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  • Product: Nitr 5/AM
  • CAS: 209161-73-9

Core Science & Biosynthesis

Foundational

Precision Control of Intracellular Calcium Dynamics: The Mechanism and Application of Nitr-5/AM

Abstract As a Senior Application Scientist, I frequently consult with research teams struggling to decouple complex, intertwined intracellular calcium ( Ca2+ ) signaling pathways. Traditional methods—such as ionophores o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract As a Senior Application Scientist, I frequently consult with research teams struggling to decouple complex, intertwined intracellular calcium ( Ca2+ ) signaling pathways. Traditional methods—such as ionophores or extracellular Ca2+ depletion—lack spatiotemporal precision and severely disrupt the physiological steady-state of the cell. To achieve sub-millisecond control over intracellular Ca2+ without breaching the plasma membrane, photolabile "caged" chelators are the gold standard. Among these, Nitr-5/AM occupies a highly specific niche due to its step-like release kinetics, pH independence, and non-invasive loading capabilities. This whitepaper provides an in-depth technical analysis of Nitr-5/AM, outlining the thermodynamic principles of its action, detailing self-validating experimental protocols, and explaining the causality behind critical workflow decisions.

Molecular Mechanism of Action

Nitr-5 is a photolabile Ca2+ chelator synthesized around a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) backbone. Its design solves several critical problems in live-cell imaging and electrophysiology.

The Acetoxymethyl (AM) Ester Advantage

The native Nitr-5 molecule is highly polar and membrane-impermeant. While it can be introduced via patch-pipette dialysis, this invasive technique washes out essential cytosolic factors, artificially altering the cellular environment. By masking the carboxylate groups with acetoxymethyl (AM) esters, Nitr-5/AM becomes lipophilic, allowing it to passively diffuse across the intact plasma membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active, high-affinity Nitr-5 chelator within the cytosol.

Photophysics and Thermodynamic Shift

Before photolysis, Nitr-5 binds Ca2+ with a high affinity ( Kd​≈145 nM), which is perfectly tuned to buffer resting intracellular Ca2+ levels. Upon absorption of near-ultraviolet light (350–370 nm), the nitrobenzhydrol moiety undergoes a structural rearrangement. This photochemical cleavage drastically reduces the molecule's affinity for Ca2+ by approximately 40-fold, shifting the Kd​ to ≈6 µM1[1]. The result is a rapid, localized release of free Ca2+ into the cytosol.

G Extracellular Nitr-5/AM (Extracellular) IntracellularAM Nitr-5/AM (Intracellular) Extracellular->IntracellularAM Membrane Permeation IntracellularActive Nitr-5 (Active Chelator) IntracellularAM->IntracellularActive Intracellular Esterases (Cleave AM groups) CaComplex Nitr-5:Ca2+ Complex (Kd = 145 nM) IntracellularActive->CaComplex Binds Resting Ca2+ Photolysis UV Flash (350-370nm) CaComplex->Photolysis Illumination Release Photolyzed Nitr-5 + Free Ca2+ (Kd = 6.3 µM) Photolysis->Release 40-fold Affinity Drop (Step-like Ca2+ release)

Mechanism of Nitr-5/AM permeation, esterase cleavage, and UV-induced Ca2+ release.

Step-Like vs. Spike Release Kinetics

A critical distinction between Nitr-5 and other caged compounds (such as DM-nitrophen) lies in its re-equilibration kinetics. Nitr-5 releases Ca2+ with an extremely fast time constant of ~300 µs2[2]. Because the re-equilibration of released Ca2+ with unphotolyzed Nitr-5 is rapid (~2 µs)—faster than the photolysis rate itself—partial photolysis generates a stable, "step-like" increase in intracellular Ca2+ . In contrast, DM-nitrophen produces a transient "spike" because the released calcium slowly re-equilibrates with the unphotolyzed chelator . Furthermore, Nitr-5 maintains high selectivity for Ca2+ over Mg2+ (Mg Kd​≈8.5 mM), preventing unwanted magnesium uncaging1[1].

Quantitative Photochemical Profile

To properly design a photolysis experiment, researchers must account for the thermodynamic boundaries of the caged compound. The table below summarizes the critical parameters of Nitr-5.

ParameterValue
Pre-photolysis Ca2+ Kd​ 145 nM
Post-photolysis Ca2+ Kd​ 6.3 µM
Pre-photolysis Mg2+ Kd​ 8.5 mM
Post-photolysis Mg2+ Kd​ 8.0 mM
Photolysis Time Constant ~300 µs
Optimal UV Wavelength 350–370 nm

Experimental Workflow & Protocol Design

A robust experimental design must be self-validating. If we use a UV-sensitive caged compound, we cannot use a UV-excited Ca2+ indicator (like Fura-2) without causing premature, unintended photolysis. Therefore, the standard protocol pairs Nitr-5/AM with Fluo-3/AM, a visible-light excitable indicator (488 nm)3[3]. This allows for the continuous monitoring of [Ca2+]i​ without cross-talk.

Protocol Step1 1. Cell Preparation & Buffer Setup Step2 2. Co-Loading Nitr-5/AM + Fluo-3/AM Step1->Step2 Step3 3. Incubation & Cleavage (30-45 min, 37°C) Step2->Step3 Step4 4. Washout & Equilibration (Remove extracellular dyes) Step3->Step4 Step5 5. UV Flash Photolysis (350-370 nm, 1-25 ms) Step4->Step5 Step6 6. Readout (Fluorescence / Electrophysiology) Step5->Step6

Self-validating experimental workflow for Nitr-5/AM and Fluo-3 co-loading.

Step-by-Step Methodology: Co-Loading and Uncaging

Step 1: Reagent Preparation

  • Action: Dissolve Nitr-5/AM in high-quality, anhydrous DMSO to a stock concentration of 1–5 mM. Add 0.1% (w/v) Pluronic F-127.

  • Causality: Nitr-5/AM is highly hydrophobic. Pluronic F-127 acts as a non-ionic surfactant, preventing micelle aggregation in aqueous buffers and ensuring uniform cellular uptake.

Step 2: Co-Loading

  • Action: Dilute Nitr-5/AM to a final concentration of 2–5 µM and Fluo-3/AM to 2–5 µM in physiological saline (e.g., Tyrode’s solution). Incubate cells in the dark at 37°C for 30–45 minutes.

  • Causality: Incubating at 37°C maximizes the catalytic efficiency of intracellular esterases. Co-loading ensures both the actuator (Nitr-5) and the sensor (Fluo-3) are localized in the exact same cytosolic compartments.

Step 3: Washout and De-esterification

  • Action: Wash the cells three times with dye-free buffer to remove extracellular AM esters. Incubate for an additional 20 minutes at 37°C.

  • Causality: This "rest period" is critical for a self-validating system. It allows time for the complete cleavage of the AM esters. Incomplete cleavage leaves intermediate products that are both Ca2+ -insensitive and potentially toxic to the cell.

Step 4: Photolysis and Acquisition

  • Action: Image Fluo-3 fluorescence using 488 nm excitation to establish a baseline. Deliver a 1–25 ms UV flash (350–370 nm) via a xenon arc lamp or UV laser to the region of interest. Continuously acquire Fluo-3 emission at 525 nm.

  • Causality: The brief UV flash cleaves Nitr-5, generating a step-increase in Ca2+ . Continuous Fluo-3 monitoring validates the exact magnitude and spatial spread of the Ca2+ release, ensuring the perturbation was successful3[3].

Applications in Intracellular Signaling

Nitr-5/AM has been instrumental in decoding complex biological processes where Ca2+ acts as a secondary messenger, specifically when distinguishing between voltage-dependent and calcium-dependent mechanisms.

Nociception and Heat Sensitization

In sensory physiology, determining whether intracellular Ca2+ is the direct cause of receptor sensitization is challenging. By loading rat nociceptive neurons with Nitr-5/AM, researchers applied UV photolysis to artificially elevate Ca2+ without the use of extracellular ligands. This confirmed that a rise in intracellular Ca2+ directly induces a drop in the heat threshold and increases heat responses, mimicking inflammatory hyperalgesia 4[4].

Active Shape Changes in the Inner Ear

In the cochlea, supporting cells (like Hensen's and Claudius' cells) undergo active shape changes to regulate sound amplification. By loading these cells with Nitr-5/AM and Oregon Green/AM, researchers used targeted laser pulses to uncage Ca2+ . This proven that TRPA1-mediated Ca2+ influx directly drives the contractile machinery of these supporting cells, providing a mechanism for how the ear protects itself from acoustic trauma 5[5].

References

  • Activation of a potassium current by rapid photochemically generated step increases of intracellular calcium in rat sympathetic neurons. PMC (nih.gov). 2

  • Flash photolysis of caged compounds. The University of Texas at Dallas.

  • Calcium ions are involved in Escherichia coli chemotaxis. PNAS. 1

  • Role of [Ca2+]i in the ATP-Induced Heat Sensitization Process of Rat Nociceptive Neurons. Journal of Neurophysiology. 4

  • TRPA1 channels regulate cochlear amplification through active shape changes of supporting cells in the inner ear. bioRxiv. 5

  • Photochemically generated cytosolic calcium pulses and their detection by fluo-3. ResearchGate. 3

Sources

Exploratory

An In-Depth Technical Guide to Nitr-5/AM: A Photolabile Calcium Chelator for Spatiotemporal Signaling Studies

This guide provides a comprehensive technical overview of Nitr-5/AM, a cell-permeant, caged calcium chelator. It is intended for researchers, scientists, and drug development professionals who require precise control ove...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of Nitr-5/AM, a cell-permeant, caged calcium chelator. It is intended for researchers, scientists, and drug development professionals who require precise control over intracellular calcium concentrations to investigate Ca²⁺-dependent signaling pathways. We will delve into its chemical properties, mechanism of action, and field-proven experimental protocols, offering insights grounded in established scientific principles.

Introduction: The Power of Caged Compounds in Cellular Biology

Many fundamental cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis, are meticulously regulated by transient fluctuations in intracellular calcium concentration ([Ca²⁺]i).[1] To dissect the precise role of these Ca²⁺ dynamics, researchers require tools that can artificially manipulate [Ca²⁺]i with high spatial and temporal resolution. "Caged" compounds are powerful molecular tools designed for this purpose. These are photolabile molecules that keep a biologically active substance—in this case, the Ca²⁺ ion—in an inert state until released by a pulse of light.[2][3]

Nitr-5 is a member of the BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) family of Ca²⁺ chelators.[4] It is distinguished by its nitrobenzyl-based caging group, which, upon photolysis with ultraviolet (UV) light, undergoes a structural transformation that dramatically reduces its affinity for calcium, leading to a rapid and localized increase in free [Ca²⁺]i.[5][6]

Nitr-5/AM: Chemical Profile and Mechanism of Action

The utility of Nitr-5 in living cells is made possible by its acetoxymethyl (AM) ester form, Nitr-5/AM. The core chelator, Nitr-5, is a polyanionic molecule and cannot passively cross the lipid bilayer of the cell membrane. The AM ester modification neutralizes the negative charges, rendering the molecule lipophilic and membrane-permeant.[7]

Chemical and Physical Properties
PropertyValueSource
Chemical Name Nitr-5, acetoxymethyl ester[8]
CAS Number 209161-73-9[8]
Molecular Formula C₃₅H₄₁N₃O₁₅Inferred from structure
Molecular Weight 743.71 g/mol Inferred from structure
Mechanism: From Cell Loading to Calcium Release

The experimental application of Nitr-5/AM involves a three-stage process: cellular loading and activation, calcium caging, and photolytic release.

  • Cell Loading & AM Ester Cleavage: The membrane-permeant Nitr-5/AM diffuses into the cell. Inside the cytosol, ubiquitous intracellular esterases cleave the AM groups, regenerating the active, membrane-impermeant Nitr-5 chelator.[7] This enzymatic cleavage also releases formaldehyde and acetic acid as byproducts. The now-charged Nitr-5 molecule is trapped within the cytosol, ready to bind calcium.

  • Calcium Caging: In its "caged" state, Nitr-5 exhibits a high affinity for Ca²⁺, effectively buffering the intracellular calcium concentration to a low resting level.[5] The dissociation constant (Kd) for Ca²⁺ before photolysis is approximately 145 nM.[5]

  • Photolysis and Calcium Release: Exposure to a flash of UV light (typically in the 330-380 nm range) initiates the photolysis of the nitrobenzyl caging group.[2][4] This photochemical reaction alters the chelator's structure, causing its affinity for Ca²⁺ to decrease by several orders of magnitude. This abrupt change in affinity results in the rapid release of bound Ca²⁺, creating a localized and transient spike in [Ca²⁺]i.[1][9]

The following diagram illustrates the complete mechanism of action for Nitr-5/AM.

Nitr5_Mechanism cluster_intracellular Intracellular Space (Cytosol) nitr5am_ext Nitr-5/AM (Membrane-Permeant) nitr5am_int Nitr-5/AM nitr5am_ext->nitr5am_int nitr5_active Nitr-5 (Active Chelator) High Ca²⁺ Affinity (Kd ≈ 145 nM) nitr5am_int->nitr5_active esterases Intracellular Esterases caged_ca Nitr-5 • Ca²⁺ (Caged Calcium) nitr5_active->caged_ca ca_ion Ca²⁺ photoproduct Photoproduct Low Ca²⁺ Affinity caged_ca->photoproduct uv_light UV Light Flash (e.g., 350 nm) ca_released Released Ca²⁺ photoproduct->ca_released bio_response Downstream Biological Response ca_released->bio_response membrane Cell Membrane

Mechanism of Nitr-5/AM action from cell entry to Ca²⁺ release.

Experimental Design and Protocols

The successful use of Nitr-5/AM hinges on careful experimental design and execution. As a Senior Application Scientist, I emphasize that understanding the causality behind each step is crucial for troubleshooting and adapting protocols to specific cell types and experimental questions.

Key Considerations and Best Practices
  • Working Concentration: The final concentration of Nitr-5/AM for loading must be empirically determined for each cell type but typically ranges from 1-10 µM.[7] Insufficient concentration will result in a weak Ca²⁺ transient upon photolysis, while excessive concentration can lead to cytotoxicity from the hydrolysis byproducts or incomplete uncaging due to light scattering.

  • Use of Pluronic F-127: Nitr-5/AM is hydrophobic and has poor solubility in aqueous media. Pluronic F-127 is a non-ionic surfactant that aids in dispersing the AM ester in the loading buffer, preventing precipitation and ensuring a more uniform delivery to the cells.[10][11]

  • Loading Temperature and Time: Incubation is typically performed at room temperature or 37°C for 15-60 minutes.[7] Higher temperatures can accelerate both esterase activity and potential compartmentalization of the dye into organelles like mitochondria or the endoplasmic reticulum, which can complicate the interpretation of cytosolic Ca²⁺ signals.[12]

  • Washing and De-esterification: After loading, it is critical to wash the cells with fresh, serum-free medium to remove any extracellular Nitr-5/AM. A subsequent incubation period (the "de-esterification" step) of around 30 minutes allows the intracellular esterases to fully cleave the AM groups, ensuring the chelator is trapped and fully active.[11]

  • Combined Use with Ca²⁺ Indicators: To verify the Ca²⁺ release from Nitr-5, it is often co-loaded with a fluorescent Ca²⁺ indicator like Fura-2 or Fluo-3. However, it is important to note that Nitr-5 itself has some fluorescence that can interfere with the indicator signal, necessitating careful calibration and control experiments.[5]

Experimental Protocol: Cell Loading with Nitr-5/AM

This protocol provides a general guideline for loading adherent cells. It should be optimized for your specific cell line and experimental setup.

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of Nitr-5/AM in high-quality, anhydrous dimethylsulfoxide (DMSO).[7] Aliquot into single-use volumes and store desiccated at -20°C to prevent moisture-induced hydrolysis.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

  • Prepare Loading Buffer:

    • For a final Nitr-5/AM concentration of 5 µM, first mix equal volumes of the Nitr-5/AM stock and the Pluronic F-127 stock. For example, mix 2.5 µL of 2 mM Nitr-5/AM with 2.5 µL of 20% Pluronic F-127.

    • Vortex this mixture briefly.

    • Dilute this mixture into your desired volume of serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) to achieve the final loading concentration of 5 µM. The final Pluronic F-127 concentration should be approximately 0.02%.[11]

  • Cell Loading:

    • Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes).

    • Aspirate the culture medium from the cells.

    • Wash the cells once with the serum-free physiological buffer.

    • Add the prepared loading buffer to the cells.

    • Incubate for 30-45 minutes at 37°C or room temperature, protected from light.[7][12]

  • Wash and De-esterification:

    • Aspirate the loading buffer.

    • Wash the cells two to three times with fresh, warm (37°C) buffer to remove all extracellular dye.[7]

    • Add fresh buffer and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular Nitr-5/AM.[11]

    • The cells are now loaded and ready for the photolysis experiment.

Experimental Protocol: Photolysis of Nitr-5

Photolysis is typically achieved using a high-intensity UV light source coupled to a microscope.

  • Equipment Setup:

    • Use a microscope equipped with a UV light source (e.g., xenon arc lamp, mercury lamp, or UV laser).

    • Ensure the light path contains the appropriate filters to deliver light in the 330-380 nm range.[2]

    • The duration and intensity of the flash will determine the amount of Nitr-5 photolyzed and thus the magnitude of the Ca²⁺ increase. These parameters must be calibrated.[9]

  • Execution:

    • Locate the loaded cells and focus on the region of interest.

    • If using a Ca²⁺ indicator, begin recording baseline fluorescence.

    • Deliver a brief, intense flash of UV light. Flash durations can range from milliseconds to seconds.[4]

    • Continue to record the fluorescence of the Ca²⁺ indicator to measure the resulting transient increase in [Ca²⁺]i.

The following diagram outlines the general experimental workflow.

Nitr5_Workflow prep_stocks 1. Prepare Stocks (Nitr-5/AM in DMSO, Pluronic F-127) prep_buffer 2. Prepare Loading Buffer (Dilute stocks in physiological buffer) prep_stocks->prep_buffer load_cells 3. Cell Loading (Incubate cells for 30-45 min) prep_buffer->load_cells wash 4. Wash & De-esterify (Remove extracellular dye, allow 30 min for cleavage) load_cells->wash setup_scope 5. Microscope Setup (Mount sample, locate ROI) wash->setup_scope acquire_baseline 6. Acquire Baseline Data (e.g., indicator fluorescence) setup_scope->acquire_baseline photolysis 7. UV Photolysis (Deliver calibrated light flash) acquire_baseline->photolysis acquire_response 8. Acquire Post-Flash Data (Measure Ca²⁺ transient) photolysis->acquire_response analyze 9. Analyze Data acquire_response->analyze

A typical experimental workflow for using Nitr-5/AM.

Advantages and Limitations

The choice of a caged Ca²⁺ compound depends on the specific experimental needs.[1] Nitr-5 offers a distinct set of advantages and limitations.

Advantages:

  • BAPTA Backbone: As a BAPTA derivative, Nitr-5 is relatively insensitive to pH changes in the physiological range and has high selectivity for Ca²⁺ over Mg²⁺.[4]

  • Rapid Release Kinetics: Photolysis and subsequent Ca²⁺ release occur on a millisecond timescale, allowing for the study of fast cellular processes.[2]

  • Commercial Availability: Nitr-5/AM is commercially available, making it accessible for a wide range of laboratories.[1]

Limitations:

  • Low Quantum Yield: Like many nitrobenzyl-based cages, Nitr-5 has a relatively low quantum yield, meaning a significant amount of light energy is required for efficient uncaging. This can increase the risk of phototoxicity to the cell.[4]

  • Photoproducts: The photolysis byproducts can have residual, albeit very low, affinity for Ca²⁺ and may have other unintended biological effects.

  • Fluorescence Interference: The intrinsic fluorescence of Nitr-5 and its photoproducts can interfere with the signals from co-loaded fluorescent indicators, complicating precise Ca²⁺ quantification.[5]

Conclusion

Nitr-5/AM remains a valuable and widely used tool for investigating the intricate roles of calcium signaling in cellular physiology and pathophysiology. Its ability to generate rapid, localized increases in intracellular Ca²⁺ with the simple application of light provides a level of experimental control that is difficult to achieve with other methods. By understanding its chemical properties, mechanism of action, and the critical parameters of experimental protocols, researchers can effectively harness the power of Nitr-5/AM to uncover the temporal and spatial codes embedded within cellular calcium signals.

References

  • Adams, S.R., Lev-Ram, V., & Tsien, R.Y. A new caged Ca²+, azid-1, is far more photosensitive than nitrobenzyl-based chelators. University of California San Diego. [Link]

  • Pagan, S., & Arner, A. (1996). Photolysis of caged calcium using a low-cost flash unit: efficacy analysis with a calcium selective electrode. Pflügers Archiv : European journal of physiology, 433(1-2), 221–224. [Link]

  • Zucker, R. S. (1992). Development and application of caged calcium. Cell calcium, 13(1), 29–40. [Link]

  • Vione, D. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2549. [Link]

  • Reddit. (2021). Pros and cons of Acer nitro 5. r/AcerNitro. [Link]

  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Organic Letters, 4(13), 2261–2264. [Link]

  • Lando, L., & Zucker, R. S. (1994). Effects of photolabile calcium chelators on fluorescent calcium indicators. UC Berkeley MCB. [Link]

  • Adams, S. R., Lev-Ram, V., & Tsien, R. Y. (1997). A new caged Ca2+, azid-1, is far more photosensitive than nitrobenzyl-based chelators. Chemistry & biology, 4(11), 867–878. [Link]

  • Sbardella, G., et al. (2021). Improved Synthesis of 5-Nitrohomovanillic Acid and 6-Nitrohomovanillic Acid as Probes for Metabolism Studies of Endothelium-Derived Dopamines: Identification in Human Amniotic Fluid. Molecules, 26(20), 6245. [Link]

  • Corrie, J. E. T., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. Molecules, 27(8), 2645. [Link]

  • Chen, J., et al. (2022). Particulate nitrate photolysis in the atmosphere. Environmental Science: Atmospheres, 2(2), 116-140. [Link]

  • Benedict, K. B., McFall, A. S., & Anastasio, C. (2017). Quantum Yield of Nitrite from the Photolysis of Aqueous Nitrate above 300 nm. Environmental Science & Technology, 51(8), 4387–4395. [Link]

  • Vincents, B., et al. (2018). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 62(12), e01314-18. [Link]

  • Rota, E., et al. (2019). Photochemical formation of nitrite/nitrous acid (HONO) upon irradiation of nitrophenols in aqueous solution and in viscous and frozen systems. IRIS-AperTO. [Link]

  • Mori, D., et al. (2017). Nitrite Activates 5'AMP-Activated Protein Kinase-Endothelial Nitric Oxide Synthase Pathway in Human Glomerular Endothelial Cells. Biological & Pharmaceutical Bulletin, 40(11), 1916–1920. [Link]

  • Lee, J., et al. (2020). In situ electrochemical generation of nitric oxide for neuronal modulation. Nature Communications, 11(1), 2264. [Link]

  • Benedict, K. B., McFall, A. S., & Anastasio, C. (2017). Quantum Yield of Nitrite from the Photolysis of Aqueous Nitrate above 300 nm. Environmental science & technology, 51(8), 4387–4395. [Link]

  • Delaney, K. R., & Zucker, R. S. (1990). Calcium released by photolysis of DM-nitrophen triggers transmitter release at the crayfish neuromuscular junction. The Journal of physiology, 426, 473–498. [Link]

  • Bradley, E. A., et al. (2010). Activation of AMP-activated protein kinase by 5-aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside in the muscle microcirculation increases nitric oxide synthesis and microvascular perfusion. Arteriosclerosis, thrombosis, and vascular biology, 30(6), 1137–1142. [Link]

  • Wikipedia. Nitro compound. Wikipedia. [Link]

  • Abe, H. (2019). Engineering nano-scale diamond quantum devices and their applications to neuroscience. University of Melbourne. [Link]

  • Misra, A., & Singh, A. K. (2011). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. International Scholars Journals. [Link]

  • Quora. Why should I not buy an Acer Nitro 5?. Quora. [Link]

  • Mehta, S., et al. (2021). NitroSynapsin ameliorates hypersynchronous neural network activity in Alzheimer hiPSC models. Molecular and Cellular Neuroscience, 114, 103632. [Link]

  • ResearchGate. (2019). Help with change in cell behavior following calcium dye staining/incubation?. ResearchGate. [Link]

  • PubChem. 2-Amino-5-nitrobenzoic acid. PubChem. [Link]

  • LaptopMedia. (2023). Acer Nitro 5 (AN515-47) - Top 5 Pros and Cons. LaptopMedia.com. [Link]

  • Brown, B. G., et al. (1981). The mechanisms of nitroglycerin action: stenosis vasodilatation as a major component of the drug response. Circulation, 64(6), 1089–1097. [Link]

  • Johnson, C. E., et al. (2022). Synthesis of 5-Nitrotetrazolate via the Aqueous Oxidation of 5-Aminotetrazole. Organic Process Research & Development, 26(6), 1834–1839. [Link]

  • ResearchGate. (2022). Synthesis of Picramide Using Nitration and Ammonolysis in Continuous Flow. ResearchGate. [Link]

  • YouTube. (2025). Pros and Cons (3 Years Later Review) Acer Nitro 5 - RTX 3050 - Laptop (2025). YouTube. [Link]

  • YouTube. (2022). Four Major Problems! | Watch this before buying Nitro 5 | Gaming Laptop Review. YouTube. [Link]

  • Corrie, J. E. T., et al. (2022). Synthesis and Photolytic Assessment of Nitroindolinyl-Caged Calcium Ion Chelators. PMC. [Link]

  • Charnet, P., et al. (1992). Does the use of DM-nitrophen, nitr-5, or diazo-2 interfere with the measurement of indo-1 fluorescence?. Biophysical journal, 63(3), 849–851. [Link]

  • The Journal of Organic Chemistry. The nitration of 5-aminotetrazole. ACS Publications. [Link]

Sources

Foundational

Photochemical Dynamics of Nitr-5/AM: Quantum Yield, Photolysis Kinetics, and Intracellular Calcium Uncaging

Introduction to Photolabile Calcium Chelators The precise spatiotemporal control of intracellular calcium ( Ca2+ ) is a cornerstone of modern biophysical research and drug development. Nitr-5 is a highly selective, BAPTA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Photolabile Calcium Chelators

The precise spatiotemporal control of intracellular calcium ( Ca2+ ) is a cornerstone of modern biophysical research and drug development. Nitr-5 is a highly selective, BAPTA-based photolabile calcium chelator designed to release Ca2+ upon exposure to ultraviolet (UV) light[1]. To facilitate non-invasive intracellular delivery, Nitr-5 is frequently synthesized as an acetoxymethyl ester (Nitr-5/AM), allowing it to passively diffuse across the plasma membrane before being trapped inside the cell via endogenous esterase cleavage[2].

Unlike other caged compounds that rely on the photolysis of a covalent bond directly attached to the target molecule, Nitr-5 functions as a dynamic buffer. Upon UV illumination, the cleavage of its nitrobenzhydrol chromophore induces a severe conformational shift, drastically reducing its affinity for Ca2+ and resulting in a rapid, localized concentration jump[1].

Photochemical & Kinetic Profiling

The utility of Nitr-5/AM is dictated by its quantum yield, photolysis rate, and pre- vs. post-flash dissociation constants ( Kd​ ). The table below summarizes the critical quantitative parameters required for experimental modeling.

ParameterValueReference
Quantum Yield ( Ca2+ -bound) 0.035[1],[3]
Quantum Yield ( Ca2+ -free) 0.012[1],[3]
Photolysis Rate Constant ≈3000 s−1 [1]
Photolysis Time Constant 0.27 ms[3]
Pre-photolysis Affinity ( Kd​ ) 150 nM[1],[3]
Post-photolysis Affinity ( Kd​ ) 6.0 - 6.3 µM[1],[4]
Optimal Excitation Wavelength 350 - 360 nm[1],[3]

Mechanistic Pathway of Photolysis

The photolysis of Nitr-5 is driven by the absorption of photons in the 330–380 nm range. The energy absorbed by the nitrobenzhydrol group triggers an intramolecular rearrangement, cleaving the cage and reducing the chelator's affinity for calcium by approximately 40-fold[1][3].

Pathway UV UV Light (350-360 nm) Complex Nitr-5:Ca2+ Complex (Kd = 150 nM) UV->Complex Excitation Photolysis Photolysis (Rate: ~3000 s⁻¹) Complex->Photolysis Quantum Yield: 0.035 Products Photolyzed Nitr-5 (Kd = 6.0 µM) Photolysis->Products Cage Cleavage Ca2 Free Intracellular Ca2+ (Signaling Cascade) Photolysis->Ca2 Ca2+ Release

Mechanistic pathway of Nitr-5 photolysis and subsequent intracellular calcium release.

Experimental Workflow: Nitr-5/AM Loading and Photolysis

To ensure a self-validating and reproducible system, the loading of Nitr-5/AM must be carefully controlled to prevent premature photolysis and ensure complete de-esterification.

Protocol Prep 1. Stock Preparation (Nitr-5/AM in DMSO/Pluronic) Incubate 2. Cell Loading (Incubate 30-60 min, 37°C) Prep->Incubate Cleavage 3. Esterase Cleavage (Intracellular AM removal) Incubate->Cleavage Wash 4. Wash & Equilibrate (Remove extracellular dye) Cleavage->Wash UV 5. UV Flash Photolysis (330-380 nm illumination) Wash->UV Record 6. Data Acquisition (Fluorescence / Patch Clamp) UV->Record

Step-by-step experimental workflow for Nitr-5/AM loading, de-esterification, and UV photolysis.

Step-by-Step Methodology
  • Reagent Preparation : Reconstitute Nitr-5/AM in anhydrous DMSO to create a 1–10 mM stock solution. Add 0.1% (w/v) Pluronic F-127 to facilitate micellar dispersion in aqueous media. Note: Perform all steps under dim or red light to prevent spontaneous photolysis.

  • Cell Loading : Dilute the stock into a physiological saline solution to a final concentration of 10–20 µM. Incubate the target cells for 30–60 minutes at 37°C[2].

  • De-esterification : Wash the cells three times with a dye-free buffer to remove unabsorbed extracellular AM esters. Incubate for an additional 15–30 minutes. This critical pause allows endogenous esterases to fully cleave the acetoxymethyl groups, trapping the active, membrane-impermeable Nitr-5 inside the cytoplasm[2].

  • Photolysis Execution : Expose the specified cellular region to a brief UV flash (optimally 350–360 nm) using a xenon arc flashlamp or a UV laser. The duration and intensity of the flash will dictate the percentage of the cage cleaved.

  • Detection : Measure the resulting Ca2+ transient. To continuously monitor Ca2+ without UV interference, Nitr-5/AM is frequently co-loaded with a visible-light excitable calcium indicator, such as Fluo-3/AM[2].

Expert Insights: Causality in Experimental Design

As an application scientist, deploying Nitr-5 requires navigating several biophysical trade-offs. Understanding the causality behind these limitations is essential for robust experimental design.

The Resting Calcium Conundrum

Nitr-5 possesses a pre-photolysis Kd​ of 150 nM[1]. In a typical resting cell, the intracellular calcium concentration is approximately 50–100 nM. Consequently, only a small fraction (roughly 25%) of the intracellular Nitr-5 pool is actually bound to calcium prior to the UV flash[5]. When photolysis occurs, the newly released Ca2+ is rapidly re-buffered by the large pool of unphotolyzed, Ca2+ -free Nitr-5 molecules. To achieve a physiologically relevant Ca2+ spike, researchers must either slightly elevate baseline calcium prior to the flash or utilize highly concentrated loading protocols to overwhelm the buffering capacity.

The Self-Screening Effect

The photoproducts of Nitr-5 (nitrosobenzophenones) exhibit extremely high molar absorptivity at the excitation wavelength (e.g., 10,000 M−1cm−1 for the Ca2+ -bound product)[3]. In thick tissue preparations or large cells, this creates a severe optical filtering effect. As the superficial layer of the cage is photolyzed, it darkens and absorbs the incoming UV light, drastically reducing the photolysis rate deeper within the cytoplasm[3]. Researchers must account for this spatial gradient when calculating expected Ca2+ release volumes.

Quantum Yield vs. Extinction Coefficient

While Nitr-5 boasts an excellent photolysis rate ( ≈3000 s−1 ), its quantum yield of 0.035 is relatively low[1]. By comparison, newer caging groups like NDBF-EGTA achieve quantum yields of up to 0.70[6]. Because Nitr-5 requires more photons to achieve the same degree of cleavage, high-energy UV flashes are necessary. This increases the risk of phototoxicity and UV-induced artifactual currents in the target cells, making the co-loading of control fluorophores (like Fluo-3) essential to validate cell viability post-flash[2].

Sources

Exploratory

Photochemical Control of Intracellular Calcium: A Technical Guide to Nitr-5/AM Loading, Uncaging Kinetics, and Dissociation Dynamics

Executive Summary The precise spatiotemporal regulation of intracellular calcium ([Ca²⁺]i) is a cornerstone of modern cellular physiology, dictating processes from synaptic vesicle exocytosis to gene transcription. To pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise spatiotemporal regulation of intracellular calcium ([Ca²⁺]i) is a cornerstone of modern cellular physiology, dictating processes from synaptic vesicle exocytosis to gene transcription. To probe these rapid kinetics, researchers rely on photolabile Ca²⁺ chelators ("caged calcium"). Among these, Nitr-5 —a BAPTA-based chelator developed by Roger Tsien and colleagues—remains a gold standard due to its high selectivity for Ca²⁺ over Mg²⁺ and its pH insensitivity[1].

This whitepaper provides an in-depth technical analysis of the dissociation dynamics of Nitr-5, specifically focusing on the transition from its membrane-permeant acetoxymethyl ester form (Nitr-5/AM ) to its active caged and uncaged states. Furthermore, it outlines a self-validating experimental workflow designed to ensure rigorous, reproducible photolysis in live-cell assays.

The Biochemical Physics of Nitr-5/AM Dissociation

To utilize Nitr-5/AM effectively, one must understand that the molecule undergoes three distinct functional states during an experiment. The term "uncaged Nitr-5/AM" is a misnomer; the AM ester must first be cleaved before the molecule can bind calcium, and only then can it be "uncaged" via photolysis.

State 1: The Prodrug (Nitr-5/AM)

In its commercial form, Nitr-5 is synthesized with acetoxymethyl (AM) ester groups masking its four critical carboxylate residues. In this state, Nitr-5/AM is uncharged, highly lipophilic, and possesses zero affinity for calcium . This chemical masking allows the molecule to passively diffuse across the hydrophobic plasma membrane without the need for invasive patch-pipette dialysis[2].

State 2: The "Caged" Chelator (Pre-Photolysis Nitr-5)

Once inside the cytosol, ubiquitous intracellular esterases hydrolyze the AM groups. This liberates the active BAPTA-based core, trapping the negatively charged chelator inside the cell[2]. In this unphotolyzed state, Nitr-5 exhibits a high affinity for Ca²⁺, characterized by a dissociation constant (Kd) of 145 nM [3][4]. Because resting cytosolic[Ca²⁺] is typically ~100 nM, a significant fraction of the intracellular Nitr-5 will bind ambient Ca²⁺, effectively "caging" it.

State 3: The "Uncaged" Photoproduct (Post-Photolysis Nitr-5)

Upon irradiation with a brief pulse of ultraviolet light (340–380 nm), the nitrobenzhydrol caging group undergoes a photochemical cleavage[3]. This reaction introduces an electron-withdrawing group para to the aniline nitrogen of the BAPTA backbone.

The Causality of Release: The new electron-withdrawing substituent pulls electron density away from the nitrogen atom, drastically weakening its ability to coordinate the Ca²⁺ ion. Consequently, the affinity of the photoproduct plummets, and the Kd shifts to 6.3 µM [3][4]. This ~43-fold decrease in affinity forces the rapid dissociation of Ca²⁺ into the cytosol, generating a localized calcium spike[4][5].

Quantitative Chelation Kinetics

The utility of a caged compound is defined by its pre- and post-photolysis binding constants, as well as its photochemical efficiency. Nitr-5 is particularly advantageous over EDTA-based cages (like DM-nitrophen) because its affinity for Mg²⁺ remains extremely low (Kd > 8 mM) before and after photolysis[6]. This ensures that Nitr-5 does not inadvertently buffer intracellular Mg²⁺ or disrupt Mg-ATP complexes, preserving cellular bioenergetics[6][7].

Table 1: Physicochemical Properties of Nitr-5
ParameterPre-Photolysis (Caged)Post-Photolysis (Uncaged)
Ca²⁺ Dissociation Constant (Kd) 145 nM 6.3 µM
Mg²⁺ Dissociation Constant (Kd) 8.5 mM8.0 mM
Change in Ca²⁺ Affinity (ΔKd) N/A~43-fold decrease
Quantum Yield (Φ) 0.012N/A
Extinction Coefficient (ε) 5,500 M⁻¹ cm⁻¹N/A
Photolysis Rate Constant ~2,500 s⁻¹N/A

(Data synthesized from established biophysical characterizations[4][5][6])

Self-Validating Experimental Protocol: Loading & Uncaging

To guarantee trustworthiness in your data, the loading and uncaging of Nitr-5/AM must be treated as a self-validating system. Each step below includes a mechanistic rationale (causality) and a validation checkpoint.

Step 1: Reagent Preparation
  • Action: Dissolve Nitr-5/AM in anhydrous DMSO to a stock concentration of 1–5 mM. Immediately prior to use, mix the aliquot with 20% (w/v) Pluronic F-127.

  • Causality: Anhydrous DMSO prevents premature aqueous hydrolysis of the AM esters. Pluronic F-127, a non-ionic surfactant, facilitates the formation of micelles, ensuring the highly hydrophobic Nitr-5/AM remains uniformly dispersed in the physiological saline rather than precipitating.

Step 2: Cell Loading
  • Action: Dilute the stock into a physiological extracellular buffer to a final concentration of 2–5 µM. Incubate the cells in the dark for 30–45 minutes at room temperature (20–22°C).

  • Causality: Loading at room temperature rather than 37°C suppresses endocytosis and limits the compartmentalization of the dye into intracellular organelles (e.g., mitochondria or the endoplasmic reticulum). This ensures the caged calcium remains strictly in the cytosol.

  • Validation Checkpoint 1: Co-load the cells with a red-shifted calcium indicator (e.g., Rhod-2 AM). Under low-intensity confocal imaging, verify that the fluorescence is uniformly diffuse across the cytosol, lacking punctate organellar sequestration.

Step 3: De-esterification Wash (Critical)
  • Action: Wash the cells 3 times with dye-free physiological buffer. Incubate the cells for an additional 20–30 minutes in the dark before beginning the experiment.

  • Causality: The AM cleavage process is not instantaneous. This "resting" period allows intracellular esterases to fully hydrolyze all residual AM groups[2]. If photolysis is attempted prematurely, partially esterified Nitr-5 will fail to release Ca²⁺ efficiently, blunting the amplitude of your calcium spike.

Step 4: UV Photolysis and Physiological Validation
  • Action: Apply a 1–2 ms UV flash (340–360 nm) using a xenon arc lamp or a pulsed UV laser.

  • Causality: The brief pulse minimizes phototoxicity while rapidly converting the cage to its 6.3 µM Kd state[3].

  • Validation Checkpoint 2: Monitor the baseline of the co-loaded Rhod-2 indicator prior to the flash. A stable baseline confirms that ambient room light has not prematurely uncaged the Nitr-5. Upon the UV flash, a sharp, immediate spike in Rhod-2 fluorescence validates successful photolysis. (Note: Avoid using UV-excited indicators like Fura-2 alongside Nitr-5, as the excitation light will continuously uncage the buffer, and the photoproducts will cause severe inner-filter artifacts[1]).

Visualizations of the Nitr-5 System

Nitr5_Workflow Nitr5AM_Ext Nitr-5/AM (Extracellular) Nitr5AM_Int Nitr-5/AM (Intracellular) Nitr5AM_Ext->Nitr5AM_Int Diffusion Nitr5_Caged Nitr-5 (Caged) Kd = 145 nM Nitr5AM_Int->Nitr5_Caged Cleavage Esterase Cytosolic Esterases Esterase->Nitr5_Caged Nitr5_Uncaged Nitr-5 (Uncaged) Kd = 6.3 µM Nitr5_Caged->Nitr5_Uncaged Photolysis UV_Light UV Flash (340-380 nm) UV_Light->Nitr5_Uncaged Free_Ca2 Free Ca2+ Released Nitr5_Uncaged->Free_Ca2 Dissociation

Biochemical workflow of Nitr-5/AM loading, esterase cleavage, and UV-induced calcium uncaging.

Ca2_Cascade Ca2_Spike Rapid [Ca2+]i Spike (from Nitr-5 Uncaging) CaM Calmodulin (CaM) Activation Ca2_Spike->CaM Binding IonChannels Ca2+-Activated Ion Channels Ca2_Spike->IonChannels Gating Vesicles Synaptic Vesicle Exocytosis Ca2_Spike->Vesicles Fusion Kinases CaMKII / Calcineurin Pathways CaM->Kinases Phosphorylation

Downstream intracellular signaling pathways triggered by the rapid photorelease of free Ca2+.

References

  • 1 - University of California, San Diego (ucsd.edu)

  • 2 - National Institutes of Health (nih.gov) 3.5 - American Chemical Society (acs.org) 4.3 - UC Berkeley MCB (berkeley.edu)

  • 4 - RWTH Publications (rwth-aachen.de)

  • 6 - Proceedings of the National Academy of Sciences (pnas.org)

Sources

Foundational

role of Nitr 5/AM in studying synaptic plasticity and memory

An In-Depth Technical Guide to the Role of Nitr-5/AM in Synaptic Plasticity and Memory Executive Summary The precise spatiotemporal regulation of intracellular calcium ( [Ca2+]i​ ) is the fundamental biochemical trigger...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Role of Nitr-5/AM in Synaptic Plasticity and Memory

Executive Summary

The precise spatiotemporal regulation of intracellular calcium ( [Ca2+]i​ ) is the fundamental biochemical trigger for synaptic plasticity—the cellular substrate of learning and memory. Historically, isolating the specific role of postsynaptic calcium transients without confounding presynaptic variables (e.g., neurotransmitter release) presented a significant methodological hurdle. The advent of Nitr-5/AM , a photolabile "caged" calcium chelator, revolutionized this field. By allowing researchers to non-disruptively load neurons and precisely dictate the amplitude and duration of [Ca2+]i​ surges via UV photolysis, Nitr-5/AM provided the first definitive proof that postsynaptic calcium elevation is both necessary and sufficient to induce Long-Term Potentiation (LTP) and Long-Term Depression (LTD)[1].

This whitepaper provides an authoritative analysis of Nitr-5/AM’s biochemical mechanics, its strategic advantages over other caged compounds, and self-validating experimental workflows for investigating memory and synaptic plasticity.

Mechanistic Foundations: The Chemistry of Nitr-5/AM

The Acetoxymethyl (AM) Ester Advantage

In whole-cell patch-clamp electrophysiology, the internal milieu of the neuron is rapidly dialyzed by the pipette solution. This "washout" effect dilutes endogenous kinases, phosphatases, and secondary messengers critical for the induction of synaptic plasticity.

To circumvent this, Nitr-5 is synthesized as an acetoxymethyl (AM) ester (Nitr-5/AM). The addition of hydrophobic AM groups masks the charged carboxylate moieties of the chelator, rendering the molecule highly lipophilic and membrane-permeant. Once Nitr-5/AM passively diffuses across the plasma membrane, ubiquitous intracellular esterases cleave the AM groups. This liberates the active, negatively charged Nitr-5 molecule, permanently trapping it within the cytosol without requiring physical membrane disruption[2].

Photolysis and the Affinity Shift

Nitr-5 is an EGTA derivative that exhibits a high baseline affinity for calcium ( Kd​≈0.15μM ). Upon exposure to ultraviolet light (typically 365 nm), the molecule undergoes rapid photolysis. This structural cleavage dramatically reduces its calcium-binding affinity by roughly 40-fold ( Kd​≈6.0μM )[3]. The result is an instantaneous, highly localized surge of free intracellular calcium.

Nitr5_Workflow N1 Nitr-5/AM (Extracellular) N2 Membrane Permeation (Passive Diffusion) N1->N2 N3 Intracellular Esterases (Cleave AM Groups) N2->N3 N4 Nitr-5 • Ca²⁺ Complex (Kd = 0.15 µM) N3->N4 Traps Nitr-5 inside cell N5 UV Photolysis (365 nm Flash) N4->N5 N6 Free Ca²⁺ Surge (Kd = 6.0 µM) N5->N6 40-fold affinity reduction

Fig 1: Biochemical workflow of Nitr-5/AM loading, intracellular trapping, and UV photolysis.

Causality in Compound Selection: Why Nitr-5?

A critical decision in experimental design is selecting the correct caged compound. While DM-nitrophen yields a larger calcium spike, it possesses a high affinity for endogenous magnesium ( Mg2+ ). When DM-nitrophen enters the cell, it binds Mg2+ and competitively displaces baseline calcium, causing an artifactual "loading transient"[4]. This transient can prematurely induce LTP or LTD before the experiment even begins. Nitr-5 is explicitly chosen for plasticity studies because it has a remarkably low affinity for Mg2+ , ensuring that baseline calcium remains stable until the precise moment of UV illumination[3].

Decoding Synaptic Plasticity: The Calcium Hypothesis

The bidirectional nature of synaptic plasticity (LTP vs. LTD) is governed by the Bienenstock-Cooper-Munro (BCM) theory, which posits that the direction of synaptic weight change is dictated by the magnitude and temporal profile of postsynaptic [Ca2+]i​ .

Using Nitr-5, researchers demonstrated that varying the intensity and duration of UV photolysis directly controls the resulting plasticity[4]:

  • Long-Term Depression (LTD): Induced by a moderate (~300–500 nM), prolonged elevation of calcium. This activates high-affinity calcium-dependent phosphatases (e.g., Calcineurin, PP1), leading to the dephosphorylation and internalization of AMPA receptors.

  • Long-Term Potentiation (LTP): Induced by a high-magnitude (>1 μM ), brief surge of calcium. This activates lower-affinity kinases (e.g., CaMKII, PKC), driving the insertion of new AMPA receptors into the postsynaptic density.

Crucially, Nitr-5 photolysis proved that these changes occur in the complete absence of presynaptic neurotransmitter release , isolating the postsynaptic calcium machinery as the sole required effector[1].

Plasticity_Pathways Ca Intracellular Free Ca²⁺ (Photoreleased) LTD_path Moderate / Prolonged (~300-500 nM) Ca->LTD_path LTP_path High / Brief (>1 µM) Ca->LTP_path Phosphatase Calcineurin & PP1 Activation LTD_path->Phosphatase Kinase CaMKII & PKC Activation LTP_path->Kinase LTD Long-Term Depression (AMPA Internalization) Phosphatase->LTD LTP Long-Term Potentiation (AMPA Insertion) Kinase->LTP

Fig 2: Divergent calcium signaling pathways dictating the induction of LTD versus LTP.

Quantitative Data Summaries

Table 1: Physicochemical Properties of Caged Calcium Compounds

CompoundPre-Photolysis Kd​ ( Ca2+ )Post-Photolysis Kd​ ( Ca2+ ) Mg2+ AffinityPrimary Application
Nitr-5 0.15 μM 6.0 μM Low Modulating LTP/LTD thresholds; avoiding loading transients.
DM-nitrophen 5.0 nM3.0 mMHighMassive Ca2+ spikes; studying rapid neurotransmitter exocytosis.
NP-EGTA 80 nM1.0 mMLowFast, localized 2-photon uncaging in dendritic spines.

Table 2: Calcium Thresholds in Synaptic Plasticity (Modeled via Nitr-5)

Plasticity TypeTarget [Ca2+]i​ Temporal ProfilePrimary EffectorStructural Outcome
LTD ~300 - 500 nMProlonged (Minutes)Calcineurin / PP1AMPA Receptor Internalization
LTP > 1.0 μM Brief (Seconds)CaMKII / PKCAMPA Receptor Insertion

Self-Validating Experimental Protocol: Nitr-5/AM Loading and Photolysis

To ensure rigorous scientific integrity, any protocol utilizing Nitr-5/AM must be a self-validating system. This means incorporating internal controls to rule out UV-induced artifacts, mechanical damage, or off-target pharmacological effects.

Step 1: Preparation of Nitr-5/AM Solution

  • Reconstitute Nitr-5/AM in anhydrous DMSO to a stock concentration of 10 mM. Causality Note: Anhydrous DMSO prevents premature hydrolysis of the AM ester bonds.

  • Dilute the stock into oxygenated Artificial Cerebrospinal Fluid (ACSF) to a final working concentration of 100 μM (final DMSO concentration 1%)[2].

Step 2: Non-Disruptive Loading

  • Incubate acute hippocampal slices (or cultured neurons) in the 100 μM Nitr-5/AM ACSF solution for 9 to 15 minutes at 32°C in the dark.

  • Transfer the tissue to standard, dye-free ACSF and wash for 30 minutes. Causality Note: This washout period is critical; it allows time for intracellular esterases to fully cleave the AM groups, trapping the active Nitr-5 inside the cells and removing extracellular background.

Step 3: Internal Validation (The "Dark" and "UV-Only" Controls)

  • Establish a stable electrophysiological baseline (e.g., recording field EPSPs at 0.1 Hz) for 15 minutes in the dark. The presence of unphotolyzed Nitr-5 should not alter baseline transmission.

  • Negative Control: In a parallel control slice not loaded with Nitr-5/AM, apply the exact UV photolysis protocol. Causality Note: This validates that the UV light itself is not causing thermal damage or artifactual EPSP potentiation.

Step 4: Photolysis and Plasticity Induction

  • To induce LTD , apply repeated, brief UV flashes (e.g., 365 nm, 1-2 seconds duration) spaced over 10 minutes to maintain a moderate, prolonged calcium elevation[4].

  • To induce LTP , apply a single, continuous, high-intensity UV exposure (e.g., 10-15 seconds) to achieve near-complete photolysis and a massive, brief calcium spike[4].

  • Record EPSP slopes for 45 minutes post-photolysis to confirm the long-lasting nature of the synaptic modification.

Step 5: Pharmacological Validation

  • To definitively prove that the observed plasticity is calcium-dependent, pre-incubate a subset of slices with the membrane-permeant calcium chelator BAPTA-AM (1 mM) prior to Nitr-5/AM loading[2].

  • Subsequent UV photolysis should yield zero change in synaptic efficacy, validating that the Nitr-5-mediated calcium release is the sole driver of the observed plasticity.

References

  • Selective Induction of LTP and LTD by Postsynaptic [Ca2+]i Elevation. American Physiological Society. Available at:[Link]

  • Long-Lasting Potentiation and Depression Without Presynaptic Activity. UC Berkeley MCB. Available at:[Link]

  • Photochemical Manipulation of Divalent Cation Levels. Annual Reviews. Available at:[Link]

  • Role of[Ca2+]i in the ATP-Induced Heat Sensitization Process of Rat Nociceptive Neurons. American Physiological Society. Available at:[Link]

Sources

Exploratory

Spatiotemporal Control of Intracellular Calcium: Absorption Spectrum and Wavelength Requirements for Nitr-5/AM

Nomenclature Clarification & Executive Summary First and foremost, a critical nomenclature distinction must be made: despite the "Nitr" prefix, Nitr-5/AM is not a caged nitric oxide (NO) donor. It is a highly specific, p...

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Author: BenchChem Technical Support Team. Date: April 2026

Nomenclature Clarification & Executive Summary

First and foremost, a critical nomenclature distinction must be made: despite the "Nitr" prefix, Nitr-5/AM is not a caged nitric oxide (NO) donor. It is a highly specific, photolabile caged calcium (Ca²⁺) chelator derived from the BAPTA family1 [1]. The "Nitr" designation refers to the nitrobenzhydrol chromophore responsible for its photolytic properties, not nitric oxide.

This whitepaper provides an in-depth mechanistic guide on the absorption spectrum, wavelength requirements, and experimental deployment of Nitr-5/AM. Designed for researchers and drug development professionals, this guide synthesizes the photochemical properties of Nitr-5 with self-validating protocols for precise, light-directed manipulation of intracellular Ca²⁺ signaling.

Photochemical Profiling: Absorption Spectrum and Wavelength Requirements

The core functionality of Nitr-5 relies on its nitrobenzhydrol group, which dictates its interaction with light.

  • Absorption Spectrum : The absorption spectrum of Nitr-5 in the photolytic excitation range (>300 nm) is dominated by the nitrobenzyl chromophore. The decadic molar extinction coefficient (ε) is approximately 5,500 M⁻¹ cm⁻¹ at its absorbance maximum of ~350 nm2 [2].

  • Wavelength Requirements : Photolysis is most efficient at 350–360 nm (near-UV). However, light between 330 nm and 380 nm is nearly as effective and is standardly used in flash photolysis setups.

  • Quantum Efficiency : The quantum yield (Φ) is highly dependent on the binding state of the molecule. The Ca²⁺-bound form has a quantum efficiency of 0.035, while the Ca²⁺-free form is less efficient at 0.012 2 [2].

  • Mechanistic Causality of Ca²⁺ Release : Upon absorption of a UV photon, the nitrobenzhydrol group undergoes a structural rearrangement into a nitrosobenzoyl group. This photoproduct is strongly electron-withdrawing, which pulls electron density away from the metal-coordinating nitrogens of the BAPTA backbone. Consequently, the dissociation constant (Kd) for Ca²⁺ shifts from a high-affinity state of ~150 nM to a low-affinity state of ~6 µM—a 40-fold decrease that rapidly liberates free Ca²⁺ into the cytosol at a rate of ~3,000 s⁻¹ 3 [3].

Causality in Experimental Design: The "Why" Behind the Workflow

As an application scientist, designing a robust uncaging experiment requires understanding the causality behind reagent selection:

  • Why the AM Ester? Nitr-5 itself is a highly charged tetracarboxylate, rendering it membrane-impermeable. By masking these carboxylates with acetoxymethyl (AM) esters, Nitr-5/AM becomes lipophilic. Once it passively diffuses across the plasma membrane, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable Nitr-5 chelator inside the cytosol.

  • Why 350 nm UV Light? While deep UV (<300 nm) carries more energy, it is highly phototoxic to living cells (causing DNA damage and reactive oxygen species generation). The 330–380 nm window strikes an optimal balance, providing sufficient energy to trigger the nitrobenzyl rearrangement while minimizing cellular phototoxicity.

  • Why Fluo-3 over Fura-2 for Ca²⁺ Imaging? A common pitfall in uncaging experiments is spectral overlap. Fura-2, a classic ratiometric Ca²⁺ indicator, requires excitation at 340 nm and 380 nm. These wavelengths perfectly overlap with the photolysis spectrum of Nitr-5, meaning the imaging beam would prematurely uncage the calcium. Therefore, researchers must use visible-light-excited indicators like Fluo-3 (excitation ~488 nm) to decouple the observation beam from the uncaging beam4 [4].

Quantitative Data Summary

The following table summarizes the critical physicochemical properties of Nitr-5 for experimental planning.

PropertyValueImplication for Experimental Design
Absorbance Maximum (λmax) ~350 nmOptimal for standard UV flashlamps and 355 nm lasers.
Functional Photolysis Range 330 – 380 nmAllows flexibility in UV filter selection while avoiding deep-UV toxicity.
Extinction Coefficient (ε350) 5,500 M⁻¹ cm⁻¹Indicates strong light absorption; requires relatively low light intensity for activation.
Quantum Yield (Ca²⁺-bound) 0.035Highly efficient release compared to the Ca²⁺-free state (0.012).
Pre-Photolysis Affinity (Kd) ~150 nMTightly buffers resting cytosolic Ca²⁺.
Post-Photolysis Affinity (Kd) ~6 µM40-fold drop in affinity ensures massive, rapid Ca²⁺ dumping.
Photolysis Rate ~3,000 s⁻¹Enables sub-millisecond resolution for studying rapid signaling kinetics.

Self-Validating Experimental Protocol: Intracellular Loading and Uncaging

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation steps for the spatiotemporal control of Ca²⁺ using Nitr-5/AM.

Step 1: Reagent Preparation

  • Reconstitute Nitr-5/AM in anhydrous DMSO to a stock concentration of 10 mM. (Caution: Protect from light to prevent spontaneous degradation).

  • Prepare a loading buffer (e.g., standard physiological saline) containing 5–10 µM Nitr-5/AM and 0.1% Pluronic F-127 (to aid dispersion of the lipophilic ester).

Step 2: Co-loading with a Spectrally Orthogonal Indicator

  • Add 2–5 µM Fluo-3/AM to the loading buffer.

  • Incubate the cells in the dark at room temperature for 30–45 minutes.

  • Causality Check: Co-loading ensures that you can visualize the Ca²⁺ baseline and the subsequent uncaging spike without triggering photolysis during the observation phase.

Step 3: De-esterification and Washing

  • Wash the cells 3 times with dye-free physiological buffer to remove extracellular AM esters.

  • Incubate for an additional 20 minutes in the dark.

  • Validation: This step is critical to allow intracellular esterases to fully cleave the AM groups. Incomplete cleavage results in poor Ca²⁺ buffering and blunted uncaging responses.

Step 4: Baseline Acquisition (Self-Validation)

  • Excite Fluo-3 at 488 nm and monitor emission at >515 nm.

  • Establish a stable baseline for at least 2 minutes. If the baseline is rising, it indicates either spontaneous photolysis (light leak) or incomplete washing.

Step 5: UV Flash Photolysis

  • Deliver a defined pulse of UV light (330–380 nm) using a xenon flashlamp or a 355 nm UV laser.

  • Causality Check: The duration and intensity of the flash dictate the fraction of Nitr-5 photolyzed. A typical 1-ms flash from a high-intensity lamp photolyzes ~20-25% of the intracellular Nitr-5, generating a rapid, step-like increase in cytosolic Ca²⁺.

Mandatory Visualization: Nitr-5/AM Workflow

Nitr5AM_Workflow N1 1. Extracellular Nitr-5/AM (Lipophilic, Inactive) N2 2. Passive Membrane Diffusion (Cellular Entry) N1->N2 N3 3. Intracellular Esterase Cleavage (AM groups removed) N2->N3 N4 4. Active Nitr-5 Chelator (High Affinity: Kd = 150 nM) N3->N4 N5 5. Ca2+ Buffering (Nitr-5:Ca2+ Complex Formation) N4->N5 N6 6. UV Photolysis (330-380 nm) (Nitrobenzyl Rearrangement) N5->N6 N7 7. Photolyzed Nitr-5 (Low Affinity: Kd = 6 µM) N6->N7 N8 8. Rapid Ca2+ Release (Spatiotemporal Calcium Spike) N6->N8

Logical workflow of Nitr-5/AM cellular loading, intracellular processing, and UV-induced Ca2+ release.

References

  • Photorelease Techniques for Raising or Lowering Intracellular Ca2+ Source: Methods in Cell Biology (Zucker, 1994)
  • Caged compounds: photorelease technology for control of cellular chemistry and physiology Source: N
  • Calcium Uncaging with Visible Light Source: Journal of the American Chemical Society (Agarwal et al., 2016)
  • Effects of cytosolic ATP on spontaneous and triggered Ca2+-induced Ca2+ release in permeabilised rat ventricular myocytes Source: The Journal of Physiology (Duke & Steele, 1998) / PMC

Sources

Foundational

Intracellular Delivery of Photolabile Calcium Chelators: The Membrane Permeation and Activation Mechanics of Nitr-5/AM

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Cellular Biophysics & Molecular Pharmacology The Delivery Challenge: Overcoming the Lipid Bilayer As application scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Cellular Biophysics & Molecular Pharmacology

The Delivery Challenge: Overcoming the Lipid Bilayer

As application scientists, we frequently encounter the physical barrier of the plasma membrane when attempting to introduce highly polar, polyanionic probes into living cells. Nitr-5 is a first-generation photolabile ("caged") calcium chelator derived from BAPTA, widely used to study intracellular calcium signaling dynamics[1]. Upon UV illumination, Nitr-5 undergoes a photochemical reaction that dramatically decreases its affinity for Ca2+ , effectively releasing a rapid calcium pulse into the cytosol.

However, the active form of Nitr-5 possesses four negatively charged carboxylate groups. This extreme hydrophilicity renders the molecule completely membrane-impermeant. While invasive techniques like patch-pipette dialysis or microinjection can bypass the membrane, they are low-throughput and physically stress the cell. To achieve non-invasive, bulk loading of intact cell populations, we utilize the2[2].

Mechanistic Causality of AM Ester Permeation

The AM ester strategy functions as an elegant biochemical Trojan horse. By esterifying the four carboxylate groups of Nitr-5 with acetoxymethyl moieties, we mask the negative charges, converting the highly polar chelator into a3[3].

The permeation and activation sequence relies on three distinct biophysical and enzymatic phases:

  • Passive Diffusion: The uncharged Nitr-5/AM easily partitions into and diffuses across the hydrophobic core of the lipid bilayer.

  • Enzymatic Hydrolysis: Once inside the cytosol, the molecule encounters ubiquitous endogenous non-specific esterases. These enzymes recognize the ester bonds and hydrolyze them.

  • Intracellular Trapping: The cleavage strips away the AM groups, releasing formaldehyde and acetic acid as diffusible byproducts. This restores the polyanionic state of Nitr-5. Because the active molecule is once again charged, it cannot cross the membrane and is effectively trapped inside the cell[2].

MembraneTransport cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Cytosol Nitr5AM_Ext Nitr-5/AM (Lipophilic, Uncharged) Membrane Lipid Bilayer (Hydrophobic Core) Nitr5AM_Ext->Membrane Passive Diffusion Nitr5AM_Int Nitr-5/AM (Cytosolic) Membrane->Nitr5AM_Int Translocation Esterase Endogenous Esterases (Hydrolysis) Nitr5AM_Int->Esterase Substrate Binding Nitr5_Active Active Nitr-5 (Polyanionic, Impermeant) Esterase->Nitr5_Active Cleavage of AM groups Byproducts Acetic Acid + Formaldehyde (Diffusible Byproducts) Esterase->Byproducts Release

Mechanism of Nitr-5/AM membrane permeation and intracellular esterase-mediated trapping.

Quantitative Physicochemical Profiling

Understanding the exact physicochemical shifts before and after photolysis is critical for experimental design. Nitr-5 is highly selective for Ca2+ over Mg2+ , which prevents the chelator from acting as a "caged magnesium" probe under physiological conditions[4].

PropertyActive Nitr-5 (Intracellular)Nitr-5/AM (Prodrug)
Net Charge (Physiological pH) Polyanionic (-4)Neutral (0)
Membrane Permeability ImpermeantHighly Permeant
Ca2+ Affinity ( Kd​ , Pre-photolysis) ~145 - 150 nMInactive (No binding)
Ca2+ Affinity ( Kd​ , Post-photolysis) ~6 µMN/A
Mg2+ Affinity ( Kd​ ) ~8.5 mMInactive (No binding)
Primary Localization Cytosol (Trapped)Extracellular Cytosol

Self-Validating Protocol: Intracellular Loading Workflow

To ensure scientific integrity, a loading protocol must be self-validating and mechanistically sound. The following workflow details the loading of Nitr-5/AM into adherent cell lines (e.g., Swiss 3T3 fibroblasts) with the causality behind each step explicitly defined[5].

Phase 1: Reagent Preparation
  • Action: Reconstitute Nitr-5/AM in anhydrous dimethylsulfoxide (DMSO) to create a 1-10 mM stock solution. Store desiccated at -20°C.

  • Causality: AM esters are highly susceptible to spontaneous hydrolysis in the presence of moisture. 2, ensuring the probe remains fully membrane-permeant[2].

Phase 2: Dispersion & Incubation
  • Action: Mix the Nitr-5/AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO.

  • Causality: Nitr-5/AM is extremely lipophilic and prone to precipitation in aqueous buffers.5, facilitating its dispersion into the aqueous loading medium without compromising cell viability[5].

  • Action: Dilute the dispersion into a serum-free, amine-free physiological buffer to a final Nitr-5/AM concentration of 1-10 µM. Incubate cells in the dark at 20-25°C (Room Temperature) for 30-45 minutes.

  • Causality: Serum must be strictly avoided as it contains extracellular esterases that will cleave the AM groups before the probe reaches the cell. Primary and secondary amines can also chemically cleave AM esters. The dark incubation prevents premature photolysis of the UV-sensitive Nitr-5 cage.

Phase 3: Washing & Self-Validation (De-esterification)
  • Action: Wash the cells 3 times with fresh, pre-warmed buffer. Incubate for an additional 20-30 minutes before experimentation.

  • Causality: Washing removes residual extracellular Nitr-5/AM, preventing high background noise. The subsequent rest period provides intracellular esterases sufficient time to completely hydrolyze the AM groups, ensuring the chelator is fully active.

  • Validation Step: To validate successful loading and uncaging, co-load the cells with a visible-wavelength fluorescent calcium indicator (e.g., Fluo-3/AM). Establish a baseline fluorescence, deliver a 350-360 nm UV flash to photolyze Nitr-5, and observe the immediate transient spike in Fluo-3 fluorescence. A successful spike confirms that Nitr-5 was loaded, de-esterified, and successfully uncaged[5].

Troubleshooting & Analytical Considerations

When deploying AM ester-based probes, researchers must monitor for two primary failure modes:

  • Compartmentalization: If cells are incubated at 37°C for extended periods, the highly lipophilic AM ester may partition into intracellular organelles (e.g., mitochondria, endoplasmic reticulum) before complete hydrolysis occurs. Loading at room temperature (20-25°C) slows organelle sequestration while still allowing esterase activity, shifting the balance toward the desired cytosolic localization[2].

  • Byproduct Toxicity: The hydrolysis of Nitr-5/AM yields formaldehyde and acetic acid. At high loading concentrations (>20 µM), formaldehyde can cross-link proteins and induce severe cytotoxicity. Always titrate the loading concentration to the minimum required for the desired Ca2+ jump.

Sources

Exploratory

Photochemical Manipulation of Intracellular Calcium: Nitr-5/AM Affinity Kinetics and Photolysis Workflows

Executive Summary In the realm of cellular physiology, decoupling intracellular calcium ([Ca²⁺]i) signaling from membrane depolarization events requires precision tools. As a Senior Application Scientist specializing in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of cellular physiology, decoupling intracellular calcium ([Ca²⁺]i) signaling from membrane depolarization events requires precision tools. As a Senior Application Scientist specializing in optogenetics and photopharmacology, I rely heavily on photolabile "caged" calcium chelators to achieve spatially and temporally resolved [Ca²⁺]i spikes. Among these, Nitr-5—and its membrane-permeant acetoxymethyl ester derivative, Nitr-5/AM—stands out as a highly specific, BAPTA-derived probe. This technical guide deconstructs the thermodynamic affinity shifts of Nitr-5 before and after photolysis, the causality behind its experimental deployment, and a self-validating protocol for its use in live-cell assays.

Mechanistic Foundations: The BAPTA Backbone and o-Nitrobenzyl Cleavage

The architectural brilliance of Nitr-5 lies in its structural homology to BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). Unlike EDTA-derived cages (e.g., DM-nitrophen), which exhibit significant affinity for magnesium, the BAPTA core of Nitr-5 confers exceptional selectivity for Ca²⁺ over Mg²⁺ (Mg²⁺ Kd​ ≈ 8.5 mM) and renders its calcium-binding properties largely insensitive to physiological pH fluctuations .

The "caging" mechanism relies on an o-nitrobenzyl chromophore. Upon illumination with ultraviolet (UV) light (typically 340–380 nm), the chromophore undergoes a photochemical rearrangement. This cleavage fundamentally alters the electron-withdrawing properties of the molecule, disrupting the high-affinity coordination sphere of the chelator and forcing the release of bound calcium .

Calcium Affinity Kinetics: Before and After Photolysis

The utility of any caged compound is dictated by its dissociation constant ( Kd​ ) shift.

  • Baseline (Pre-Photolysis) Affinity: Before UV exposure, Nitr-5 exhibits a high affinity for calcium with a Kd​ of ~145 nM under physiological ionic strength . Because resting [Ca²⁺]i in most mammalian cells hovers around 50–100 nM, Nitr-5 is only partially loaded with calcium (typically 25–40% saturation) at rest.

  • Post-Photolysis Affinity: Following UV-induced cleavage, the photoproduct's affinity plummets, resulting in a low-affinity Kd​ of ~6 µM .

  • Release Kinetics: This represents an approximate 40-fold decrease in affinity. The thermodynamic re-equilibration forces a net release of Ca²⁺ into the cytosol at a rapid rate of ~3,000 s⁻¹, producing an almost step-like increase in free [Ca²⁺]i.

Causality in Experimental Design: Why choose Nitr-5 over DM-nitrophen, which boasts a massive 600,000-fold affinity drop? The choice is driven by specificity. DM-nitrophen binds Mg²⁺ tightly; uncaging it in a physiological environment often releases Mg²⁺ alongside Ca²⁺, confounding results. Nitr-5 sacrifices the magnitude of the Kd​ shift to guarantee that the resulting transient is exclusively calcium-driven. However, because of its 145 nM baseline Kd​ , researchers must load higher concentrations of Nitr-5 to ensure sufficient Ca²⁺ release, bearing in mind that unphotolyzed Nitr-5 will act as a competitive Ca²⁺ buffer .

G Nitr5AM Nitr-5/AM (Membrane Permeant) Esterase Intracellular Esterases Nitr5AM->Esterase Diffusion Nitr5High Nitr-5 + Ca²⁺ (Pre-photolysis) Kd ≈ 145 nM Esterase->Nitr5High Cleavage UV UV Flash (340-380 nm) Nitr5High->UV Illumination Nitr5Low Photoproduct (Post-photolysis) Kd ≈ 6 µM UV->Nitr5Low 40-fold Affinity Drop FreeCa Free Ca²⁺ Spike UV->FreeCa Rapid Release (~3000 s⁻¹)

Thermodynamic state transition of Nitr-5 from a high-affinity chelator to a low-affinity photoproduct.

Comparative Quantitative Data

To contextualize Nitr-5, we must evaluate it against other standard photolabile chelators. The table below summarizes the critical parameters that dictate compound selection.

Caged CompoundBackbonePre-Photolysis Kd​ (Ca²⁺)Post-Photolysis Kd​ (Ca²⁺)Affinity ShiftMg²⁺ Interference ( Kd​ )Quantum Yield
Nitr-5 BAPTA~145 nM~6 µM~40-foldLow (~8.5 mM)0.035
DM-nitrophen EDTA~5 nM~3 mM~600,000-foldHigh (~2.5 µM)0.18
NP-EGTA EGTA~80 nM~1 mM~12,500-foldLow (>9 mM)0.23

(Table 1: Thermodynamic and kinetic comparison of commercially available caged calcium compounds .)

Experimental Workflow: Non-Disruptive Loading via Nitr-5/AM

To avoid the mechanical trauma and cytosolic dialysis associated with patch-pipette loading, Nitr-5 is frequently deployed as an acetoxymethyl (AM) ester. The AM groups mask the hydrophilic carboxylates, allowing the molecule to passively diffuse across the plasma membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive Nitr-5 within the cytosol .

Self-Validating Methodology: Nitr-5/AM Loading and Photolysis

This protocol is optimized for studying Ca²⁺-dependent physiological responses, such as heat sensitization in nociceptors or mechano-electrical transduction (MET) in hair cells .

Step 1: Reagent Preparation Reconstitute Nitr-5/AM in anhydrous DMSO to a stock concentration of 10 mM. Crucial: Protect from ambient light immediately to prevent spontaneous photolysis and degradation of the cage.

Step 2: Cell Loading Dilute the stock to a final working concentration of 50–100 µM in standard extracellular buffer (e.g., physiological saline). Incubate the cells in this solution for 30–90 minutes at 37°C in the dark.

Step 3: De-esterification and Washout Wash the cells 3 times with dye-free extracellular buffer to remove unabsorbed Nitr-5/AM. Allow an additional 15–20 minutes in the dark for complete intracellular de-esterification and baseline [Ca²⁺]i equilibration.

Step 4: Baseline Verification (Self-Validation Step) Establish baseline physiological parameters (e.g., patch-clamp recording of holding currents) before UV exposure. This confirms that the AM loading process itself did not induce cytotoxicity or spontaneous Ca²⁺ leakage. Furthermore, running a parallel control with a UV flash on unloaded cells validates that any subsequent physiological response is strictly dependent on Nitr-5 uncaging, rather than an artifact of UV illumination.

Step 5: UV Flash Photolysis Expose the target field to a calibrated UV light source (340–380 nm, e.g., a xenon flash lamp or a 355 nm UV laser). A typical pulse duration of 1–25 ms is sufficient to cleave the o-nitrobenzyl group and trigger the ~40-fold affinity drop .

Step 6: Data Acquisition Immediately record the downstream physiological response (e.g., MET current adaptation or chemotactic tumbling ) triggered by the step-like elevation in [Ca²⁺]i.

Workflow Step1 1. Incubation Load cells with 50-100 µM Nitr-5/AM (Dark conditions, 30-90 min) Step2 2. Washout & De-esterification Remove extracellular AM, allow intracellular trapping and Ca²⁺ equilibration Step1->Step2 Step3 3. Baseline Recording Establish resting state parameters (e.g., patch-clamp MET currents) Step2->Step3 Step4 4. UV Photolysis Apply 340-380 nm laser/flash pulse (e.g., 25 ms duration) Step3->Step4 Step5 5. Data Acquisition Measure physiological response to step-like[Ca²⁺]i elevation Step4->Step5

Step-by-step experimental workflow for non-disruptive Nitr-5/AM loading and UV photolysis.

References
  • Ellis-Davies, G. C. R. (2008). Neurobiology with Caged Calcium. Chemical Reviews.[Link]

  • Kaplan, J. H. (1990). Photochemical Manipulation of Divalent Cation Levels. Annual Review of Biophysics and Biophysical Chemistry.[Link]

  • Kress, M., et al. (1999). Role of [Ca2+]i in the ATP-Induced Heat Sensitization Process of Rat Nociceptive Neurons. Journal of Neurophysiology.[Link]

  • Tisa, L. S., & Adler, J. (1993). Calcium ions are involved in Escherichia coli chemotaxis. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Ricci, A. J., et al. (1998). The effect of caged calcium release on the adaptation of the transduction current in chick hair cells. The Journal of Physiology.[Link]

Protocols & Analytical Methods

Method

Precision Spatiotemporal Control of Intracellular Calcium in Primary Neurons Using Nitr-5/AM Photolysis

Application Note & Technical Protocol Target Audience: Researchers, electrophysiologists, and assay development scientists. Mechanistic Rationale: Why Nitr-5 for Neuronal Networks?

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Researchers, electrophysiologists, and assay development scientists.

Mechanistic Rationale: Why Nitr-5 for Neuronal Networks?

When investigating the spatiotemporal dynamics of calcium-dependent processes in primary neuronal cultures—such as synaptic vesicle exocytosis or the activation of calcium-dependent potassium channels—researchers require sub-millisecond control over intracellular calcium ( [Ca2+]i​ ). Nitr-5, a photolabile BAPTA derivative incorporating a 2-nitrobenzyl moiety, provides this precision[1].

Upon UV illumination (λ ≈ 350–360 nm), an intramolecular redox reaction converts the 2-nitrobenzyl group to a 2-nitroso structure, ejecting water and replacing an alcohol with an electron-withdrawing ketone[1]. This structural shift drastically reduces the molecule's affinity for Ca2+ , resulting in a rapid surge of free intracellular calcium.

Strategic Advantages of Nitr-5 over Alternative Cages:

  • Preservation of Resting Calcium: Nitr-5 has a pre-photolysis Kd​ of ~140 nM[2]. Because resting neuronal [Ca2+]i​ is typically ~100 nM, Nitr-5 is only partially loaded (~40%) at rest. Unlike DM-nitrophen ( Kd​ = 5 nM), which aggressively strips the cell of basal calcium, Nitr-5 acts as a mild buffer without inducing severe calcium depletion[2].

  • Magnesium Selectivity: Neurons maintain an intracellular Mg2+ concentration of 1–2 mM. DM-nitrophen binds Mg2+ with high affinity ( Kd​≈2.5μM ), meaning UV photolysis will inadvertently release a massive, confounding Mg2+ spike[1]. Nitr-5 is highly selective for Ca2+ over Mg2+ ( Kd​ for Mg2+≈8.5mM ), ensuring that the uncaging event is purely calcium-driven[2].

Designing a Self-Validating Experimental System

A robust photopharmacology protocol must be a self-validating system : you must empirically confirm both the successful loading of the cage and the efficacy of the uncaging event.

The Causality of Indicator Selection: You cannot blindly apply UV light and assume Ca2+ was released, nor can you use standard calcium indicators like Fura-2 or Indo-1. The excitation wavelengths for these traditional indicators overlap with the photolysis spectrum of Nitr-5, leading to premature, continuous uncaging during baseline measurements[3].

The Solution: Co-load Nitr-5/AM with a spectrally distinct, red-shifted calcium indicator such as Rhod-2 AM ( Ex552​/Em581​ ). This allows for continuous optical monitoring of baseline [Ca2+]i​ and immediate validation of the UV-induced calcium jump without spectral crosstalk.

Quantitative Comparison of Caged Calcium Compounds

To select the appropriate caged compound for your specific assay, compare their baseline affinities and kinetic properties. Nitr-5 is optimal for moderate Ca2+ jumps where resting magnesium interference must be avoided.

Caged CompoundPre-Photolysis Kd​ ( Ca2+ )Post-Photolysis Kd​ ( Ca2+ ) Mg2+ Affinity ( Kd​ )Uncaging Rate ( s−1 )
Nitr-5 140 nM6 µM~8.5 mM (Low)~3,000
DM-nitrophen 5 nM3 mM~2.5 µM (High)~80,000
NP-EGTA 80 nM1 mM>10 mM (Low)~68,000

(Data synthesized from established photochemical characterizations[2],[1])

Step-by-Step Methodology: Nitr-5/AM Co-Loading and Photolysis

The following protocol utilizes the acetoxymethyl (AM) ester form of Nitr-5, which masks the molecule's negative charges, allowing non-disruptive permeation across the neuronal lipid bilayer[4].

Phase 1: Reagent Preparation
  • Nitr-5/AM Stock: Reconstitute Nitr-5/AM in anhydrous DMSO to a 10 mM stock. Aliquot and store at -20°C in the dark.

  • Loading Mixture: In a microcentrifuge tube, mix 1 µL of 10 mM Nitr-5/AM, 1 µL of 2 mM Rhod-2 AM, and 1 µL of 20% Pluronic F-127 (in DMSO).

    • Causality: AM esters are highly hydrophobic and will rapidly precipitate in aqueous buffers. Pluronic F-127 acts as a non-ionic surfactant to micellize the dyes, preventing aggregation and ensuring uniform membrane permeation across the neuronal network[4].

Phase 2: Co-Loading into Primary Neurons
  • Dilution: Disperse the dye/Pluronic mixture into 2 mL of pre-warmed (37°C) imaging buffer (e.g., Artificial Cerebrospinal Fluid, ACSF) to achieve final concentrations of 5 µM Nitr-5/AM and 1 µM Rhod-2 AM .

  • Incubation: Incubate DIV 10-14 primary cortical or hippocampal neurons in this solution for 30–45 minutes at 37°C in the dark.

    • Causality: Maintaining 37°C preserves membrane fluidity for optimal dye uptake and maximizes the enzymatic activity of intracellular esterases required to cleave the AM groups[4].

Phase 3: Wash and De-esterification (Critical Step)
  • Wash: Gently wash the cells 3 times with fresh, dye-free ACSF to remove extracellular probe.

  • Resting Phase: Incubate the cells for an additional 20–30 minutes at 37°C in the dark before imaging.

    • Causality: The cleavage of AM esters produces formaldehyde and acetic acid as byproducts. This resting phase is mandatory; it allows the neuron to clear these toxic byproducts, restore intracellular pH, and ensures complete hydrolysis of the AM esters so the active Nitr-5 is fully trapped intracellularly[3].

Phase 4: Photolysis and Data Acquisition
  • Baseline: Transfer the coverslip to a confocal microscope or electrophysiology rig. Record baseline Rhod-2 fluorescence (Ex 552 nm) for 1 minute.

  • Uncaging: Apply a 1–50 ms UV pulse (350–360 nm) using a flash lamp or UV laser to the target region of interest (ROI).

  • Validation: Continuously acquire Rhod-2 fluorescence to quantify the spatiotemporal dynamics of the released Ca2+ transient[5].

Visualizations

G Substrate Nitr-5/AM (Extracellular) Esterase Intracellular Esterases Substrate->Esterase Membrane Permeation Trapped Nitr-5:Ca2+ Complex (Intracellular, Kd=150nM) Esterase->Trapped AM Cleavage & Ca2+ Binding UV UV Photolysis (λ ≈ 350 nm) Trapped->UV Illumination Release Free Ca2+ Surge + Photoproduct (Kd=6µM) UV->Release Affinity Drop (40-fold) Effect Synaptic Vesicle Exocytosis / K+ Activation Release->Effect Downstream Signaling

Figure 1: Mechanism of Nitr-5/AM loading, intracellular trapping, and UV-induced calcium uncaging.

Workflow Prep 1. Reagent Preparation Mix Nitr-5/AM + Pluronic + Rhod-2 AM Load 2. Co-Loading Phase Incubate neurons 30-45 min at 37°C Prep->Load Wash 3. Wash & De-esterification Wash 3x, rest 30 min in dark Load->Wash Image 4. Baseline Acquisition Record Rhod-2 fluorescence (552nm) Wash->Image Uncage 5. UV Flash Photolysis Apply 355nm laser pulse (1-50 ms) Image->Uncage Validate 6. Self-Validation Quantify rapid [Ca2+]i spike Uncage->Validate

Figure 2: Self-validating experimental workflow for Nitr-5/AM loading and photolysis in neurons.

References

  • Ellis-Davies, G. C. R. (2008). Neurobiology with Caged Calcium. Chemical Reviews. 2

  • Kaplan, J. H. (1990). Photochemical Manipulation of Divalent Cation Levels. Annual Reviews. 1

  • Gurney, A. M. (1993). Flash Photolysis of Caged Compounds. Physiology. 3

  • Zucker, R. S. (1993). Photolytic manipulation of Ca2+ and the time course of slow, Ca2+-activated K+ current in rat hippocampal neurones. Journal of Physiology. 5

  • Pettit, E. J., & Hallett, M. B. (1998). Release of 'caged' cytosolic Ca2+ Triggers rapid spreading of human neutrophils. Journal of Cell Science. 4

Sources

Application

Application Note: In Vivo Intracellular Calcium Uncaging Using Nitr-5/AM

Mechanistic Overview & Causality Intracellular calcium ([Ca²⁺]i) is a ubiquitous second messenger governing processes from neurotransmitter release to cellular motility. To study its precise temporal and spatial dynamics...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Causality

Intracellular calcium ([Ca²⁺]i) is a ubiquitous second messenger governing processes from neurotransmitter release to cellular motility. To study its precise temporal and spatial dynamics in vivo, researchers utilize photolabile calcium chelators, commonly referred to as "caged calcium."

Nitr-5 is a BAPTA-derived photolabile chelator. Unlike EDTA-based cages (such as DM-nitrophen), the BAPTA backbone of Nitr-5 exhibits a high selectivity for Ca²⁺ over Mg²⁺. This is a critical causal factor for in vivo success: in physiological environments where intracellular Mg²⁺ concentrations are high (1–2 mM), EDTA-based cages are heavily compromised by competitive Mg²⁺ binding, whereas Nitr-5 remains highly selective for Ca²⁺[1].

Upon UV irradiation (typically 350–360 nm), the nitrobenzhydrol group of Nitr-5 undergoes photolysis. This structural cleavage reduces its Ca²⁺ binding affinity by approximately 40-fold, shifting the dissociation constant (Kd) from ~145 nM to ~6.3 µM[2].

To achieve non-disruptive in vivo or in situ loading without the need for patch pipetting, the acetoxymethyl (AM) ester derivative—Nitr-5/AM—is employed. The lipophilic AM groups allow the molecule to passively diffuse across the plasma membrane. Once inside, endogenous intracellular esterases cleave the AM groups, trapping the active, Ca²⁺-sensitive Nitr-5 within the cytosol[3].

G N1 Nitr-5/AM (Extracellular) N2 Membrane Diffusion N1->N2 N3 Esterase Cleavage N2->N3 N4 Nitr-5 (Kd ~145 nM) N3->N4 N5 UV Photolysis N4->N5 350nm UV N6 Photoproduct (Kd ~6.3 µM) N5->N6 N7 Rapid Ca2+ Release N5->N7

Mechanism of Nitr-5/AM cellular loading, de-esterification, and UV-induced calcium uncaging.

Quantitative Comparison of Calcium Cages

To justify the selection of Nitr-5 over other caged compounds, one must evaluate their photophysical characteristics. Nitr-5 is ideal for modest, highly controlled Ca²⁺ jumps without Mg²⁺ interference, whereas DM-nitrophen is suited for massive Ca²⁺ spikes but suffers from severe Mg²⁺ competitive binding[1][2].

Chelator TypePre-Photolysis Kd (Ca²⁺)Post-Photolysis Kd (Ca²⁺)Quantum Yield (Φ)Mg²⁺ InterferencePrimary Application
Nitr-5 145 nM6.3 µM0.012Low (BAPTA-based)Physiological [Mg²⁺] environments
DM-nitrophen 5 nM3.0 mM0.18High (EDTA-based)High-amplitude Ca²⁺ spikes
NP-EGTA 80 nM1.0 mM0.23ModerateRapid, high-efficiency uncaging

Data summarized from established photophysical evaluations of caged compounds[2].

Experimental Design: The Self-Validating System

A robust in vivo protocol must be self-validating to distinguish true Ca²⁺-dependent physiological responses from UV phototoxicity or photoproduct artifacts.

Optical Compatibility with Fluo-3: Monitoring the uncaging event requires a fluorescent Ca²⁺ indicator. Fura-2 is strictly incompatible with Nitr-5 because its excitation spectrum (340/380 nm) overlaps directly with the photolysis wavelength of Nitr-5 (~350 nm)[4]. Continuous imaging with Fura-2 would prematurely uncage the calcium. Therefore, Fluo-3/AM is the indicator of choice. Fluo-3 is excited at ~500 nm, which does not trigger Nitr-5 photolysis, allowing for stable baseline recordings prior to the UV flash[4][5].

Negative Controls (BAPTA-AM): To prove causality—that a physiological event (e.g., filopodia extension or heat sensitization in nociceptors) is strictly driven by the released Ca²⁺—a parallel control experiment must be run using BAPTA-AM[3]. BAPTA buffers the released Ca²⁺, completely abolishing the downstream effect. If the physiological effect persists in the presence of BAPTA, it is an artifact of UV irradiation or photoproduct toxicity[3].

Step-by-Step Protocol: In Vivo Loading and Uncaging

Workflow S1 Step 1 Co-mix Nitr-5/AM & Fluo-3/AM S2 Step 2 Incubate 45-60 min S1->S2 S3 Step 3 Wash & De-esterify S2->S3 S4 Step 4 Baseline Fluo-3 (500nm) S3->S4 S5 Step 5 UV Flash Uncaging (350nm) S4->S5 S6 Step 6 Quantify Ca2+ Transient S5->S6

Step-by-step experimental workflow for in vivo calcium uncaging and fluorescence detection.

Reagent Preparation
  • Nitr-5/AM: Prepare a stock solution in anhydrous DMSO. Final working concentration: 50 µM[6].

  • Fluo-3/AM: Prepare a stock solution in anhydrous DMSO. Final working concentration: 10–20 µM[5].

  • Pluronic F-127: Use at 0.02% final concentration to assist in the solubilization of the lipophilic AM esters.

Step 1: Co-Loading
  • Dilute the Nitr-5/AM and Fluo-3/AM stocks into your physiological imaging buffer (e.g., standard Ringer's solution or artificial cerebrospinal fluid) to achieve the final working concentrations[5][6].

  • Incubate the target tissue or organism in the dark at 20–37°C for 45–60 minutes to allow membrane permeation and initial esterase cleavage[6].

Step 2: Washing and Equilibration
  • Remove the loading buffer and wash the preparation 3 times with dye-free physiological buffer.

  • Critical Causality Step: Allow an additional 15–30 minutes in dye-free buffer for complete intracellular de-esterification of the AM esters. Incomplete cleavage will result in poor Ca²⁺ binding, compartmentalization artifacts, and a failure to uncage efficiently.

Step 3: Baseline Fluorescence Imaging
  • Excite Fluo-3 at 488–500 nm using a confocal laser or LED source.

  • Record baseline fluorescence (F0) for 1–2 minutes to ensure cellular stability and confirm that the imaging light does not induce unintended Nitr-5 photolysis[6].

Step 4: UV Uncaging (Photolysis)
  • Deliver a UV flash using a Xenon arc flash lamp or a 355 nm UV laser. A typical flash duration ranges from 1 to 200 milliseconds depending on the desired [Ca²⁺]i jump amplitude[6][7].

  • Critical Causality Step: Because Nitr-5 exhibits a relatively modest affinity shift and low quantum yield (~0.012), a high-energy UV flash is required. Crucially, >60% of the total cage must be photolyzed; otherwise, the remaining unphotolyzed Nitr-5 will act as a "calcium sink" and rapidly recomplex the released Ca²⁺, resulting in a blunted or non-existent transient[1].

Step 5: Data Acquisition and Analysis
  • Immediately resume Fluo-3 imaging at 488 nm to capture the Ca²⁺ transient (ΔF/F0).

  • Correlate the temporal dynamics of the Ca²⁺ spike with the downstream physiological readout (e.g., cellular spreading, channel current adaptation, or neurotransmitter release)[6][8].

References

  • Effects of photolabile calcium chelators on fluorescent calcium indicators. UC Berkeley MCB. 4

  • Photochemically generated cytosolic calcium pulses and their detection by fluo-3. ResearchGate. 5

  • Caged compounds: photorelease technology for control of cellular chemistry and physiology. NIH.gov. 2

  • The effect of caged calcium release on the adaptation of the transduction current in chick hair cells. NIH.gov. 8

  • Induction of Filopodia by Direct Local Elevation of Intracellular Calcium Ion Concentration. Rockefeller University Press. 7

  • Role of [Ca²⁺]i in the ATP-Induced Heat Sensitization Process of Rat Nociceptive Neurons. American Physiological Society. 3

  • Neurobiology with Caged Calcium. ACS Publications. 1

  • Release of 'caged' cytosolic Ca²⁺ Triggers rapid spreading of human neutrophils adherent via integrin engagement. The Company of Biologists. 6

Sources

Method

measuring rapid neurotransmitter release kinetics with Nitr 5/AM

Application Notes & Protocols Topic: Measuring Rapid Neurotransmitter Release Kinetics with Nitr-5/AM Audience: Researchers, scientists, and drug development professionals. Uncaging the Synapse: A High-Resolution Guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Measuring Rapid Neurotransmitter Release Kinetics with Nitr-5/AM

Audience: Researchers, scientists, and drug development professionals.

Uncaging the Synapse: A High-Resolution Guide to Measuring Neurotransmitter Release Kinetics with Nitr-5/AM

Introduction: The Challenge of Synaptic Speed

Neurotransmission is a cornerstone of neural communication, characterized by the rapid and precisely localized release of neurotransmitters into the synaptic cleft. This process occurs on a sub-millisecond timescale, posing a significant challenge for conventional methods that aim to study its kinetics.[1] Traditional techniques like microdialysis offer valuable information on tonic neurotransmitter levels but lack the temporal resolution to capture these fleeting synaptic events.[2][3] To truly dissect the mechanics of synaptic vesicle fusion and release, researchers require tools that can initiate the process on demand with high temporal and spatial fidelity.

This guide details the use of Nitr-5/AM, a photolabile or "caged" calcium probe, to artificially induce and measure the kinetics of rapid neurotransmitter release. By using light to trigger a near-instantaneous rise in intracellular calcium, we can bypass the upstream complexities of action potentials and voltage-gated calcium channels, providing a direct and powerful method to probe the core exocytotic machinery.[4][5]

Principle of the Method: Light-Activated Calcium Release

The utility of Nitr-5/AM hinges on a clever combination of chemical biology and photophysics. The methodology can be understood through three key stages: cellular loading, calcium caging, and light-induced uncaging.

  • Cellular Loading and Activation: Nitr-5 is a derivative of the high-affinity calcium chelator BAPTA.[6] In its base form, it is a charged molecule and cannot cross the cell membrane. To overcome this, it is modified with acetoxymethyl (AM) ester groups, creating Nitr-5/AM. This electrically neutral, lipophilic molecule readily diffuses across the plasma membrane into the cell. Once inside, ubiquitous intracellular esterases cleave off the AM groups, regenerating the charged Nitr-5 molecule and effectively trapping it within the cytoplasm. This non-invasive loading method is a key advantage of Nitr-5/AM.

  • The "Caged" State: In its pre-photolysis state, Nitr-5 is a potent calcium buffer, binding Ca²⁺ ions with a high affinity (dissociation constant, K_d ≈ 145 nM). In this "caged" configuration, the bound calcium is biologically inert and cannot trigger downstream signaling cascades like neurotransmitter release.

  • Photolysis and Calcium "Uncaging": The core of the technique is the photolysis reaction. When Nitr-5 absorbs a photon of UV light (optimally around 360 nm), it undergoes an irreversible intramolecular rearrangement.[6] This structural change dramatically reduces its affinity for calcium by approximately 40-fold (K_d shifts to ≈ 6 µM).[6] The result is a massive, sub-millisecond release of free Ca²⁺ ions precisely at the site of illumination. This rapid, localized spike in intracellular calcium concentration mimics the influx that normally occurs at the presynaptic terminal and serves as the direct trigger for synaptic vesicle exocytosis.

The experimental logic directly leverages the canonical pathway of calcium-dependent exocytosis. The diagram below illustrates how the uncaging of calcium by Nitr-5 initiates this biological cascade.

Nitr5_Signaling_Pathway cluster_0 Experimental Trigger cluster_1 Intracellular Cascade cluster_2 Biological Response UV_Light UV Photon (≈360nm) Nitr5_Ca Nitr-5:Ca²⁺ Complex (High Affinity) UV_Light->Nitr5_Ca Photolysis Photolyzed_Nitr5 Photolyzed Nitr-5 (Low Affinity) Nitr5_Ca->Photolyzed_Nitr5 Conformational Change Free_Ca Rapid [Ca²⁺]i Increase Photolyzed_Nitr5->Free_Ca Ca²⁺ Release SNARE_Complex SNARE Complex Activation Free_Ca->SNARE_Complex Binding to Synaptotagmin Vesicle_Fusion Vesicle Fusion SNARE_Complex->Vesicle_Fusion NT_Release Neurotransmitter Release Vesicle_Fusion->NT_Release

Caption: UV photolysis of Nitr-5 triggers a rapid release of Ca²⁺, activating the synaptic machinery for neurotransmitter release.

Experimental Design and Key Considerations

A robust experimental design is critical for obtaining reliable and interpretable data. This involves selecting the right instrumentation and, most importantly, implementing a comprehensive set of controls.

  • Microscope: An inverted fluorescence microscope equipped for live-cell imaging.

  • Photolysis Light Source: A UV flash lamp or a focused UV laser capable of delivering light around 360-380 nm. A flash lamp provides wide-field illumination, while a laser allows for highly localized uncaging in specific subcellular regions.[6][7]

  • Detection System: The choice of detection system depends on the specific neurotransmitter and desired readout.

    • Electrophysiology: Whole-cell patch-clamp recording from a postsynaptic cell provides the highest temporal resolution for measuring postsynaptic currents (PSCs), a direct consequence of neurotransmitter receptor activation.[4]

    • Fluorescence Imaging: High-speed cameras are required to capture the rapid kinetics. This can be paired with:

      • Genetically Encoded Sensors: Probes like iGluSnFR (for glutamate) or GRAB_DA (for dopamine) fluoresce upon binding their target neurotransmitter.[8]

      • pH-Sensitive Probes: SynaptopHluorin is a pH-sensitive GFP variant targeted to the vesicle lumen. Upon vesicle fusion with the plasma membrane, the acidic interior is neutralized by the extracellular medium, causing a sharp increase in fluorescence.[9]

To ensure that the observed response is a direct result of calcium uncaging and not an experimental artifact, the following controls are mandatory:

Control GroupPurposeExpected Outcome
No UV Flash To test for spontaneous neurotransmitter release due to Nitr-5/AM loading or cell health issues.No detectable neurotransmitter release.
UV Flash, No Nitr-5/AM To control for potential artifacts caused by UV light, such as phototoxicity or direct channel activation.No detectable neurotransmitter release.
Calcium-Free Extracellular Medium To confirm that the release is triggered by the intracellular uncaged Ca²⁺ and not from an influx of extracellular Ca²⁺.Neurotransmitter release should still occur upon photolysis.
Control for Photoproducts (Optional) Use Nitr-9, a compound that produces similar photoproducts to Nitr-5 but does not bind or release Ca²⁺.[6]No detectable neurotransmitter release.
Detailed Experimental Protocol

This protocol provides a general framework for loading primary neuronal cultures. Researchers must optimize concentrations and incubation times for their specific cell type or preparation (e.g., brain slices).

  • Nitr-5/AM Stock Solution (1-10 mM): Dissolve Nitr-5/AM in anhydrous dimethyl sulfoxide (DMSO). Aliquot into small, single-use volumes and store desiccated at -20°C, protected from light.

  • Pluronic F-127 Stock Solution (20% w/v): Dissolve Pluronic F-127 in DMSO. This non-ionic surfactant helps to prevent the precipitation of the AM ester in aqueous loading media. Store at room temperature.

  • Loading Medium: Prepare your standard cell culture medium or a suitable buffer (e.g., HEPES-buffered saline).

  • Culture primary neurons or other suitable cells on glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-D-lysine/laminin).[10]

  • Ensure cultures are healthy and at an appropriate density before beginning the experiment.

The goal is to achieve sufficient intracellular concentration without inducing cytotoxicity.

  • Warm the Loading Medium to 37°C.

  • Prepare the final loading solution. First, mix equal volumes of the Nitr-5/AM stock and the 20% Pluronic F-127 stock.

  • Vortex this mixture briefly, then dilute it into the pre-warmed Loading Medium to achieve the final desired concentration of Nitr-5/AM.

  • Remove the culture medium from the cells and replace it with the final loading solution.

  • Incubate the cells under their normal culture conditions (e.g., 37°C, 5% CO₂) for the optimized duration. Protect the plate from light during incubation.

ParameterRecommended Starting RangeCausality and Rationale
Final Nitr-5/AM Concentration 5 - 20 µMLower concentrations minimize toxicity but may yield weaker signals. Higher concentrations improve signal but increase the risk of off-target effects and cell stress.
Final Pluronic F-127 Conc. 0.02 - 0.1%Aids in the dispersion of the lipophilic Nitr-5/AM in the aqueous medium, preventing aggregation and improving loading efficiency.
Incubation Time 30 - 60 minutesTime must be sufficient for diffusion across the membrane but short enough to limit potential toxicity from the loading process or DMSO.

This step is critical for trapping the probe and allowing cells to recover.

  • After incubation, carefully aspirate the loading solution.

  • Wash the cells gently two to three times with fresh, pre-warmed, probe-free medium.

  • Add fresh probe-free medium and return the cells to the incubator for at least 30 minutes. This allows intracellular esterases to fully cleave the AM groups, trapping the active Nitr-5 inside the cells.

  • Mount the coverslip or dish onto the microscope stage.

  • Locate the target cell or region of interest. If performing electrophysiology, establish a whole-cell patch-clamp recording on a postsynaptic neuron.

  • Begin recording the baseline signal (postsynaptic current or fluorescence).

  • Deliver a brief, intense flash of UV light (e.g., 1-10 ms) to the region of interest.

  • Continue recording to capture the full kinetic profile of the response following the flash.

Caption: Step-by-step workflow for measuring neurotransmitter release using Nitr-5/AM from cell preparation to data analysis.

Data Analysis and Interpretation

The primary data will be a trace showing the signal (current or fluorescence) over time. Key kinetic parameters to extract include:

  • Latency: The time from the UV flash to the onset of the detectable response. This reflects the time required for Ca²⁺ to bind to the release machinery and for vesicle fusion to occur.

  • Rise Time (e.g., 10-90%): The time taken for the signal to rise from 10% to 90% of its peak amplitude. This is a direct measure of the rate of neurotransmitter release and receptor activation.

  • Peak Amplitude: The maximum response, which correlates with the total amount of neurotransmitter released.

  • Decay Kinetics: The rate at which the signal returns to baseline, which reflects processes like neurotransmitter clearance (reuptake or enzymatic degradation) and receptor desensitization.

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
No response after UV flash 1. Insufficient loading of Nitr-5/AM.2. Incomplete de-esterification.3. Insufficient UV flash intensity or incorrect wavelength.4. Cells are unhealthy or dead.1. Increase Nitr-5/AM concentration or incubation time.2. Ensure the post-loading incubation period is at least 30 minutes.3. Check the lamp/laser output and filter specifications. Ensure the light source is properly focused.4. Perform a cell viability assay (e.g., Calcein-AM/EthD-1) on a parallel culture.
High background or spontaneous activity 1. Cytotoxicity from the loading procedure (high probe or DMSO concentration).2. Phototoxicity from excessive ambient light exposure during setup.1. Decrease Nitr-5/AM concentration and/or incubation time. Ensure the final DMSO concentration is <0.5%.2. Minimize light exposure. Use red-shifted light for locating cells if possible.
Slow or small response 1. Sub-optimal Ca²⁺ release (low UV power).2. Low intracellular Nitr-5 concentration.3. Nitr-5 is acting as a significant Ca²⁺ buffer, blunting the transient.1. Increase the duration or intensity of the UV flash.2. Optimize loading conditions (see above).3. This is an intrinsic property of Nitr-5. The results reflect release kinetics under buffered Ca²⁺ conditions. Acknowledge this in the interpretation.
High variability between trials 1. Inconsistent cell loading.2. Fluctuation in UV light source intensity.3. Variable cell health across the culture.1. Standardize all loading and washing steps precisely.2. Allow the light source to warm up and stabilize before starting experiments. Monitor lamp output if possible.3. Ensure uniform cell plating density and use cultures at a consistent age/day in vitro.

References

  • Title: Photolysis of caged calcium using a low-cost flash unit: efficacy analysis with a calcium selective electrode Source: PubMed URL: [Link]

  • Title: Neurobiology with Caged Calcium Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Measuring Exocytosis Rate Using Corrected Fluorescence Recovery After Photoconversion Source: Bio-protocol URL: [Link]

  • Title: A fluorescent hydrophobic probe used for monitoring the kinetics of exocytosis phenomena Source: PubMed URL: [Link]

  • Title: Research progress of technology for exocytosis detection in the nervous system Source: Analytical Methods URL: [Link]

  • Title: Flash photolysis of caged compounds Source: The University of Texas at Dallas URL: [Link]

  • Title: Photorelease Techniques for Raising or Lowering Intracellular Ca2+ Source: UC Berkeley MCB URL: [Link]

  • Title: PROBES FOR MONITORING REGULATED EXOCYTOSIS Source: PMC - NIH URL: [Link]

  • Title: Differential Release of Exocytosis Marker Dyes Indicates Stimulation-Dependent Regulation of Synaptic Activity Source: Frontiers in Cellular Neuroscience URL: [Link]

  • Title: Development and application of caged calcium Source: PubMed - NIH URL: [Link]

  • Title: Photolysis of Caged Ca2+ But Not Receptor-Mediated Ca2+ Signaling Triggers Astrocytic Glutamate Release Source: Journal of Neuroscience URL: [Link]

  • Title: Loading neocortical slices with AM indicators Source: ResearchGate URL: [Link]

  • Title: PROTOCOL FOR THE USE OF EBiSC iNGN2 neuronal cell products Source: EBiSC URL: [Link]

Sources

Application

Application Notes and Protocols for Two-Photon Uncaging of Nitr-5/AM in Dendritic Spines

Introduction: Illuminating Synaptic Function with Unprecedented Precision The dendritic spine, a minuscule protrusion on the surface of a neuron's dendrite, is the fundamental unit of excitatory synaptic transmission in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Illuminating Synaptic Function with Unprecedented Precision

The dendritic spine, a minuscule protrusion on the surface of a neuron's dendrite, is the fundamental unit of excitatory synaptic transmission in the mammalian brain. The intricate biochemical signaling cascades within these sub-micrometer compartments govern synaptic plasticity, the cellular basis of learning and memory. To truly understand these processes, we need tools that can manipulate signaling molecules with high spatiotemporal resolution. Two-photon uncaging of caged compounds has emerged as a revolutionary technique, allowing researchers to precisely control the concentration of bioactive molecules at the level of a single dendritic spine.[1][2][3]

This guide provides a comprehensive overview and detailed protocols for the two-photon uncaging of Nitr-5/AM, a membrane-permeant caged calcium (Ca²⁺) compound. By releasing a pulse of Ca²⁺ within a specific dendritic spine, researchers can mimic synaptic activity and investigate the downstream signaling events that lead to synaptic strengthening or weakening.[4][5] This powerful technique, when combined with high-resolution imaging and electrophysiology, offers an unparalleled window into the molecular underpinnings of neuronal function.

The Principle of Two-Photon Uncaging

Traditional one-photon (1P) uncaging utilizes a single high-energy photon (typically in the UV range) to cleave the "caging" group from a biologically inert molecule, liberating the active compound.[6] While effective, 1P excitation is not ideal for thick, light-scattering biological tissue like the brain. The excitation volume is not well-confined, leading to out-of-focus uncaging and potential photodamage.[7][8]

Two-photon (2P) excitation overcomes these limitations by utilizing the near-simultaneous absorption of two lower-energy photons (typically in the near-infrared range) to achieve the same electronic transition.[9][10] The probability of this non-linear absorption event is proportional to the square of the light intensity, confining the excitation to the focal point of a high-numerical-aperture objective.[7] This inherent three-dimensional resolution allows for highly localized uncaging within a volume comparable to that of a single dendritic spine.[10][11]

Key Advantages of Two-Photon Uncaging:

FeatureDescription
High Spatial Resolution Uncaging is confined to the focal volume, enabling stimulation of individual dendritic spines.[2][3]
Deep Tissue Penetration Near-infrared light scatters less in biological tissue, allowing for uncaging deeper within brain slices or even in vivo.[7]
Reduced Phototoxicity The use of lower-energy photons minimizes damage to surrounding tissue outside the focal point.[7]
Precise Temporal Control Ultrafast pulsed lasers provide millisecond-scale control over the release of the caged molecule.

Nitr-5/AM: A Tool for Probing Calcium Dynamics

Nitr-5 is a photolabile Ca²⁺ chelator based on the BAPTA scaffold.[6] In its caged form, Nitr-5 has a high affinity for Ca²⁺. Upon photolysis, the caging group is cleaved, leading to a rapid and significant decrease in its Ca²⁺ affinity, thereby releasing free Ca²⁺.

The acetoxymethyl (AM) ester modification of Nitr-5 renders the molecule membrane-permeant.[12][13] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-charged, active form of Nitr-5 in the cytoplasm.[12][14]

Nitr_5_AM_Uncaging cluster_cytoplasm Cytoplasm Nitr_5_AM_ext Nitr-5/AM (extracellular) Nitr_5_AM_int Nitr-5/AM (intracellular) Nitr_5_AM_ext->Nitr_5_AM_int Passive Diffusion Nitr_5_int Nitr-5 (trapped) Esterases Intracellular Esterases Ca_bound Nitr-5-Ca²⁺ Complex Ca_free Free Ca²⁺ Photoproducts Inactive Photoproducts Two_Photon_Laser Two-Photon Laser (NIR)

Caption: General experimental workflow for two-photon uncaging.

Detailed Protocols

Protocol 1: Loading Neuronal Cultures or Brain Slices with Nitr-5/AM

This protocol is a general guideline. Optimal concentrations and loading times may vary depending on the specific cell type and experimental conditions and should be determined empirically.

Materials:

  • Nitr-5/AM (high-purity, anhydrous)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic F-127 (20% solution in DMSO)

  • Artificial Cerebrospinal Fluid (ACSF) or appropriate neuronal culture medium

  • Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) for simultaneous imaging

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-10 mM stock solution of Nitr-5/AM in anhydrous DMSO. Aliquot into small volumes and store desiccated at -20°C. Avoid repeated freeze-thaw cycles.

    • Prepare a stock solution of your chosen calcium indicator according to the manufacturer's instructions.

  • Prepare Loading Solution:

    • In a microcentrifuge tube, combine the Nitr-5/AM stock solution and an equal volume of 20% Pluronic F-127. Vortex briefly to mix. The Pluronic F-127 aids in the dispersion of the nonpolar AM esters in the aqueous loading buffer.

    • Dilute this mixture into pre-warmed (37°C) ACSF or culture medium to a final Nitr-5/AM concentration of 5-20 µM. The final concentration of the calcium indicator should be in the range of 1-5 µM. The final DMSO concentration should be kept below 0.5% to minimize toxicity.

  • Loading:

    • For neuronal cultures, replace the culture medium with the loading solution.

    • For acute brain slices, submerge the slices in the loading solution in a small chamber.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Washing and De-esterification:

    • After incubation, wash the cells or slices three times with fresh, pre-warmed ACSF or culture medium to remove extracellular dye.

    • Allow for a de-esterification period of at least 30 minutes at room temperature or 37°C before imaging and uncaging. This allows intracellular esterases to fully cleave the AM groups.

Protocol 2: Two-Photon Uncaging and Calcium Imaging in a Dendritic Spine

Equipment:

  • Two-photon laser-scanning microscope equipped with a femtosecond-pulsed Ti:Sapphire laser.

  • High numerical aperture (NA > 0.8) water-immersion objective.

  • Pockels cell for precise laser power control.

  • Electrophysiology setup (optional, for simultaneous patch-clamp recordings).

  • Image acquisition and analysis software.

Procedure:

  • Microscope Setup:

    • Tune the Ti:Sapphire laser to the optimal two-photon excitation wavelength for Nitr-5. While the exact 2P cross-section for Nitr-5 may not be readily available, a starting wavelength of 720-750 nm is a reasonable starting point based on other nitrobenzyl-based caged compounds. [5][10] * For simultaneous calcium imaging with an indicator like Fluo-4, a separate laser line or a single laser tuned to an appropriate wavelength (e.g., ~800-840 nm) for exciting the indicator without significant uncaging of Nitr-5 should be used. This may require careful spectral separation and filtering.

  • Locating the Target Spine:

    • Using the calcium indicator fluorescence, navigate to a dendrite of interest and identify a well-defined dendritic spine.

    • Acquire a high-resolution z-stack of the spine to determine its three-dimensional structure.

  • Calibration of Uncaging Parameters:

    • Crucial Step: Before proceeding with experiments, it is essential to determine the minimal laser power and pulse duration required for effective uncaging without causing photodamage.

    • Position the uncaging laser spot at the tip of the target spine.

    • Start with a low laser power (e.g., 5-10 mW at the sample) and a short pulse duration (e.g., 1-2 ms).

    • Deliver a single uncaging pulse and monitor for a Ca²⁺ transient in the spine.

    • Gradually increase the laser power and/or pulse duration until a reliable Ca²⁺ transient is observed.

    • Note: Look for signs of photodamage, such as blebbing of the spine membrane or a sustained, non-physiological increase in fluorescence. If photodamage occurs, reduce the laser power and/or pulse duration.

  • Data Acquisition:

    • Once the optimal uncaging parameters are determined, you can proceed with your experiment.

    • Position the uncaging laser at the desired location on the spine.

    • Initiate time-lapse imaging of the calcium indicator fluorescence.

    • Trigger the uncaging laser pulse at a defined time point in your imaging sequence.

    • If performing electrophysiology, synchronize the uncaging pulse with the electrical recording.

Data Analysis of Calcium Transients

  • Region of Interest (ROI) Selection: Draw an ROI around the head of the stimulated dendritic spine and another on the adjacent dendritic shaft.

  • Fluorescence Intensity Measurement: Extract the mean fluorescence intensity from the ROIs for each frame of the time-lapse series.

  • Background Subtraction: Subtract the background fluorescence from a nearby region devoid of cells.

  • ΔF/F₀ Calculation: Calculate the change in fluorescence normalized to the baseline fluorescence: ΔF/F₀ = (F - F₀) / F₀ , where F is the fluorescence at a given time point and F₀ is the average baseline fluorescence before the uncaging stimulus.

  • Kinetic Analysis: From the ΔF/F₀ trace, you can extract key parameters of the Ca²⁺ transient, such as the peak amplitude, rise time, and decay time constant.

Potential Pitfalls and Troubleshooting

IssuePossible CauseSolution
No or weak Ca²⁺ transient upon uncaging Inefficient loading of Nitr-5/AM.Increase loading concentration or incubation time. Ensure the use of high-quality, anhydrous DMSO.
Insufficient laser power or pulse duration.Gradually increase laser power and/or pulse duration, being mindful of photodamage.
Incorrect uncaging wavelength.Empirically test different wavelengths within the expected range (e.g., 720-800 nm).
Photodamage to the spine Excessive laser power or pulse duration.Reduce laser power and/or pulse duration to the minimum required for a reliable response.
High background fluorescence Incomplete washout of extracellular dye.Increase the number and duration of washes after loading.
Spontaneous uncaging or high basal Ca²⁺ Photolysis of Nitr-5 by the imaging laser.Use a longer wavelength for imaging that does not efficiently excite Nitr-5. Reduce the power of the imaging laser.
Spontaneous hydrolysis of Nitr-5/AM.[15] Use fresh, high-purity Nitr-5/AM and anhydrous DMSO for stock solutions.

Conclusion

Two-photon uncaging of Nitr-5/AM in dendritic spines is a sophisticated yet powerful technique that provides unprecedented control over intracellular Ca²⁺ concentrations. This allows for the direct investigation of Ca²⁺-dependent signaling pathways that are fundamental to synaptic function and plasticity. While the protocols provided here offer a solid foundation, careful optimization of loading conditions and laser parameters for each specific experimental setup is crucial for obtaining reliable and reproducible results. With meticulous execution, this technique will continue to be instrumental in unraveling the complexities of the synapse.

References

  • Losavio, B. E., Iyer, V., & Saggau, P. (2009). Two-photon microscope for multisite microphotolysis of caged neurotransmitters in acute brain slices. Journal of Biomedical Optics, 14(6), 064033.
  • Gurney, A. M., & Lester, H. A. (1987). Flash photolysis of caged compounds: casting light on physiological processes. Physiological Reviews, 67(2), 583-617.
  • Garcia, J. V., Zhang, F., & Ford, P. C. (2013). Multi-photon excitation in uncaging the small molecule bioregulator nitric oxide. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 371(1995), 20120129.
  • Oh, W. C., et al. (2021). Induction of input-specific spine shrinkage on dendrites of rodent hippocampal CA1 neurons using two-photon glutamate uncaging. STAR Protocols, 2(4), 100996.
  • Stein, I. S., et al. (2019). Two-Photon Glutamate Uncaging to Study Structural and Functional Plasticity of Dendritic Spines. Neuromethods, 148, 65-88.
  • Oh, W. C., et al. (2021). Induction of input-specific spine shrinkage on dendrites of rodent hippocampal CA1 neurons using two-photon glutamate uncaging. eScholarship, University of California.
  • Ellis-Davies, G. C. R. (2005). The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells.
  • Go, W. Y., et al. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products.
  • Bloodgood, B. L., & Sabatini, B. L. (2007). Two photon uncaging of caged glutamate at single spines of layer 5 (L5) pyramidal neurons.
  • Holbro, N., et al. (2009). Uncaging-evoked spine calcium transients.
  • BenchChem. (2025). Application Notes and Protocols for Two-Photon Uncaging of NDBF-Caged Flufenamic Acid.
  • Del-prete, Z., et al. (2001). The effects of nitr-5 on the systolic calcium transient.
  • Ellis-Davies, G. C. R. (2016). Calcium uncaging with visible light. PMC.
  • Busker, R. W., & Henegouwen, G. B. (1987). The photolysis of 5-nitrofurfural in aqueous solutions nucleophilic substitution of the nitro-group.
  • Garcia, J. V., Zhang, F., & Ford, P. C. (2013).
  • Go, W. Y., et al. (2023). Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products. PubMed.
  • Szabó-Bárdos, E., et al. (2020). Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. Journal of Photochemistry and Photobiology A: Chemistry.
  • Ellis-Davies, G. C. R. (2018).
  • Pálfi, D., et al. (2018). High efficiency two-photon uncaging coupled by the correction of spontaneous hydrolysis. Organic & Biomolecular Chemistry.
  • Ellis-Davies, G. C. R. (2020). Useful Caged Compounds for Cell Physiology. Accounts of Chemical Research.
  • Holcman, D., et al. (2019).
  • Keller, D. X., et al. (2015). Computational reconstitution of spine calcium transients from individual proteins.
  • Thermo Fisher Scientific. (n.d.). Acetoxymethyl (AM)
  • Thermo Fisher Scientific. (n.d.).
  • Yuste, R., & Konnerth, A. (2005). A Practical Guide: Imaging Action Potentials with Calcium Indicators.
  • Axion BioSystems. (n.d.). Characterization of in vitro cortical networks and their responses to neuroactive compounds.
  • Turovsky, E., et al. (2020).
  • Leonard, T. O., et al. (2001). Activity-dependent nitric oxide concentration dynamics in the laterodorsal tegmental nucleus in vitro. PubMed.
  • ResearchGate. (2019). Which are the best DIV and Fura 2AM concentration/timing to perform calcium imaging experiments in embryonic (E17) hippocampal and cortical neurons?.

Sources

Method

Application Note: Preparation, Storage, and Handling of Nitr-5/AM Stock Solutions in DMSO

Introduction & Mechanistic Overview Nitr-5/AM is a highly specialized, cell-permeable, photolabile calcium (Ca²⁺) chelator. It is widely utilized in neurobiology, cardiology, and cell signaling research to induce rapid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Nitr-5/AM is a highly specialized, cell-permeable, photolabile calcium (Ca²⁺) chelator. It is widely utilized in neurobiology, cardiology, and cell signaling research to induce rapid, spatially controlled intracellular Ca²⁺ spikes via UV flash photolysis (1[1]).

As an acetoxymethyl (AM) ester, Nitr-5/AM is a lipophilic prodrug that readily diffuses across the plasma membrane. Once inside the cell, endogenous non-specific esterases cleave the AM groups. This enzymatic hydrolysis traps the active, membrane-impermeable Nitr-5 molecule within the cytosol (2[2]). Prior to UV illumination, Nitr-5 binds Ca²⁺ with high affinity (Kₖ ≈ 150 nM). Upon exposure to a brief UV flash (~340–360 nm), the nitrobenzhydrol core undergoes photochemical cleavage, drastically reducing its Ca²⁺ affinity (Kₖ ≈ 6 µM) and instantly releasing the bound Ca²⁺ to trigger downstream signaling cascades[1].

Mechanistic Workflow Diagram

Nitr5_Pathway cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Cytosol N1 Nitr-5/AM (Lipophilic Prodrug) N2 Nitr-5/AM N1->N2 Membrane Diffusion N3 Active Nitr-5 (High Affinity) N2->N3 Cleavage by Esterases N4 Nitr-5:Ca2+ Complex (Kd ~ 150 nM) N3->N4 Binds Cytosolic Ca2+ N5 Photolyzed Nitr-5 (Kd ~ 6 µM) + Free Ca2+ N4->N5 UV Flash Photolysis (~350 nm)

Figure 1: Mechanism of Nitr-5/AM cell loading, intracellular trapping, and UV-induced Ca²⁺ release.

Physicochemical Properties & Quantitative Data

ParameterValue / Specification
Chemical Name Nitr-5, Tetrakis(acetoxymethyl) ester
CAS Number 209161-73-9
Molecular Weight 973.8 g/mol
Pre-Photolysis Kₖ (Ca²⁺) ~150 nM
Post-Photolysis Kₖ (Ca²⁺) ~6 µM
Photolysis Wavelength 340 – 360 nm (UV)
Stock Solution Concentration 1 mM – 10 mM (in anhydrous DMSO)
Working Concentration 1 µM – 100 µM
Storage Temperature -20°C to -80°C (Desiccated, Dark)

Reagents & Equipment

  • Nitr-5/AM (Lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (Purity ≥99.9%, water content <0.005%)

  • Pluronic® F-127 (20% w/v in DMSO)

  • Argon or Nitrogen gas (for inert purging)

  • Amber microcentrifuge tubes (or foil-wrapped tubes)

  • Desiccator

Protocol 1: Preparation of Nitr-5/AM Stock Solutions

Expertise & Causality: AM esters are highly susceptible to moisture-induced hydrolysis. If water is introduced during stock preparation, the AM groups will hydrolyze prematurely in the tube, yielding the cell-impermeable free acid form of Nitr-5, which will completely fail to load into cells. Therefore, anhydrous DMSO and strict environmental controls are mandatory. Furthermore, ambient light (especially fluorescent overheads) can trigger premature photolysis of the nitrobenzhydrol core; all procedures must be performed under diminished light (3[3]).

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the lyophilized Nitr-5/AM vial to equilibrate to room temperature for at least 30 minutes in a desiccator before opening. Reasoning: Opening a cold vial causes atmospheric moisture to condense instantly on the highly hygroscopic powder, ruining the batch.

  • Dim Light Environment: Turn off overhead fluorescent lights and perform the reconstitution under dim or red light[3].

  • Reconstitution: Add the appropriate volume of anhydrous DMSO to achieve a 1 mM to 10 mM stock solution. For example, to prepare a 10 mM stock of Nitr-5/AM, add 102.7 µL of anhydrous DMSO to 1 mg of the compound.

  • Dissolution: Pipette up and down gently until the powder is completely dissolved. Do not sonicate extensively, as localized heating can degrade the photolabile core.

  • Aliquotting: Divide the stock solution into small, single-use aliquots (e.g., 5–10 µL) in amber microcentrifuge tubes. Reasoning: This minimizes freeze-thaw cycles and drastically reduces the risk of moisture introduction during repeated sampling.

  • Inert Gas Purging: Gently overlay each aliquot with a stream of dry Argon or Nitrogen gas to displace ambient oxygen and moisture before capping tightly.

Storage Guidelines

  • Temperature: Store aliquots immediately at -20°C or -80°C.

  • Desiccation: Keep the tubes in a sealed secondary container with an active desiccant (e.g., indicating silica gel or Drierite).

  • Shelf Life: When stored properly, DMSO stock solutions of AM esters are generally stable for up to 1 month (4[4]). Discard any aliquots that show signs of precipitation, cloudiness, or color change.

Protocol 2: Preparation of Working Solutions and Cell Loading

Expertise & Causality: Nitr-5/AM is highly hydrophobic and will precipitate if added directly to aqueous physiological buffers. Pluronic F-127, a non-ionic surfactant, is utilized to micellize the dye, preventing precipitation and facilitating efficient dispersion and subsequent membrane penetration[3].

Step-by-Step Methodology:

  • Thaw a single aliquot of Nitr-5/AM stock solution at room temperature in the dark.

  • Mix the required volume of stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO[3].

  • Dilute the mixture dropwise into the physiological loading buffer (e.g., Tyrode's solution or HBSS) while vortexing vigorously to achieve a final working concentration of 1 µM to 10 µM[3]. Ensure the final DMSO concentration does not exceed 0.1% - 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Incubate the cells with the loading solution for 30–60 minutes at room temperature or 37°C in the dark[3].

  • Wash the cells 2–3 times with fresh, dye-free buffer to remove any extracellular Nitr-5/AM.

  • Critical Step: Allow an additional 15–30 minutes of post-incubation in the dark. Reasoning: This provides sufficient time for complete intracellular hydrolysis of the AM esters by cytosolic esterases, ensuring the chelator is fully active and trapped before commencing experiments.

Protocol 3: Self-Validating System (Co-loading with Fluo-3/AM)

To ensure the experimental system is functioning correctly, every protocol should be self-validating. Researchers must confirm both successful loading of Nitr-5 and functional Ca²⁺ uncaging.

  • Co-loading: Co-load the cells with Nitr-5/AM and a visible-light excitable Ca²⁺ indicator, such as Fluo-3/AM (1–5 µM)[3].

  • Spectral Separation: Since Fluo-3 is excited at ~506 nm (visible light), its continuous monitoring does not interfere with the UV-sensitive Nitr-5 compound.

  • Validation: Establish a baseline Fluo-3 fluorescence. Deliver a 1-second UV flash (~350 nm). A successful experiment is validated when a sharp, immediate spike in Fluo-3 fluorescence is observed directly following the UV flash, confirming that Nitr-5 was successfully loaded, de-esterified, and successfully photolyzed to release Ca²⁺[3].

References

  • Active Involvement of Ca 2+ in Mitotic Progression of Swiss 3T3 Fibroblasts Source: Semantic Scholar URL
  • Role of [Ca2+]i in the ATP-Induced Heat Sensitization Process of Rat Nociceptive Neurons Source: American Physiological Society URL
  • Calcium release from cardiac sarcoplasmic reticulum induced by photorelease of calcium or Ins(1,4,5)
  • BAPTA | 85233-19-8 Source: ChemicalBook URL

Sources

Application

Nitr 5/AM bath application protocol for acute brain slices

Nitr-5/AM Bath Application Protocol for Acute Brain Slices: High-Fidelity Photolabile Calcium Uncaging Executive Summary The precise spatiotemporal control of intracellular calcium ( Ca2+ ) is paramount for interrogating...

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Author: BenchChem Technical Support Team. Date: April 2026

Nitr-5/AM Bath Application Protocol for Acute Brain Slices: High-Fidelity Photolabile Calcium Uncaging

Executive Summary

The precise spatiotemporal control of intracellular calcium ( Ca2+ ) is paramount for interrogating synaptic plasticity, neurotransmitter release, and glial signaling. Nitr-5 is a BAPTA-derived photolabile calcium chelator that, upon UV photolysis, undergoes a dramatic reduction in Ca2+ affinity, releasing a rapid intracellular calcium spike. To avoid the mechanical disruption of patch-pipette dialysis, the acetoxymethyl (AM) ester derivative of Nitr-5 allows for non-invasive bulk loading into acute brain slices.

This application note provides a field-proven, self-validating protocol for the bath application of Nitr-5/AM. As a Senior Application Scientist, I have structured this guide to move beyond mere steps, detailing the critical physicochemical causality behind reagent preparation, tissue incubation, and photophysics to ensure optimal loading and experimental reproducibility.

Mechanistic Rationale & Photophysics

Nitr-5/AM is highly lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside the cytosol, ubiquitous endogenous esterases cleave the AM groups. This exposes the hydrophilic carboxylate groups, trapping the active Nitr-5 chelator inside the cell.

In its unphotolyzed state, Nitr-5 has a high affinity for Ca2+ ( Kd​≈145 nM). Because this Kd​ is close to resting intracellular calcium levels, Nitr-5 acts as an exogenous buffer, binding available Ca2+ . Upon exposure to a brief UV flash (340–360 nm), the molecule is cleaved into a photoproduct with a drastically reduced affinity ( Kd​≈6

μ M). This >40 -fold drop in affinity forces the rapid, sub-millisecond dissociation of Ca2+ , generating an acute intracellular spike.

G A Nitr-5/AM (Extracellular) B Membrane Diffusion A->B C Nitr-5/AM (Intracellular) B->C D Endogenous Esterases C->D E Active Nitr-5 (Ca2+ Bound) D->E F UV Flash (340-360nm) E->F G Free Ca2+ Spike F->G

Cellular mechanism of Nitr-5/AM loading, intracellular trapping, and UV-induced calcium uncaging.

Quantitative Photophysical Properties

Understanding the baseline properties of Nitr-5 is critical for calculating the expected Δ[Ca2+]i​ post-flash.

PropertyValueBiological Implication
Pre-photolysis Kd​ 145 nMBuffers resting Ca2+ ; requires equilibrium time post-loading.
Post-photolysis Kd​ 6 μ MLow affinity ensures rapid and near-complete release of bound Ca2+ .
Uncaging Wavelength 340–360 nmCompatible with standard Xenon flash lamps or UV lasers.
Release Time Constant Sub-millisecondEnables the study of fast synaptic vesicle exocytosis.
Photoproducts H2​O , low-affinity chelatorBiologically inert; does not cause rapid toxicity.

Reagent Preparation: The Causality of Solubilization

AM esters are notoriously hydrophobic and will immediately precipitate if introduced directly into aqueous Artificial Cerebrospinal Fluid (ACSF). Successful loading requires a delicate balance of solvents and surfactants.

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent. However, the final concentration in the bath must be kept strictly ≤0.25% to prevent membrane permeabilization and neurotoxicity.

  • Pluronic F-127: A non-ionic surfactant that encapsulates the hydrophobic Nitr-5/AM molecules into micelles. This prevents aggregation in the ACSF and facilitates delivery to the lipid bilayer. Dissolving the AM dye in optimized, lower concentrations of Pluronic F-127 yields superior staining efficiency while preserving cell viability.

Step-by-Step Bath Application Protocol

G A 1. Slice Preparation (Recovery in ACSF) C 3. Bath Loading (30-45 min, 35°C, 95% O2) A->C B 2. Reagent Prep (Nitr-5/AM + DMSO/Pluronic) B->C D 4. De-esterification Wash (30 min, ACSF) C->D E 5. UV Uncaging & Data Acquisition D->E

Standardized workflow for Nitr-5/AM bath application in acute brain slices.

Step 1: Stock Solution Preparation
  • Allow the vial of Nitr-5/AM (typically 50 μ g) to equilibrate to room temperature in a desiccator to prevent moisture-induced hydrolysis of the AM ester.

  • Dissolve the Nitr-5/AM in anhydrous DMSO to create a 5–10 mM stock solution .

  • Immediately before use, mix equal volumes of the Nitr-5/AM stock and a 20% (w/v) Pluronic F-127 in DMSO solution in a microcentrifuge tube. Vortex thoroughly for 5 minutes.

Step 2: Loading Chamber Setup
  • Prepare a small-volume loading chamber (e.g., 2–3 mL) to conserve the expensive caged compound.

  • Fill with standard ACSF, continuously bubbled with 95% O2​ / 5% CO2​ (carbogen) to maintain pH 7.4 and tissue viability.

Step 3: Bath Incubation
  • Pipette the Nitr-5/AM + Pluronic mixture into the loading chamber to achieve a final bath concentration of 10–20 μ M .

  • Transfer the acute brain slices (recovered for at least 1 hour post-sectioning) into the loading chamber.

  • Incubate for 30–45 minutes at 35–37°C in the dark. Causality: Elevated temperature significantly enhances the kinetic activity of intracellular esterases and improves the deep-tissue diffusion of the micellar AM ester.

Step 4: De-esterification and Wash (Critical Step)
  • Transfer the slices to a standard holding chamber containing fresh, oxygenated ACSF (without Nitr-5/AM).

  • Incubate for a minimum of 30 minutes before beginning experiments.

  • Causality: This "wash" period serves two vital functions: (A) It allows time for intracellular esterases to fully cleave the AM groups, trapping the active chelator. (B) It washes away the cleavage byproducts (formaldehyde and acetic acid), which can acidify the cytosol and cause toxicity if allowed to accumulate.

Protocol Validation: The Self-Validating System

A robust protocol must be self-validating. Because Nitr-5/AM application is "invisible" under standard brightfield microscopy

Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete AM ester cleavage of Nitr 5/AM in cells

Welcome to the Technical Support Center for Photolabile Calcium Probes. This guide is designed for researchers and application scientists experiencing difficulties with the intracellular loading and activation of Nitr-5/...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Photolabile Calcium Probes. This guide is designed for researchers and application scientists experiencing difficulties with the intracellular loading and activation of Nitr-5/AM.

Nitr-5 is a BAPTA-derived photolabile calcium chelator. In its unphotolyzed state, it binds Ca²⁺ with high affinity ( Kd​≈150 nM). Upon UV illumination (typically 350–365 nm), a photochemical rearrangement drastically reduces its affinity ( Kd​>6 µM), resulting in a rapid, localized release of Ca²⁺ into the cytosol[1]. To introduce this highly polar molecule into live cells non-invasively, it is synthesized as a tetra-acetoxymethyl (AM) ester[1].

While AM esterification allows the probe to passively diffuse across the plasma membrane, incomplete intracellular cleavage of these AM groups is the leading cause of failed photolysis experiments .

Part 1: Mechanistic Troubleshooting Guide (The "Why")

To successfully manipulate intracellular calcium, all four AM ester groups on the Nitr-5 molecule must be hydrolyzed by cytosolic esterases. Intermediate, partially cleaved states are the primary culprits behind experimental artifacts.

G Extracellular Extracellular Nitr-5/AM (Membrane Permeable) Intracellular Intracellular Nitr-5/AM (Highly Lipophilic) Extracellular->Intracellular Passive Diffusion PartiallyCleaved Partially Cleaved Nitr-5 (Intermediate State) Intracellular->PartiallyCleaved Cytosolic Esterases (Initial Cleavage) Compartments Organelle Trapping (ER/Mitochondria) Intracellular->Compartments Hydrophobic Accumulation FullyCleaved Fully Cleaved Nitr-5 (Active Ca2+ Chelator) PartiallyCleaved->FullyCleaved De-esterification Incubation (Time & Temp Dependent) Leakage Dye Extrusion (Anion Transporters) PartiallyCleaved->Leakage Substrate for Transporters FullyCleaved->Leakage Prevented by Probenecid

Mechanistic pathway of Nitr-5/AM intracellular processing and failure points.

Symptom 1: No Ca²⁺ Release Upon UV Photolysis

  • Causality: The carboxylate groups required to chelate Ca²⁺ are masked by the AM esters. If cleavage is incomplete, Nitr-5 cannot bind resting cytosolic Ca²⁺ in the dark state. Consequently, there is no Ca²⁺ to release when the UV flash is applied.

  • Solution: Implement a dedicated "de-esterification" incubation step in dye-free buffer after the initial loading phase[2].

Symptom 2: Rapid Loss of Probe (Leakage)

  • Causality: Partially cleaved AM esters are prime substrates for organic anion transporters (like multidrug resistance proteins)[3]. Because they are no longer fully lipophilic but not yet fully charged, they are rapidly pumped out of the cell.

  • Solution: Supplement the washing and imaging buffers with an anion transporter inhibitor such as Probenecid (1–2.5 mM)[3].

Symptom 3: Punctate/Organelle Localization (Compartmentalization)

  • Causality: High concentrations of the highly lipophilic, uncleaved Nitr-5/AM will partition into the lipid-rich membranes of the Endoplasmic Reticulum (ER) or mitochondria before cytosolic esterases can act on them[4][5].

  • Solution: Utilize a "cold-loading / warm-incubation" protocol. Loading at lower temperatures slows down active organelle sequestration while allowing passive plasma membrane diffusion. Subsequent warming activates the esterases[4].

Part 2: Optimized Step-by-Step Protocol

This protocol integrates the "cold-loading / warm-incubation" methodology to maximize complete cleavage while minimizing toxicity from hydrolysis byproducts (formaldehyde and acetic acid)[4][6].

W Prep 1. Preparation Anhydrous DMSO + Pluronic F-127 Load 2. Cold Loading 1-5 µM Nitr-5/AM at 4°C or RT Prep->Load Wash 3. Washing Remove excess probe Load->Wash DeEster 4. Warm Incubation 20-30 min at 37°C (De-esterification) Wash->DeEster Experiment 5. Photolysis UV Flash (350nm) & Data Acquisition DeEster->Experiment

Optimized cold-loading/warm-incubation workflow for complete AM ester cleavage.

Phase 1: Reagent Preparation

  • Reconstitute Nitr-5/AM in high-quality, anhydrous DMSO to a stock concentration of 1–5 mM. Note: AM esters rapidly degrade in the presence of moisture[3][6].

  • Mix the Nitr-5/AM stock 1:1 with 20% (w/v) Pluronic F-127 in DMSO. This non-ionic detergent prevents the lipophilic probe from precipitating when introduced to the aqueous loading buffer[3].

Phase 2: Cell Loading 3. Dilute the Nitr-5/AM + Pluronic mixture into your physiological loading buffer (e.g., HBSS or L-15 medium) to a final working concentration of 1–5 µM[2][6]. 4. (Optional but recommended) Add 1–2.5 mM Probenecid to the loading buffer to inhibit extrusion. 5. Incubate the cells with the loading buffer for 30–45 minutes at Room Temperature (or 4°C for highly compartmentalizing cell lines).

Phase 3: Washing & De-esterification (Critical Path) 6. Remove the loading buffer and wash the cells 3 times with dye-free physiological buffer. Causality: Removing extracellular dye prevents continuous, asynchronous loading which guarantees a population of incompletely cleaved probe during the experiment. 7. De-esterification Step: Add fresh, dye-free buffer (containing Probenecid) and incubate the cells at 37°C for 20–30 minutes[2]. This provides the thermodynamic optimal conditions for intracellular esterases to complete the hydrolysis of all four AM groups.

Phase 4: Self-Validation Checkpoint 8. Because Nitr-5 is not a fluorophore, its cleavage cannot be directly visualized. To validate your protocol, co-load the cells with a standard Ca²⁺ indicator (e.g., Fluo-3 AM or Fura-2 AM)[7]. 9. After the 30-minute de-esterification, record baseline fluorescence, then deliver a 25 ms UV laser pulse (350–365 nm)[2]. A sharp, immediate spike in Fluo-3 fluorescence confirms that Nitr-5 was fully cleaved, successfully chelated resting Ca²⁺, and released it upon photolysis.

Part 3: Quantitative Parameters for Nitr-5/AM Loading

ParameterRecommended ValueCausality / Rationale
Nitr-5/AM Concentration 1 – 5 µMExceeding 5 µM frequently overloads endogenous esterase capacity, leading to incomplete cleavage and toxic accumulation of formaldehyde byproducts[5][6].
Pluronic F-127 0.02% – 0.1% (w/v)Prevents micelle formation and precipitation of the highly lipophilic AM ester in aqueous physiological buffers[3].
Loading Temperature Room Temp or 4°CSlows down active membrane trafficking, minimizing the artifactual sequestration of the probe into the ER or mitochondria[4].
De-esterification Time 20 – 30 minutesAbsolutely essential post-wash step. Provides the required time for esterases to sequentially cleave all four AM groups before imaging begins[2].
Probenecid 1.0 – 2.5 mMReversibly inhibits organic anion transporters, preventing the rapid cellular extrusion of partially and fully cleaved probe intermediates[3].

Part 4: Frequently Asked Questions (FAQs)

Q: My cells look unhealthy or undergo apoptosis shortly after loading. What is happening? A: You are likely overloading the cells. The hydrolysis of every AM ester molecule releases formaldehyde and acetic acid as byproducts[6]. If you use a high concentration of Nitr-5/AM (e.g., >10 µM) or skip the washing steps, the rapid accumulation of formaldehyde will cause severe cytotoxicity. Reduce your loading concentration and ensure you are washing the cells thoroughly before the de-esterification incubation.

Q: Can I just leave the Nitr-5/AM in the bath during the entire experiment to ensure maximum loading? A: No. Leaving the AM ester in the bath creates a continuous loading cycle. At the moment of your UV flash, your cells will contain a mixed population of fully cleaved, partially cleaved, and completely uncleaved Nitr-5. The uncleaved and partially cleaved molecules will not release Ca²⁺, drastically reducing your dynamic range and experimental reliability[5].

Q: I am working with primary neurons, and the cleavage seems much slower than in my HEK293 cells. Why? A: Endogenous esterase activity varies wildly between cell types[5]. Primary cells often have lower basal esterase activity compared to immortalized cell lines. For primary cultures, you may need to extend the post-wash de-esterification incubation to 45 minutes to ensure complete hydrolysis.

References

  • Mitochondrial Ca2+ concentrations in live cells: quantific
  • Flash photolysis of caged compounds - The University of Texas
  • PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews, annualreviews.org,
  • Acetoxymethyl (AM) and Acetate Esters - Thermo Fisher Scientific, thermofisher.com,
  • Effects of photolabile calcium chelators on fluorescent calcium indic
  • TRPA1 channels regulate cochlear amplification through active shape changes of supporting cells in the inner ear - bioRxiv, biorxiv.org,
  • Fluorescent Sensors for Measuring Metal Ions in Living Systems | Chemical Reviews, acs.org,
  • Fluorescent Dye AM Esters - AAT Bioquest, a

Sources

Optimization

Technical Support Center: Minimizing UV Phototoxicity During Nitr-5/AM Calcium Uncaging

Welcome to the Advanced Applications Support Center. Uncaging intracellular calcium using Nitr-5/AM is a powerful technique for studying rapid, localized cellular signaling.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. Uncaging intracellular calcium using Nitr-5/AM is a powerful technique for studying rapid, localized cellular signaling. However, the requirement for ultraviolet (UV) illumination often introduces severe phototoxicity, compromising cell viability and confounding physiological data.

This guide provides a deep dive into the causality of UV-induced damage and offers field-proven, self-validating protocols to optimize your Nitr-5/AM experiments.

Mechanistic Overview: Uncaging vs. Phototoxicity

Before troubleshooting, it is critical to understand the molecular transition of Nitr-5. Upon entering the cell, intracellular esterases cleave the acetoxymethyl (AM) esters, trapping the active Nitr-5 molecule inside. In its unphotolyzed state, Nitr-5 binds Ca²⁺ with high affinity ( Kd​≈145 nM ). Upon photon absorption, the molecule is cleaved, dropping its affinity dramatically ( ) and releasing a rapid spike of free Ca²⁺[1]. However, excess photon energy simultaneously triggers off-target reactive oxygen species (ROS) generation.

Mechanism N1 Nitr-5/AM (Cell Permeable) N2 Intracellular Esterases (Cleavage) N1->N2 Membrane Diffusion N3 Nitr-5 (High Affinity) Kd = 145 nM N2->N3 Hydrolysis N4 Photon Absorption (UV or 2P NIR) N3->N4 Ca2+ Bound N5 Photolyzed Nitr-5 Kd = 6.3 µM N4->N5 Target Cleavage N7 ROS & Phototoxicity (Off-target) N4->N7 Excess Energy N6 Intracellular Ca2+ Spike N5->N6 Affinity Drop

Mechanistic pathway of Nitr-5 uncaging and the divergence into calcium release vs. phototoxicity.

Troubleshooting FAQs: The "Why" and "How" of Phototoxicity

Q1: Why do my cells exhibit rapid blebbing and death immediately following UV uncaging of Nitr-5? The Causality: High-intensity UV light (350–380 nm) excites endogenous fluorophores (like NADH and flavins), generating massive amounts of ROS that cause acute lipid peroxidation and cytoskeletal collapse. When Nitr-5/AM is poorly loaded, researchers often compensate by increasing laser power or exposure time to achieve a noticeable Ca²⁺ spike. This brute-force approach guarantees phototoxicity[2]. The Solution: You must maximize the signal-to-noise ratio of the dye loading so that only minimal UV energy is required. Transitioning to pulsed illumination (pulse splitting) rather than continuous exposure allows endogenous ROS scavengers time to clear free radicals between pulses.

Q2: How can I optimize Nitr-5/AM loading to minimize the required UV dose? The Causality: AM esters are highly hydrophobic. In standard aqueous buffers, they precipitate into micro-aggregates rather than fusing with the cell membrane. This leads to uneven cellular uptake and requires higher, toxic concentrations of the dye. The Solution: Always reconstitute Nitr-5/AM in dry DMSO containing 20% Pluronic F-127[3]. Pluronic acts as a non-ionic surfactant, micellizing the AM ester to ensure uniform membrane fusion. This allows you to drop your loading concentration from 10 µM down to 1–5 µM, drastically reducing the baseline chemical toxicity and the subsequent UV dose needed.

Q3: What buffer modifications can actively suppress phototoxicity during the uncaging pulse? The Causality: Standard imaging media (like DMEM) contain vitamins such as riboflavin and pyridoxal, which are highly photoreactive under UV light and act as potent ROS generators in the extracellular space[4]. The Solution: Switch to a customized, vitamin-free imaging buffer (e.g., standard Tyrode's or ACSF). Supplement the buffer with exogenous ROS scavengers like Ascorbic Acid (250 µM) or Rutin . These antioxidants neutralize free radicals before they can propagate membrane damage[4].

Q4: Is Two-Photon (2P) uncaging a viable alternative to UV for Nitr-5? The Causality: 1-photon UV excitation occurs throughout the entire Z-axis of the light path, causing massive out-of-focus photodamage above and below your target cell. The Solution: Yes. Two-photon excitation utilizes near-infrared (NIR) light (typically tuned to ~720 nm for caged compounds). Because 2P absorption is non-linear, photolysis only occurs at the highly confined femtoliter focal point[5]. NIR light also penetrates deeper into tissue with significantly less scattering and zero endogenous UV toxicity.

Quantitative Data: Uncaging Modalities Comparison

Summarizing the physical and biological impacts of your light source is critical for experimental design.

Parameter1-Photon (UV) Uncaging2-Photon (NIR) UncagingImpact on Cell Viability & Data Integrity
Wavelength 350 – 380 nm720 – 750 nmRed-shifted NIR light bypasses endogenous fluorophore absorption, drastically reducing ROS[2].
Excitation Volume Entire Z-axis light cone< 1 Femtoliter (Focal point)2P eliminates out-of-focus photobleaching and collateral cellular damage[5].
Optimal Dye Conc. 5 – 10 µM1 – 5 µMHigher efficiency at the focal point allows for lower dye concentrations, reducing buffering artifacts.
Phototoxicity Risk HighLow2P significantly extends the viable imaging window for longitudinal live-cell studies.
Experimental Protocol: Self-Validating Low-Toxicity Uncaging

To ensure your observed calcium transients are physiological and not artifacts of UV damage, your protocol must be a self-validating system. Follow this optimized workflow:

Workflow S1 1. Reagent Prep Nitr-5/AM + Pluronic S2 2. Dark Loading 1-5 µM, 37°C, 30 min S1->S2 S3 3. Washout Allow 20m for cleavage S2->S3 S4 4. Buffer Optimization Add ROS Scavengers S3->S4 S5 5. Uncaging 2P at 720nm S4->S5

Step-by-step workflow for optimized Nitr-5/AM loading and low-toxicity calcium uncaging.

Step 1: Reagent Preparation & Micellization
  • Prepare a 20% (w/v) solution of Pluronic F-127 in anhydrous DMSO.

  • Dissolve 1 mg of Nitr-5/AM in the Pluronic/DMSO solution to create a 10 mM stock. Note: The Pluronic is non-negotiable for preventing aqueous precipitation.

Step 2: Cell Loading (Strict Dark Conditions)
  • Dilute the stock into a vitamin-free imaging buffer to a final concentration of 1–5 µM.

  • Incubate cells at 37°C for 15–30 minutes. Perform this step in complete darkness to prevent spontaneous, premature photolysis of the cage[3].

Step 3: Washout and Esterase Cleavage Window
  • Wash the cells 3 times with fresh, dye-free imaging buffer to remove extracellular Nitr-5/AM.

  • Critical Causality Step: Incubate the cells for an additional 20 minutes before imaging. Why? Intracellular esterases require this time to fully hydrolyze the AM groups. Incomplete hydrolysis leaves the molecule insensitive to light and unable to bind Ca²⁺, which would force you to use higher, toxic laser powers later.

Step 4: Buffer Optimization
  • Replace the buffer with an imaging solution supplemented with 250 µM Ascorbic Acid to act as an active ROS sink during illumination[4].

Step 5: Uncaging Execution
  • If using 1-Photon UV: Attenuate your 350 nm laser to the lowest possible power. Use a train of short pulses (e.g., 4 pulses of 1 ms with 125 ms intervals) rather than a single long continuous exposure.

  • If using 2-Photon NIR: Tune your Ti:sapphire laser to 720 nm. Focus precisely on the target soma or dendrite to trigger a highly localized, non-toxic Ca²⁺ transient[5].

Step 6: Self-Validation & Control

To prove your cellular response is due to Ca²⁺ release and not UV phototoxicity, run a parallel control experiment using Nitr-9/AM or exhaustively pre-photolyzed Nitr-5/AM [3]. Nitr-9 shares the exact photochemistry of Nitr-5 but lacks the calcium-binding site. If your cells bleb or show aberrant signaling when uncaging Nitr-9, your laser power is too high and is causing direct phototoxicity.

References
  • Identification and physiological characterization of calcium-activated ion channels in vomeronasal sensory neurons of the mouse RWTH Publications [Link]

  • Between life and death: strategies to reduce phototoxicity in super-resolution microscopy National Institutes of Health (NIH) - PMC [Link]

  • Active Involvement of Ca2+ in Mitotic Progression of Swiss 3T3 Fibroblasts Semantic Scholar [Link]

  • Two-Photon Uncaging of Glutamate National Institutes of Health (NIH) - PMC [Link]

  • Phototoxicity in live fluorescence microscopy, and how to avoid it MPI-CBG Publications [Link]

Sources

Troubleshooting

Nitr-5/AM Technical Support Center: Incubation &amp; Loading Optimization Guide

Welcome to the Technical Support Center for Nitr-5/AM. As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of loading photolabile "caged calcium" compounds into mammalian c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Nitr-5/AM. As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of loading photolabile "caged calcium" compounds into mammalian cell lines.

Nitr-5 is a highly specific calcium chelator that undergoes a dramatic conformational change upon ultraviolet (UV) illumination, shifting its dissociation constant ( Kd​ ) for Ca2+ from ~145 nM to >6 µM[1]. This allows for the precise, non-disruptive spatiotemporal control of intracellular calcium signaling. However, successfully loading its membrane-permeant acetoxymethyl (AM) ester form requires rigorous optimization to prevent cytotoxicity, compartmentalization, and artifactual signaling.

Mechanism of Action: The Nitr-5/AM Pathway

Understanding the causality behind the loading process is critical for troubleshooting. Nitr-5/AM is biologically inactive and highly lipophilic, allowing it to passively diffuse across the plasma membrane. Once inside, cytosolic esterases cleave the AM groups, trapping the active, hydrophilic Nitr-5 chelator in the cytosol until a UV photon triggers uncaging.

Mechanism of Nitr-5/AM cellular entry, esterase cleavage, and UV-induced Ca2+ uncaging.

Standard Operating Procedure: Self-Validating AM Ester Loading

The following protocol utilizes the non-disruptive AM ester loading technique[2]. Every step is designed with built-in causality to ensure a self-validating experimental system.

Step-by-step experimental workflow for Nitr-5/AM loading and photolysis.

Step-by-Step Methodology
  • Reconstitution: Dissolve lyophilized Nitr-5/AM in high-quality, anhydrous DMSO to create a 1–10 mM stock.

    • Causality: Atmospheric moisture in standard DMSO causes premature hydrolysis of the AM ester outside the cell, rendering it membrane-impermeant.

  • Micelle Formation: Mix the required volume of Nitr-5/AM stock with an equal volume of 20% (w/v) Pluronic F-127 in DMSO.

    • Causality: Pluronic F-127 is a non-ionic surfactant that prevents the highly lipophilic dye from precipitating in aqueous media.

  • Buffer Preparation: Disperse the mixture into a serum-free physiological buffer (e.g., HBSS) to a final concentration of 1–10 µM[3]. Keep final DMSO <0.1% to prevent cytotoxicity[2].

  • Incubation: Apply to cells and incubate at 37°C for 30–60 minutes. This must be done in complete darkness to minimize spontaneous photolysis[2][3].

  • Washing: Wash cells 3 times with fresh, dye-free buffer to remove extracellular Nitr-5/AM.

  • De-esterification (Critical Step): Incubate the cells in dye-free buffer for an additional 15–30 minutes at 37°C or room temperature.

    • Causality: Intracellular esterases require time to cleave all AM groups. Incomplete cleavage leaves acidic byproducts (formaldehyde and acetic acid) that alter intracellular pH and yield intermediate molecules with poor Ca2+ affinity.

Self-Validation Checkpoints
  • Pre-UV Baseline Stability: Before triggering the UV flash, monitor the baseline fluorescence of your co-loaded calcium indicator. A flat, stable baseline confirms that Nitr-5 is successfully buffering resting Ca2+ without premature uncaging[3].

  • Photochemical Control: Run a parallel control using Nitr-9/AM. Nitr-9 exhibits the exact same photochemistry as Nitr-5 but lacks the Ca2+ binding site. If UV illumination of Nitr-9 loaded cells produces a physiological response, your results are due to UV toxicity or photochemical byproducts, not Ca2+ release[3].

Empirical Optimization Data

Incubation times and concentrations are highly cell-type dependent. Primary cells often require vastly different parameters than immortalized lines. Use the table below to benchmark your initial optimization trials.

Cell TypeNitr-5/AM Conc.Incubation TimeTempCo-loaded IndicatorReference
Rat Ventricular Myocytes0.05–1 µM3 min35°CFura-2[4]
Rat Nociceptive Neurons100 µM9 minRTFura-2 / Fluo-3[2]
Swiss 3T3 Fibroblasts1–10 µM30–60 min37°CFluo-3[3]
Cochlear Supporting Cells5 µM90 min37°COregon Green[5]

Troubleshooting Guide & FAQs

Q1: Why is my intracellular calcium baseline elevated before I even apply the UV photolysis trigger? A: This is a hallmark of premature photolysis or incomplete de-esterification. Nitr-5 acts as a potent calcium buffer in its unphotolyzed state[1]. If your baseline is high, ambient room light may have spontaneously degraded the compound during the loading phase[2]. Ensure all incubations are performed in a dark room. Alternatively, if your post-wash de-esterification time was too short, the sequential cleavage of AM esters may be actively releasing acetic acid, lowering intracellular pH, and triggering artifactual Ca2+ release from the endoplasmic reticulum.

Q2: How do I determine the optimal incubation time for a novel mammalian cell line? A: As seen in the empirical data table, incubation times range from 3 minutes[4] to 90 minutes[5]. If the incubation is too short, insufficient Nitr-5 accumulates, yielding a weak UV-induced Ca2+ transient. If too long, the dye compartmentalizes into organelles (e.g., mitochondria) or is actively extruded. To optimize, perform a time-course assay (15, 30, 45, 60 mins). If you observe punctate (grainy) fluorescence rather than smooth cytosolic distribution, compartmentalization has occurred; resolve this by lowering the incubation temperature to 20–25°C and slightly extending the time.

Q3: Can I co-load Nitr-5/AM with any fluorescent calcium indicator? A: No. You must rigorously evaluate spectral overlap. Nitr-5 absorbs strongly in the UV range (340–380 nm) to undergo photolysis[1]. If you co-load with a UV-excited indicator like Fura-2, the simple act of imaging the cells will prematurely photolyze Nitr-5, ruining the experiment[1]. For seamless integration, co-load Nitr-5/AM with visible-light-excited indicators such as Fluo-3, Fluo-4, or Oregon Green[3][5]. These are excited at ~488–500 nm, which safely bypasses the Nitr-5 photolysis threshold[1].

Q4: Why is there no calcium spike upon UV illumination despite a long incubation time? A: Assuming your UV light source is delivering adequate power to the focal plane, the most common culprit is dye extrusion. Mammalian cells frequently express multidrug resistance (MDR) transporters, such as P-glycoprotein, which actively pump AM dyes out of the cytosol. To validate and fix this, add an organic anion transport inhibitor like Probenecid (1–2.5 mM) or Sulfinpyrazone (0.25 mM) to both your loading and washing buffers.

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Optimization

Technical Support Center: Preventing Spontaneous Intracellular Calcium Leakage with Nitr-5/AM

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Nitr-5/AM to control for spontaneous intracellular calcium (Ca²⁺) leakage. Here, we move beyond bas...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Nitr-5/AM to control for spontaneous intracellular calcium (Ca²⁺) leakage. Here, we move beyond basic protocols to address the nuances of experimental design, troubleshooting, and data interpretation in a practical, question-and-answer format.

Part 1: Foundational Principles

Understanding Spontaneous Intracellular Ca²⁺ Leakage

Spontaneous intracellular Ca²⁺ leakage refers to the unregulated release of calcium ions from internal stores, primarily the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR) in muscle cells.[1][2][3] This phenomenon is not a part of a controlled signaling cascade but rather a basal, and often variable, "leak" that can contribute to cellular stress and arrhythmias in cardiac cells.[1][4] The molecular nature of the leak channels is still under investigation, but they are distinct from the well-characterized IP₃ and ryanodine receptors responsible for stimulus-evoked Ca²⁺ release.[3] Uncontrolled Ca²⁺ leakage can elevate baseline cytosolic Ca²⁺, deplete ER/SR stores, and introduce significant variability into experimental measurements of Ca²⁺ signaling, making it a critical factor to control in sensitive assays.[1][4]

The Role of Nitr-5/AM as a "Caged" Ca²⁺ Buffer

Nitr-5 is a photolabile chelator, or "caged" Ca²⁺ compound.[5][6] In its native state, it has a high affinity for Ca²⁺, allowing it to act as a potent intracellular buffer, binding to and sequestering free Ca²⁺ ions.[6] This buffering capacity is key to its ability to prevent spontaneous Ca²⁺ leakage by capturing leaked ions before they can accumulate in the cytosol.

The acetoxymethyl (AM) ester form, Nitr-5/AM, is a cell-permeant version of the molecule.[7] The hydrophobic AM groups allow it to cross the cell membrane. Once inside the cell, intracellular esterases cleave off the AM groups, trapping the now-impermeant Nitr-5 inside the cytosol where it can buffer Ca²⁺.[7]

A key feature of Nitr-5 is its photosensitivity. Upon exposure to UV light (typically around 360 nm), Nitr-5 undergoes photolysis, a process that rapidly and irreversibly reduces its affinity for Ca²⁺ by approximately 40-fold.[6] This "uncaging" releases the bound Ca²⁺, allowing for a sudden, controlled increase in intracellular Ca²⁺ concentration for experimental purposes.[6][8]

Part 2: Troubleshooting and FAQs

This section addresses common issues encountered when using Nitr-5/AM to mitigate spontaneous Ca²⁺ leakage.

Loading & Experimental Setup
Q1: What is the optimal loading concentration and incubation time for Nitr-5/AM to minimize spontaneous Ca²⁺ release without causing toxicity?

Answer: The optimal conditions are highly cell-type dependent. A general starting point is a final concentration of 1-10 µM Nitr-5/AM incubated for 30-60 minutes at room temperature or 37°C.[9][10] It is crucial to perform a concentration and time course titration for your specific cell type to find the lowest effective concentration that suppresses spontaneous Ca²⁺ events without inducing cytotoxicity. Overloading can lead to excessive Ca²⁺ buffering, which may dampen physiological responses and cause cell stress.

Q2: My cells are showing high background fluorescence or signs of stress after loading. What could be the cause?

Answer: This can be due to several factors:

  • Incomplete hydrolysis of the AM ester: If the AM groups are not fully cleaved, the molecule can remain in a partially active state, leading to compartmentalization in organelles like mitochondria and causing autofluorescence.[9] Loading at room temperature may reduce this compartmentalization.[9]

  • Cytotoxicity from DMSO or Pluronic F-127: The final concentration of DMSO should be kept low, ideally below 0.5%.[11] While Pluronic F-127 aids in solubilizing the hydrophobic AM ester, its concentration should also be minimized (typically around 0.02-0.04%) as it can affect membrane properties.[7][10][12]

  • Phototoxicity: Ensure cells are protected from light during and after loading to prevent premature uncaging of Nitr-5.

Q3: I'm observing cell death after loading with Nitr-5/AM. How can I improve cell viability?

Answer:

  • Reduce Concentration and Incubation Time: As mentioned, use the lowest effective concentration and incubation time.

  • Optimize Loading Temperature: While 37°C is common, some cell types may tolerate loading better at room temperature.[9]

  • Use High-Quality Reagents: Ensure your Nitr-5/AM is from a reputable supplier and that your DMSO is anhydrous, as AM esters are susceptible to hydrolysis.[7]

  • Wash Cells Thoroughly: After loading, wash the cells with fresh, probe-free medium to remove any extracellular Nitr-5/AM and byproducts.

Q4: What is the best solvent for Nitr-5/AM, and are there any compatibility issues?

Answer: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of Nitr-5/AM (typically 1-5 mM).[7] It is critical that the DMSO is anhydrous because AM esters are prone to hydrolysis, which will prevent them from crossing the cell membrane.[7] For cell loading, this stock is often mixed with a nonionic surfactant like Pluronic F-127 to aid in dispersing the hydrophobic molecule in your aqueous cell culture medium.[9][10][12]

Photolysis & Calcium Uncaging
Q5: What is the appropriate wavelength and intensity of UV light for uncaging Nitr-5 without causing cellular damage?

Answer: Photolysis of Nitr-5 is most efficient at wavelengths around 360 nm.[6] The intensity and duration of the UV exposure should be minimized to what is necessary for the desired level of uncaging. A high-energy flash lamp or a UV laser can be used.[5][8] It is essential to have a system that can deliver a brief, high-intensity pulse of light. Prolonged exposure to UV light, even at low intensities, can cause significant cellular damage. Always run a control experiment where unloaded cells are exposed to the same UV stimulus to assess for any phototoxic effects.

Q6: I'm not seeing a significant increase in intracellular Ca²⁺ after UV flashing. What are the possible reasons?

Answer:

  • Insufficient Loading: The intracellular concentration of Nitr-5 may be too low. Consider increasing the loading concentration or duration.

  • Inadequate UV Power: The UV light source may not be powerful enough, or the duration of the flash may be too short to cause significant photolysis.

  • Nitr-5 is not sufficiently pre-loaded with Ca²⁺: In its "caged" state, Nitr-5 acts as a buffer. If the resting intracellular Ca²⁺ is very low, there may not be much Ca²⁺ bound to the Nitr-5 to be released upon uncaging.

  • Rapid Re-buffering: The cell's endogenous Ca²⁺ buffering and extrusion mechanisms may be rapidly compensating for the released Ca²⁺.[13]

Data Interpretation & Artifacts
Q7: How can I be sure that the observed reduction in spontaneous Ca²⁺ events is due to Nitr-5/AM's buffering capacity and not an experimental artifact?

Answer: This requires careful controls:

  • Co-loading with a Ca²⁺ indicator: Load cells with a fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM) to visualize spontaneous Ca²⁺ activity. Then, load the same cells with Nitr-5/AM and observe the suppression of these events.

  • Vehicle Control: Treat a separate group of cells with the same concentration of DMSO and Pluronic F-127 used for Nitr-5/AM loading to ensure the vehicle itself is not affecting Ca²⁺ signaling.

  • Cell Viability Assay: Perform a cell viability assay (e.g., with Calcein AM/Ethidium Homodimer-1) after loading to confirm that the absence of Ca²⁺ signals is not due to cell death.

Q8: Are there any known off-target effects of Nitr-5/AM or its byproducts that I should consider?

Answer: The byproducts of Nitr-5 photolysis are nitroso-ketone compounds. While generally considered to have low biological activity, it is always good practice to control for any potential nonspecific effects. This can be done by photolyzing Nitr-5 in a cell-free system and then applying the byproducts to your cells to see if they elicit a response. Additionally, some nitroaromatic compounds have been studied for potential cytotoxicity, so minimizing the concentration is always advisable.[14][15][16]

Part 3: Protocols & Data Tables

Detailed Protocol: Assessing the Suppression of Spontaneous Ca²⁺ Leakage

This protocol describes how to co-load cells with a fluorescent Ca²⁺ indicator and Nitr-5/AM to visually confirm the buffering of spontaneous Ca²⁺ events.

Materials:

  • Fluo-4 AM (or other suitable Ca²⁺ indicator)

  • Nitr-5/AM

  • Anhydrous DMSO

  • Pluronic F-127 (20% in DMSO)

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HHBSS)

  • Cell culture medium

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 1 mM stock solution of Nitr-5/AM in anhydrous DMSO.

  • Prepare Loading Solution:

    • For a final concentration of 2 µM Fluo-4 AM, mix 2 µL of the 1 mM Fluo-4 AM stock with 2 µL of 20% Pluronic F-127.

    • Dilute this mixture into 1 mL of HHBSS.

  • Initial Loading and Imaging:

    • Plate cells on a suitable imaging dish.

    • Wash cells once with HHBSS.

    • Add the Fluo-4 AM loading solution to the cells and incubate for 30 minutes at 37°C, protected from light.

    • Wash the cells twice with HHBSS.

    • Image the cells using a fluorescence microscope equipped for Ca²⁺ imaging. Record baseline spontaneous Ca²⁺ activity for 5-10 minutes.

  • Loading with Nitr-5/AM:

    • Prepare a Nitr-5/AM loading solution (e.g., for a final concentration of 5 µM, mix 5 µL of 1 mM Nitr-5/AM stock with 5 µL of 20% Pluronic F-127, then dilute into 1 mL of HHBSS).

    • Add this solution to the same cells and incubate for another 30-45 minutes at 37°C, protected from light.

  • Final Imaging:

    • Wash the cells twice with HHBSS.

    • Return the dish to the microscope and image again. Observe for a reduction or complete cessation of spontaneous Ca²⁺ events.

Data & Troubleshooting Summaries

Table 1: Recommended Loading Parameters for Common Cell Types

Cell TypeNitr-5/AM Conc. (µM)Incubation Time (min)Temperature (°C)Notes
HeLa 2 - 530 - 4537Adherent cells, generally robust loaders.
Primary Neurons 1 - 320 - 30Room TempSensitive to overloading; lower temp can reduce compartmentalization.
Cardiomyocytes 3 - 845 - 6037Higher endogenous buffering may require higher concentrations.
Astrocytes 2 - 530 - 4537Often exhibit robust spontaneous activity that can be effectively buffered.[17]

Note: These are starting recommendations. Optimal conditions must be determined empirically.

Table 2: Quick Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No suppression of Ca²⁺ events Insufficient Nitr-5/AM loading.Increase concentration or incubation time.
High background fluorescence Incomplete hydrolysis of AM ester; dye compartmentalization.Lower loading temperature to RT; ensure thorough washing.
Cell death/blebbing Cytotoxicity from probe, DMSO, or Pluronic F-127.Decrease probe concentration; ensure final DMSO is <0.5%.
Weak signal after uncaging Low loading; insufficient UV power; low initial Ca²⁺ load.Increase loading; check UV lamp/laser output; ensure cells are healthy.

Part 4: Visual Guides

Diagrams of Mechanisms and Workflows

Nitr5_Mechanism Figure 1: Mechanism of Nitr-5/AM Action cluster_extracellular Extracellular cluster_intracellular Intracellular (Cytosol) Nitr5_AM_ext Nitr-5/AM (Membrane Permeant) Esterases Esterases Nitr5_AM_ext->Esterases Crosses Membrane Nitr5_int Nitr-5 (Trapped, High Affinity for Ca²⁺) Esterases->Nitr5_int Cleaves AM esters Buffered_Ca Nitr-5-Ca²⁺ Complex (Cytosolic Ca²⁺ Buffered) Nitr5_int->Buffered_Ca Ca_leak Spontaneous Ca²⁺ Leak (from ER/SR) Ca_leak->Nitr5_int Binds to UV_light UV Flash (~360 nm) Buffered_Ca->UV_light Photolyzed_Nitr5 Photolyzed Nitr-5 (Low Affinity for Ca²⁺) UV_light->Photolyzed_Nitr5 Uncaging Released_Ca Released Ca²⁺ (Signal) Photolyzed_Nitr5->Released_Ca Releases

Caption: Mechanism of Nitr-5/AM cell loading, Ca²⁺ buffering, and photolytic uncaging.

Workflow Figure 2: Experimental Workflow Start Plate Cells Load_Indicator Load with Ca²⁺ Indicator (e.g., Fluo-4 AM) Start->Load_Indicator Wash1 Wash Cells Load_Indicator->Wash1 Image_Baseline Image Baseline Spontaneous Activity Wash1->Image_Baseline Load_Nitr5 Load with Nitr-5/AM Image_Baseline->Load_Nitr5 Wash2 Wash Cells Load_Nitr5->Wash2 Image_Post_Nitr5 Image Post-Buffering (Observe Suppression) Wash2->Image_Post_Nitr5 Analysis Analyze Data Image_Post_Nitr5->Analysis

Caption: Workflow for validating the suppression of spontaneous Ca²⁺ leakage.

Troubleshooting Figure 3: Troubleshooting Logic Flow Start Problem Occurred No_Suppression No Suppression of Spontaneous Ca²⁺? Start->No_Suppression Cell_Stress Cells Look Stressed or Dying? Start->Cell_Stress Low_Uncaging_Signal Weak Signal After UV Flash? Start->Low_Uncaging_Signal No_Suppression->Cell_Stress No Sol_Increase_Conc Increase Nitr-5/AM Concentration/Time No_Suppression->Sol_Increase_Conc Yes Cell_Stress->Low_Uncaging_Signal No Sol_Decrease_Conc Decrease Conc./Time Optimize Temp. Cell_Stress->Sol_Decrease_Conc Yes Sol_Check_Vehicle Run Vehicle Control (DMSO/Pluronic) Cell_Stress->Sol_Check_Vehicle Also consider Sol_Check_UV Check UV Power/Duration Low_Uncaging_Signal->Sol_Check_UV Yes Sol_Increase_Loading Increase Nitr-5/AM Load Low_Uncaging_Signal->Sol_Increase_Loading Also consider Sol_Check_Viability Check Reagent Quality & Cell Viability

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Troubleshooting

Technical Support Center: Nitr-5/AM Solubility &amp; Loading Optimization

Welcome to the Technical Support Center for photolabile calcium chelators. Nitr-5 is a highly selective "caged" calcium compound used to generate rapid intracellular Ca²⁺ spikes via UV photolysis[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for photolabile calcium chelators. Nitr-5 is a highly selective "caged" calcium compound used to generate rapid intracellular Ca²⁺ spikes via UV photolysis[1]. To load Nitr-5 into intact cells without disruptive microinjection, researchers utilize its acetoxymethyl (AM) ester derivative, Nitr-5/AM[2][3].

While the AM ester modification allows for passive membrane diffusion, it imparts extreme hydrophobicity to the molecule. A frequent experimental failure point is the immediate precipitation of Nitr-5/AM upon introduction to aqueous physiological buffers (e.g., ACSF, Tyrode's, or Krebs buffer). This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure complete solubility and optimal cellular loading.

Workflow Visualization: Optimal Nitr-5/AM Preparation

Nitr5_Workflow N1 Nitr-5/AM (Lyophilized) N3 Stock Solution (1-5 mM) N1->N3 N2 Anhydrous DMSO (Primary Solvent) N2->N3 N5 Dispersed Mixture (1:1 Ratio) N3->N5 N4 20% Pluronic F-127 (Surfactant) N4->N5 N7 Working Solution (1-10 µM Nitr-5/AM) N5->N7 N6 Physiological Buffer (e.g., Krebs + 0.1% BSA) N6->N7 Dropwise Addition N8 Cell Incubation (20°C - 37°C) N7->N8 N9 Intracellular Cleavage (Active Caged Ca2+) N8->N9 Endogenous Esterases

Optimal preparation and loading workflow for Nitr-5/AM to prevent aqueous precipitation.

Troubleshooting & FAQs

Q1: Why does Nitr-5/AM precipitate immediately when added to my physiological buffer, forming a cloudy suspension? A1: This is driven by the hydrophobic effect. Nitr-5/AM is highly lipophilic because its charged carboxylate groups are masked by acetoxymethyl esters. When transitioning from a pure organic solvent (DMSO) to a high-dielectric aqueous environment, the water molecules form highly ordered cages around the hydrophobic Nitr-5/AM molecules. To minimize this thermodynamically unfavorable state, the AM ester molecules rapidly self-associate and aggregate, "crashing out" of solution as micro-crystals. This drastically reduces the effective concentration available for cellular uptake[3].

Q2: How does Pluronic F-127 prevent this precipitation, and what is the correct way to use it? A2: Pluronic F-127 is a non-ionic triblock copolymer surfactant (approx. 12,500 Da)[4][5]. It acts as a dispersing agent by forming micelles that encapsulate the hydrophobic Nitr-5/AM molecules, thermodynamically stabilizing them in the aqueous phase and facilitating their transfer to the cell membrane[6]. Crucial Causality: You cannot simply add Pluronic F-127 to the buffer. You must mix the DMSO stock of Nitr-5/AM at a 1:1 ratio with a 20% Pluronic F-127 (in DMSO) stock prior to aqueous dilution[4][6]. This ensures the AM ester is intimately coated by the surfactant before it ever contacts water.

Q3: Even with Pluronic F-127, I still observe micro-precipitates under the microscope. What else can I modify in the buffer? A3: Rapid addition of the DMSO/Pluronic mixture into the buffer causes localized high concentrations of the AM ester that exceed the critical micelle capacity of the local surfactant. Solution: Add the dye/Pluronic mixture dropwise while vigorously vortexing the buffer. Additionally, supplement your physiological buffer (e.g., Krebs buffer) with 0.1% Bovine Serum Albumin (BSA)[2]. BSA acts as a biological carrier protein; its hydrophobic binding pockets provide secondary stabilization for the AM ester, preventing aggregation[2].

Q4: Does the quality or age of my DMSO affect Nitr-5/AM solubility? A4: Absolutely. AM esters are highly susceptible to spontaneous hydrolysis if exposed to moisture[5]. DMSO is extremely hygroscopic (absorbs atmospheric water). If your DMSO is old or improperly sealed, the Nitr-5/AM will partially hydrolyze inside the stock tube. This prematurely exposes charged carboxylate groups that are insoluble in DMSO, leading to invisible precipitation before you even reach the buffer stage. Always use fresh, anhydrous DMSO (≥99.9%)[5].

Quantitative Data: Solubility & Loading Parameters

To ensure reproducibility, adhere strictly to the physicochemical parameters outlined below. Deviations in temperature or concentration ratios are the primary causes of loading failure.

ParameterOptimal ConditionCausality / Rationale
Primary Solvent Anhydrous DMSO (≥99.9%)Prevents premature ester hydrolysis caused by absorbed moisture[5].
Surfactant 20% (w/v) Pluronic F-127Encapsulates the AM ester, preventing aqueous aggregation[4][6].
Mixing Ratio 1:1 (Nitr-5/AM : Pluronic)Ensures sufficient micellar coverage before aqueous exposure[4][6].
Carrier Protein 0.1% BSA in BufferProvides hydrophobic pockets for secondary stabilization in solution[2].
Final DMSO Conc. ≤ 0.1% - 0.5%Prevents cellular toxicity and non-specific membrane permeabilization.
Loading Temp 20°C to 37°CMaintains solubility; cold buffers thermodynamically favor precipitation[6].
Self-Validating Experimental Protocol: Nitr-5/AM Preparation & Loading

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the validation check is successful.

Phase 1: Stock Reconstitution
  • Remove a 50 µg vial of lyophilized Nitr-5/AM from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes. (Causality: Opening a cold vial causes immediate condensation of atmospheric moisture, ruining the AM ester).

  • Add anhydrous DMSO to achieve a stock concentration of 1 to 5 mM.

  • Vortex thoroughly for 1 minute.

  • Validation Check 1: Hold the tube up to a light source. The solution must be optically clear with no floating particulates.

Phase 2: Micellar Encapsulation
  • Warm a vial of 20% (w/v) Pluronic F-127 in DMSO to 40°C for 10 minutes until it is completely liquid[4].

  • In a fresh microcentrifuge tube, mix equal volumes (e.g., 2 µL + 2 µL) of the Nitr-5/AM stock and the 20% Pluronic F-127 solution[5][6].

  • Pipette up and down 10 times to ensure complete micellar integration.

Phase 3: Aqueous Integration
  • Prepare your physiological buffer (e.g., Krebs buffer: 120 mM NaCl, 4.8 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 1.3 mM CaCl₂, 25 mM HEPES) and supplement it with 0.1% BSA. Adjust to pH 7.4[2].

  • Warm the buffer to RT or 37°C. Do not use cold buffer[6].

  • Place the buffer tube on a vortex mixer at medium speed.

  • Critical Step: Add the Nitr-5/AM + Pluronic mixture dropwise (0.5 µL at a time) directly into the center of the vortexing buffer to achieve a final Nitr-5/AM concentration of 1 to 10 µM[4][5].

  • Validation Check 2: Inspect the final working solution. It must remain perfectly transparent. If the solution turns milky or cloudy, precipitation has occurred. Discard and restart, ensuring slower addition and warmer buffer.

Phase 4: Cellular Loading
  • Remove culture medium from the cells and replace it with the Nitr-5/AM working solution.

  • Incubate the cells in the dark at RT or 37°C for 30 to 60 minutes[2][6]. (Causality: Endogenous intracellular esterases require this time to cleave the AM groups, trapping the active Nitr-5 inside the cell).

  • Wash the cells 3 times with fresh, dye-free buffer to remove extracellular, un-cleaved Nitr-5/AM before beginning UV photolysis experiments.

References
  • Release of 'caged' cytosolic Ca2+ Triggers rapid spreading of human neutrophils adherent via integrin engagement | Journals G
  • Pluronic F-127 | Molecular Probes.
  • Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading | Biotium.
  • Pluronic® F-127 | Thermo Fisher Scientific.
  • PHOTOCHEMICAL MANIPULATION OF DIVALENT C
  • Photochemically generated cytosolic calcium pulses and their detection by fluo-3 | Journal of Biological Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting Low Calcium Step Amplitude After Nitr-5/AM Photolysis

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Nitr-5/AM for intracellular calcium ([Ca²⁺]i) uncaging.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing Nitr-5/AM for intracellular calcium ([Ca²⁺]i) uncaging. If you are observing a blunted or non-existent calcium step following UV photolysis, the root cause typically lies in one of three areas: suboptimal AM ester loading , insufficient pre-photolysis calcium binding , or inadequate UV energy delivery .

Below, we dissect the causality behind these failures and provide a self-validating protocol to ensure robust, reproducible calcium steps.

Mechanistic Overview: The Photolysis Pathway

Nitr-5 is a BAPTA-based, photolabile calcium chelator. Unlike standard calcium indicators, Nitr-5 does not inherently contain calcium; it must bind endogenous intracellular calcium before it can release it[1]. Upon exposure to UV light (350–380 nm), the o-nitrobenzyl chromophore undergoes cleavage, causing a structural change that dramatically decreases the molecule's affinity for Ca²⁺ (increasing the Kd from ~145 nM to ~6.3 µM).

Mechanism A Nitr-5/AM (Membrane Permeant) B Intracellular Esterases (Cleave AM groups) A->B Cell Entry C Nitr-5 (Active Chelator) Kd = 145 nM B->C Hydrolysis D Basal Ca2+ Binding (Pre-loading) C->D Buffers Ca2+ E Nitr-5:Ca2+ Complex D->E F UV Photolysis (350-380 nm) E->F UV Flash G Photolyzed Nitr-5 Kd = 6.3 µM F->G Affinity Drop H Rapid Ca2+ Release (Calcium Step) F->H Ca2+ Uncaging

Nitr-5/AM cellular loading, intracellular processing, and UV-induced calcium uncaging workflow.

Quantitative Photochemical Properties

To troubleshoot effectively, you must understand the physical constraints of the Nitr-5 molecule. The modest change in affinity and low quantum yield dictate the strict experimental parameters required for success.

PropertyValueExperimental ImplicationReference
Pre-photolysis Kd (Ca²⁺) ~145 nMBasal [Ca²⁺]i must be ≥150 nM to load the cage.
Post-photolysis Kd (Ca²⁺) ~6.0 - 6.3 µMModest 40-fold shift; unphotolyzed cage will re-bind Ca²⁺.
Pre-photolysis Kd (Mg²⁺) ~8.5 mMHighly selective for Ca²⁺ over Mg²⁺ in physiological buffers.[2]
Quantum Yield (Ca²⁺ complex) 0.035Requires high-energy UV flash (>60 mJ) for efficient cleavage.[3]
Photolysis Rate ~2,500 - 3,000 s⁻¹Generates a rapid, step-like increase in[Ca²⁺]i.[1][3]

Diagnostic FAQs: Troubleshooting Guide

Troubleshooting Start Issue: Low Ca2+ Step Amplitude Q1 Is basal[Ca2+]i > 150 nM? Start->Q1 Sol1 Increase basal Ca2+ (Nitr-5 is empty) Q1->Sol1 No Q2 Is UV energy sufficient? (>60 mJ, 350-380nm) Q1->Q2 Yes Sol2 Increase UV power/duration (Low quantum yield) Q2->Sol2 No Q3 Was Pluronic F-127 used in serum-free media? Q2->Q3 Yes Sol3 Optimize AM loading (Prevent precipitation) Q3->Sol3 No Success Optimal Ca2+ Uncaging Q3->Success Yes

Logical troubleshooting decision tree for identifying the root cause of low calcium step amplitudes.

Q1: I delivered a strong UV flash, but the calcium step is barely detectable. What is wrong?

The "Empty Cage" Problem: Nitr-5 can only release the calcium it has already bound[1]. If your cells have a resting [Ca²⁺]i of 50–100 nM, the majority of the Nitr-5 molecules (Kd = 145 nM) remain unbound[1]. You are effectively photolyzing an empty cage.

  • Solution: You must artificially elevate basal [Ca²⁺]i slightly prior to the flash. This can be achieved by transiently exposing the cells to a mild calcium ionophore (e.g., low-dose ionomycin) or by slightly depolarizing the membrane to allow calcium influx[4][5]. Ensure basal [Ca²⁺]i is ~200–300 nM before flashing.

Q2: My basal calcium is high enough, but the step amplitude is still small. Could the unphotolyzed Nitr-5 be interfering?

The Re-equilibration Trap: Yes. Nitr-5's affinity only drops 40-fold (from 145 nM to ~6 µM) upon photolysis. If your UV flash only cleaves 30% of the intracellular Nitr-5, the remaining 70% of the unphotolyzed molecules (which still possess a 145 nM affinity) will act as a powerful calcium sponge, instantly re-binding the released Ca²⁺[1].

  • Solution: Net release of Ca²⁺ requires photolysis of >60% of the total cage pool[1]. You must increase your UV laser pulse energy (e.g., 60–95 mJ) or use a high-energy xenon flash lamp (e.g., up to 240 J input energy) to ensure exhaustive photolysis[6][7].

Q3: How do I know if the AM ester loading failed entirely?

Precipitation and Extracellular Cleavage: AM esters are highly lipophilic and prone to precipitation in aqueous buffers[8]. Furthermore, if your loading medium contains serum, extracellular esterases will cleave the AM groups before the dye enters the cell, rendering it membrane-impermeant[9][10].

  • Solution: Always dissolve Nitr-5/AM in high-quality anhydrous DMSO and use a non-ionic surfactant like Pluronic F-127 (final concentration ~0.02%) to create micro-micelles that aid dispersion[8][9][11]. Perform all loading steps in strictly serum-free physiological buffers (e.g., HHBS)[9].

Q4: Could my calcium indicator dye be masking the step?

Buffer Competition: If you are co-loading a calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) to measure the step, loading the indicator at too high a concentration will cause it to outcompete the photolyzed Nitr-5 for the released calcium.

  • Solution: Titrate your indicator dye to the lowest concentration that still provides an acceptable signal-to-noise ratio. The concentration of Nitr-5 must vastly exceed the concentration of the indicator dye for a true step to be observed[9][12].

Validated Experimental Protocol: Optimized Nitr-5/AM Loading & Uncaging

This protocol is designed as a self-validating system. It incorporates critical washing steps to prevent extracellular hydrolysis and a de-esterification incubation to ensure the cage is fully active before the experiment begins.

Step 1: Reagent Preparation

  • Reconstitute Nitr-5/AM in anhydrous DMSO to create a 1–5 mM stock solution[9][12].

  • In a separate tube, prepare a 20% (w/v) solution of Pluronic F-127 in DMSO[9].

  • Mix equal volumes of the Nitr-5/AM stock and the Pluronic F-127 stock immediately before use[9].

Step 2: Cell Preparation & Loading

  • Wash target cells 2x with a serum-free, physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to remove all traces of serum esterases[9][11].

  • Dilute the Nitr-5/AM + Pluronic mixture into the serum-free buffer to achieve a final Nitr-5/AM concentration of 1–10 µM (final Pluronic concentration ~0.02%)[9][11][12].

  • (Optional Validation): Co-load a calcium indicator dye (e.g., Fluo-3 AM or Fluo-4 AM) at a low concentration (0.5–1 µM) to monitor the calcium step[12].

  • Incubate cells in the dark at 37°C for 30–45 minutes[9][11].

Step 3: De-esterification (Critical Step)

  • Remove the loading buffer and wash the cells 3x with indicator-free, serum-free buffer to remove extracellular dye[9][11].

  • Incubate the cells for an additional 30 minutes at room temperature in the dark. This allows intracellular esterases to completely cleave the AM groups, trapping the active Nitr-5 inside the cell[9][11].

Step 4: Photolysis & Measurement

  • Transfer cells to the microscope stage. Ensure basal [Ca²⁺]i is adequate (≥150 nM) to pre-load the Nitr-5 cage[1].

  • Expose the targeted cell to a high-energy UV flash (350–380 nm). For a laser system, aim for 60–95 mJ per pulse (duration ~25 ns)[7]. For a xenon arc lamp, ensure maximum output with a 1–4 ms flash duration[6].

  • Record the resulting step-like increase in fluorescence via your co-loaded indicator.

References

  • Flash photolysis of caged compounds - The University of Texas at Dallas. utdallas.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzxuhAGsnd3aDj8IDICcaGKHZvvP_BjqNfNM8GbGq8m572nRBH7xl_yuXNoEWSOvsZmjTYIR7KBfRR6ZABriaA3X0acdEIDmDq1Ev8pdYBTvpFJoWiMwGKdvGncw4REG9Evrp7J_x0vg5vqka934k-bfHMTLliJAu4PXXz30to4E8=]
  • Photolysis of caged calcium using a low-cost flash unit: efficacy analysis with a calcium selective electrode - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfujlFyx97StRgumJyzXPJMwdOG-efqPD7aSW8CqE_gPkAURtXp2njV8sBUEuH-P5NoXkwePNybJG7HM22jk3JV_JDrgSqQCTDG9a22CXooxdK2fS8IVhQqrze9Se4XvSbXWc=]
  • Neurobiology with Caged Calcium | Chemical Reviews - ACS Publications. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGJMgTc1EeM9PaaZ33BIr49h_no4qokSwVMvFPpA-rJtX5hMN0YQYqyDYVa47_soNEMpyXRWpI30Q0pdGVV1MQeDVW5yjiLJlpYA7oytJjus-jqyvlrBniAsUGUQJLk9P2SaRVsg==]
  • Rapid activation by photolysis of nitr-5 in skinned fibres of the striated adductor muscle from the scallop - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFROn8PPKhHg5WlvZWnboxHH7V6fU2BMNcHzhJZ5GmmWC35O6B74-KHfij-B7RksdG2mzZuceE2nAJXKXB2u5EWxdVyp9rMcCTQfvgjExeOs6Zu2a_r0D1mkdny9RcVaVOZWBg=]
  • Calcium ions are involved in Escherichia coli chemotaxis. - PNAS. pnas.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLspC63tmLkYY_sa1BPlMP0wL4tq0kRSUPgNvncli-qFidqBgpE6tSI8Un-IavcAr0XB1KdryanDW0FUWnSspZzes_RXzOlV0KpqIgEGAMxP-uPv4v5vI8dzXN0pu_bGVdpzI4DgTt-pqIcTFv7nd5]
  • PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews. annualreviews.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4WMZsoPd_pISOnD7Qm3Qd1jffUcBUiKUhFQ3dpXpe6wfeOfXpAWAHhbLoNsEzSIrM1i07P4VRcPPUORc9VLCJ3qWl1Wa6HCVEdz2HMFiW0K3Hmk2M7dlLOjW3MYgU1rUKTrkPsLMThk6DDeC6Ub5j88u51pP4nYU4lNZzGCud5JXRqHo=]
  • The effect of caged calcium release on the adaptation of the transduction current in chick hair cells - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdo_SnITVHfMW1lf8zvRJcTwvqjXNUTkAVTx_elaivHtQrRJYMVEqtZvGFodaCzbpPTqisCCPI4sA8U9W26jx2_w4Jd8CtcpL63sdhoto9VgRCjLTWwc0xnGcc4iqODMmfNwY=]
  • Role of [Ca2+]i in the ATP-induced heat sensitization process of rat nociceptive neurons - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnc9ceqvrdX8TQY7n1KCu-Q5UBLcTrGFNekwwCW9sXRxoz96l3fBoF0HyGzgJtPx0Xjrke606CFRWPHvgt1ymj6TXZ-_ugLGG8qy9Bvj2jk4HsbZFWy4d-8a-2hO2l_8GYv2nQ]
  • Active Involvement of Ca 2+ in Mitotic Progression of Swiss 3T3 Fibroblasts - Semantic Scholar. semanticscholar.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfML2qmF1bH_mnkux4ld4BzBBE_MlTREJaEyRSeRFFp2TZFF71CSlmU0_Knc8DDM5G5EomttzdafFDLmYjxDRGsGNNoy4KvGhER_FNlXpdCzc3YkAD7uKT3P8ZYELMY1sB5X8uqGqh0Um648cZE4nCKm37k4lVU3RlMy0nByHWZ4B7LopgWb5mmg==]
  • ab171868 Cal-520, AM - Abcam. abcam.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuZ_VoLXGSactDK6Rtg-qoWN_yBhAgPSc4Fs5jB3az0Lp9qQk2vS0STG__IxqTEKBYtc7AHE7Fas6wcwDKxJlFqVpsZ_kspSIQnAqD9qQtLImEM3kv0hus7Q4UycBiLQEvBkdayMhnew19wMB1jCWcdl8ZON0-CWsUQqHy117pjPs8Fss2X29DWZKtTmSFjjEESijZIWY90BIVGvmdr7ZCA9aRO0EcF9Rw735Ai80ifQZ7DbW4XIHy2QTB5HhaLyK5nA==]
  • Improving AM ester calcium dye loading efficiency - PubMed. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJkd_wkUQLZqwN6O06X1CHXoscdZmfZ5kHq1kl2Wla09yf9FD1eZwrHRp3fo-DCy2N_eY2TZrqVslvtLsmQbn1rGyY6UkQ3jP-TFMMG20qOQWIkOHPh15IALipLoPjlHk4pTTM]
  • Technical Support Center: Troubleshooting Mag-Fura-2 AM Loading in Primary Cells - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBFuM8mvuCMddoNxxucmzruA12hlMF2JUDTvXpTsXCWM3lETioZAytlTrLDA76eKtDof5RUjwz0oHZ7gb_P-qHJ3tYbVsPPNTG6JoRjiu81fwEWHEcFdyrfefZeVMCIXTK5ZaHlsav-ZQGQH0Fy88v1RXoPYZ5dBxN-THdlgzFpa47j9Oqt-ewyIGcey3lT3XPcmaqHFtqbqL5mHWmGWxD33Qc7uZl1RSRnzGB]
  • Calcium Green-1 AM loading of Arabidopsis and Commelina guard cells. ucsd.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7t7xAAvg8hIi3s1quHbYD8-YgECeVDt9jsGqPQVcji5zwM4wqkE1m-NAlCRrkAT2ZBeblfwNe7EFtV3UboN5CErc5TkoDKFm16pTmwf8l7Oc4PoGs7iACjAzTopE1j4ExpMy3_EbVOnsUcw1J0DNuKeeYDND1hQ8=]

Sources

Troubleshooting

Technical Support Center: Optimizing Cell Viability After Prolonged Nitr-5/AM Loading

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and enhance cell viability during and after loading with the caged calcium indicator, Nitr-5/...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals to troubleshoot and enhance cell viability during and after loading with the caged calcium indicator, Nitr-5/AM. By understanding the underlying mechanisms and implementing optimized protocols, you can ensure the integrity of your cells and the reliability of your experimental data.

Section 1: The Science of Nitr-5/AM - A Mechanistic Overview

Nitr-5/AM is a powerful tool for studying intracellular calcium dynamics. It is a cell-permeant acetoxymethyl (AM) ester that, upon entering the cell, is cleaved by intracellular esterases. This process traps the now cell-impermeant Nitr-5 in the cytoplasm. Nitr-5 is a "caged" calcium indicator, meaning its affinity for Ca²⁺ is initially low. A flash of UV light photolyzes the Nitr-5, releasing a pulse of Ca²⁺ and allowing for the study of rapid calcium-dependent processes. However, the very properties that make AM esters effective can also be a source of cellular stress.

Sources of Cytotoxicity:

  • Hydrolysis Byproducts: The cleavage of the AM ester group by intracellular esterases releases formaldehyde, protons (acid), and acetic acid.[1] Formaldehyde, in particular, is a known toxin that can cause DNA-protein cross-links and induce cell death.[2][3][4]

  • Incomplete Hydrolysis: If the AM ester is not fully hydrolyzed, the partially de-esterified, Ca²⁺-insensitive forms can accumulate, leading to an underestimation of the true calcium concentration.[1]

  • Compartmentalization: AM esters can accumulate in organelles like mitochondria, leading to a non-uniform cytosolic distribution.[1][5][6] This is often more pronounced at higher loading temperatures.[1][7]

  • DMSO and Pluronic F-127: While necessary for solubilizing the hydrophobic AM ester, both the solvent DMSO and the surfactant Pluronic F-127 can be toxic to cells at higher concentrations or with prolonged exposure.[8][9][10][11]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Nitr_5_AM Nitr-5/AM (Lipophilic) Nitr_5_AM_inside Nitr-5/AM Nitr_5_AM->Nitr_5_AM_inside Passive Diffusion Nitr_5 Nitr-5 (Trapped) (Low Ca²⁺ Affinity) Nitr_5_AM_inside->Nitr_5 Hydrolysis Esterases Cellular Esterases Esterases->Nitr_5_AM_inside Byproducts Byproducts: Formaldehyde Protons (H⁺) Acetic Acid Nitr_5->Byproducts Generates UV_Light UV Photolysis Nitr_5->UV_Light Caged Form Ca_Release Ca²⁺ Release UV_Light->Ca_Release Triggers

Caption: Nitr-5/AM loading and activation workflow.

Section 2: Troubleshooting Guide: Enhancing Cell Viability

This section addresses common issues encountered during prolonged Nitr-5/AM loading in a question-and-answer format.

Q1: My cells look unhealthy, are detaching, or show signs of apoptosis after loading. What are the primary causes?

A1: This is the most common issue and typically points to one or more of the following:

  • Dye Concentration is Too High: The optimal concentration of Nitr-5/AM is a delicate balance between a strong signal and minimal toxicity. Start with a low concentration (e.g., 1-5 µM) and titrate up to find the lowest effective concentration for your cell type.[1][12]

  • Loading Time is Too Long: Prolonged incubation increases the accumulation of toxic byproducts. Aim for the shortest incubation time that provides an adequate signal, typically between 15 and 60 minutes.[1]

  • Loading Temperature is Too High: While many protocols suggest 37°C, this can accelerate metabolic processes, including the production of toxic byproducts, and increase dye compartmentalization.[1][13] Consider loading at room temperature to mitigate these effects.[7]

Q2: I'm using a low dye concentration and short incubation time, but still see significant cell death. Could my loading buffer or other reagents be the problem?

A2: Yes, the loading environment is critical.

  • Buffer Composition: Use a serum-free medium or a balanced salt solution (e.g., HBSS) for loading. Serum can contain esterases that cleave the AM ester extracellularly.[1] Ensure the buffer is pH-stable, as the hydrolysis of AM esters releases protons, which can acidify the local environment.

  • DMSO and Pluronic F-127 Concentration: While necessary, both DMSO and Pluronic F-127 can be cytotoxic. Aim for a final DMSO concentration well below 0.5% and a Pluronic F-127 concentration at or below 0.1%.[9][10][12] Some studies show that lowering the concentration of both can improve loading efficiency and viability.[8][9][10]

  • Control Experiments: To isolate the source of toxicity, perform control incubations with your loading buffer containing only DMSO, and another with DMSO and Pluronic F-127 (at the same concentrations as your experimental condition) but without Nitr-5/AM. This will help you determine if the vehicle is the primary cause of cell death.

Q3: My signal is weak, and when I increase the loading time or concentration to compensate, my cells die. How can I improve the signal without compromising viability?

A3: This points to inefficient loading or dye leakage.

  • Use of Pluronic F-127: This nonionic surfactant helps to disperse the hydrophobic Nitr-5/AM in your aqueous loading buffer, preventing aggregation and improving cell entry.[7][12] Ensure it is properly dissolved and mixed with your dye stock immediately before dilution into the loading buffer.[7]

  • Use of Probenecid: Once inside the cell and cleaved, the active form of Nitr-5 is a negatively charged anion. Many cells express organic anion transporters (OATs) that can actively pump the dye out, reducing your signal over time.[14][15] Including probenecid (typically 1-2.5 mM), an OAT inhibitor, in your loading and imaging buffer can prevent this leakage and maintain a stable intracellular dye concentration.[14] However, be aware that high concentrations of probenecid can have off-target effects, including impacting cellular metabolism and membrane potential, so it's crucial to determine the optimal, non-toxic concentration for your cells.[14][16]

Section 3: Proactive Optimization Protocols

Protocol 1: Determining Optimal Nitr-5/AM Concentration and Loading Time

  • Plate Cells: Seed your cells in a multi-well plate (e.g., 96-well) to allow for multiple conditions to be tested simultaneously.

  • Prepare Dye Concentrations: Prepare a range of Nitr-5/AM loading solutions (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) in your chosen loading buffer.

  • Incubate: Load different sets of wells for varying amounts of time (e.g., 15 min, 30 min, 45 min, 60 min) at your chosen temperature (room temperature or 37°C).

  • Wash: Gently wash the cells two to three times with fresh, pre-warmed buffer to remove extracellular dye.[1]

  • De-esterification: Allow the cells to rest for at least 20-30 minutes after washing to ensure complete hydrolysis of the AM ester by intracellular esterases.[13]

  • Assess Signal: Measure the fluorescence intensity for each condition using a plate reader or fluorescence microscope.

  • Assess Viability: In parallel, use a viability assay (see Protocol 3) to determine the percentage of live cells for each condition.

  • Analyze: Plot signal intensity and cell viability against concentration and time to identify the condition that gives the best signal with the highest viability.

ParameterRecommendationRationale
Nitr-5/AM Conc. 1 - 10 µM (start low)Balances signal strength with cytotoxicity from the dye and its byproducts.[1]
Loading Time 15 - 60 minutesMinimizes exposure to toxic byproducts.[1]
Temperature Room Temp or 37°CLower temperatures can reduce dye compartmentalization and metabolic stress.[7][13]
Pluronic F-127 ≤ 0.1%Aids in dye solubilization.[12] Higher concentrations can be toxic.
Probenecid 1 - 2.5 mMInhibits organic anion transporters to prevent dye leakage.[14]

Protocol 2: Post-Loading Recovery and Viability Assessment

A gentle post-loading procedure is crucial for cell health.

  • Gentle Washout: After loading, gently remove the dye-containing medium and wash the cells 2-3 times with pre-warmed, serum-free medium or buffer. Vigorous washing can detach adherent cells.

  • Recovery Period: Allow cells to recover in fresh, complete culture medium for at least 30 minutes before starting your experiment. This allows for complete de-esterification and for the cells to recover from the loading stress.

  • Viability Assessment: To quantify cell health, use a dual-fluorescence viability assay.

    • Calcein-AM/Propidium Iodide (or Ethidium Homodimer-1): This is a common and effective method. Calcein-AM is cleaved by esterases in live cells to produce a green fluorescence, while propidium iodide can only enter dead cells with compromised membranes, where it binds to DNA and fluoresces red.[17][18]

    • Procedure: After your experiment, incubate the cells with a mixture of Calcein-AM and Propidium Iodide according to the manufacturer's protocol (typically 15-30 minutes at 37°C). Image using appropriate filter sets for green and red fluorescence.

    • Quantification: Count the number of green (live) and red (dead) cells to calculate the percentage of viable cells.

Section 4: Frequently Asked Questions (FAQs)

  • What is the purpose of the acetoxymethyl (AM) ester? The AM ester group is a lipophilic moiety that masks the negative charges of the Nitr-5 molecule, allowing it to passively diffuse across the cell membrane.[1] Once inside the cell, esterases cleave off the AM groups, trapping the now charged and membrane-impermeant dye in the cytosol.[1]

  • Why is Pluronic F-127 used? Nitr-5/AM is hydrophobic and poorly soluble in aqueous solutions. Pluronic F-127 is a nonionic surfactant that helps to disperse the dye in the loading buffer, preventing it from precipitating and ensuring a more uniform loading of the cell population.[7][12]

  • What is the role of probenecid? Probenecid is an inhibitor of organic anion transporters (OATs).[14][15] The active, de-esterified form of Nitr-5 is an organic anion that can be actively pumped out of the cell by these transporters. Probenecid blocks this efflux, ensuring a stable intracellular concentration of the indicator for more reliable and prolonged measurements.[14]

  • Can I load cells at a lower temperature? Yes, and it is often recommended. Loading at room temperature instead of 37°C can slow down cellular metabolism, reducing the rate of toxic byproduct formation.[19][20] It can also significantly decrease the sequestration of the dye into organelles like mitochondria, resulting in a more uniform cytosolic signal.[7]

  • How does incomplete hydrolysis of Nitr-5/AM affect my experiment? Partially hydrolyzed forms of the dye are insensitive to calcium.[1] If they are present in the cytosol, their fluorescence can contribute to the baseline signal without responding to changes in calcium concentration. This leads to an underestimation of the true intracellular calcium levels and a reduced dynamic range of your measurements.[1] A sufficient de-esterification period after washing is crucial to minimize this issue.

Section 5: Visualizing the Troubleshooting Process

Start Poor Cell Viability After Nitr-5/AM Loading Q_Conc_Time Is Dye Concentration > 5µM or Loading Time > 60 min? Start->Q_Conc_Time Sol_Conc_Time Reduce Concentration (1-5µM) and Time (15-45 min). Re-evaluate. Q_Conc_Time->Sol_Conc_Time Yes Q_Temp Are you loading at 37°C? Q_Conc_Time->Q_Temp No Sol_Conc_Time->Q_Temp Sol_Temp Try loading at Room Temperature to reduce compartmentalization and metabolic stress. Q_Temp->Sol_Temp Yes Q_Vehicle Run vehicle controls (DMSO +/- Pluronic). Is there still toxicity? Q_Temp->Q_Vehicle No Sol_Temp->Q_Vehicle Sol_Vehicle Lower final DMSO (<0.5%) and/or Pluronic F-127 (<0.1%) concentrations. Q_Vehicle->Sol_Vehicle Yes Q_Wash Is your post-loading washout gentle and thorough? Q_Vehicle->Q_Wash No Sol_Vehicle->Q_Wash Sol_Wash Wash 2-3 times gently with pre-warmed buffer. Allow for a 30 min recovery period. Q_Wash->Sol_Wash No End Cell Viability Improved Q_Wash->End Yes Sol_Wash->End

Caption: A logical workflow for troubleshooting poor cell viability.

References

  • Telford, W. G., & Wessels, J. (2012). Predicting and avoiding subcellular compartmentalization artifacts arising from acetoxymethyl ester calcium imaging probes. The case of fluo-3 AM and a general account of the phenomenon including a problem avoidance chart. Cytometry Part A, 81(10), 855-867. [Link]

  • Konishi, M., & Baylor, S. M. (1991). Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2. Biophysical journal, 60(4), 947-965. [Link]

  • Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of neuroscience methods, 240, 60-65. [Link]

  • Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of neuroscience methods, 240, 60-65. [Link]

  • Hamad, M. I., et al. (2015). Improving AM ester calcium dye loading efficiency. Journal of neuroscience methods, 240, 60-65. [Link]

  • Konishi, M., & Baylor, S. M. (1991). Intracellular diffusion, binding, and compartmentalization of the fluorescent calcium indicators indo-1 and fura-2. Biophysical journal, 60(4), 947-965. [Link]

  • Biocompare. (2016, February 19). Analysis of Cell Viability in a Live Cell Culture by Fluorescence Microscopy. [Link]

  • Spencer, M. E., et al. (2022). Differential labelling of human sub-cellular compartments with fluorescent dye esters and expansion microscopy. Nanoscale, 14(3), 859-870. [Link]

  • Sorge, L. A., et al. (2014). Probenecid Blocks Human P2X7 Receptor-Induced Dye Uptake via a Pannexin-1 Independent Mechanism. PLoS ONE, 9(3), e93058. [Link]

  • Silverman, W. R., et al. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]

  • ResearchGate. Probenecid induces increased intracellular calcium concentrations...[Link]

  • Wang, J., et al. (2017). N-Acyloxymethyl-phthalimides deliver genotoxic formaldehyde to human cells. Chemical science, 8(8), 5577-5582. [Link]

  • Russel, F. G., et al. (1996). Probenecid interferes with renal oxidative metabolism: A potential pitfall in its use as an inhibitor of drug transport. Journal of Pharmacology and Experimental Therapeutics, 279(2), 708-713. [Link]

  • Taylor, A. E., et al. (2019). Temperature affects the kinetics of nitrite oxidation and nitrification coupling in four agricultural soils. Soil Biology and Biochemistry, 136, 107523. [Link]

  • Li, Y., et al. (2023). Influence of High Temperature and Ammonia and Nitrite Accumulation on the Physiological, Structural, and Genetic Aspects of the Biology of Largemouth Bass (Micropterus salmoides). International Journal of Molecular Sciences, 24(17), 13328. [Link]

  • Garaycoechea, J. I., et al. (2024). Breakthrough in understanding formaldehyde toxicity during development and aging. Nature, 633(8030), 543-551. [Link]

  • Pluth, M. D., & Lippard, S. J. (2017). Development of a General Aza-Cope Reaction Trigger Applied to Fluorescence Imaging of Formaldehyde in Living Cells. Journal of the American Chemical Society, 139(15), 5489-5492. [Link]

  • Billiar, T. R., et al. (2006). Nitric oxide inhibits exocytosis of cytolytic granules from lymphokine-activated killer cells. The Journal of Immunology, 177(3), 1733-1740. [Link]

  • Mo, Y., et al. (2015). Formation, Accumulation, and Hydrolysis of Endogenous and Exogenous Formaldehyde-Induced DNA Damage. Toxicological Sciences, 146(1), 170-179. [Link]

  • Zhang, Y., et al. (2021). Fundamental Mechanisms of the Cell Death Caused by Nitrosative Stress. Frontiers in Cell and Developmental Biology, 9, 729690. [Link]

  • Istrate, E., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences, 25(15), 8089. [Link]

  • IonOptix. (2023, May). Calcium & Contractility Best Practices. [Link]

  • ResearchGate. (2025, February 20). Toxicity of formaldehyde, and its role in the formation of harmful and aromatic compounds during food processing. [Link]

  • MDPI. (2024, April 23). Modulating Nitric Oxide: Implications for Cytotoxicity and Cytoprotection. [Link]

  • ResearchGate. Comparative investigations of genotoxic activity of five nitriles in the Comet assay and the Ames test. [Link]

  • IWA Publishing. (2023, August 31). Effect of water temperature on internal nitrogen release from sediments in the Pearl River Delta region, China. [Link]

  • Indiana University Melvin and Bren Simon Comprehensive Cancer Center. Flow Cytometry Sample Prep Guidelines. [Link]

  • Flow Cytometry. (2026, January 2). Sorter Training Guidelines. [Link]

  • MDPI. (2024, December 12). Effect of Nitrite and Temperature on Autotrophic Denitrification in Anammox Granular Biomass from a Partial Nitritation–Anammox Reactor. [Link]

  • Caltech Flow Cytometry and Cell Sorting Facility. Common Recommendations. [Link]

  • PubMed. (2021, June 15). Effects of temperature on the nitrate reductase activity and growth of Ulva prolifera. [Link]

Sources

Optimization

optimizing Pluronic F-127 concentration for Nitr 5/AM dispersion

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical challenges of intracellular calcium manipulation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the biophysical challenges of intracellular calcium manipulation.

Loading caged calcium compounds like Nitr-5/AM requires extreme precision. Nitr-5/AM is a bulky, highly lipophilic molecule. Without proper dispersion, it will rapidly aggregate in aqueous extracellular buffers, leading to failed loading and wasted reagents. Pluronic F-127, a non-ionic triblock copolymer surfactant, is the industry standard for the micellar delivery of AM esters[1]. However, the therapeutic window between efficient solubilization and surfactant-induced membrane toxicity is exceptionally narrow.

This guide provides a self-validating framework to optimize Pluronic F-127 concentrations, ensuring maximum Nitr-5/AM dispersion with minimal cytotoxicity.

Mechanistic Pathway: The Causality of Dispersion

Acetoxymethyl (AM) esters mask the hydrophilic carboxylate groups of Nitr-5, rendering the molecule membrane-permeable. However, this extreme hydrophobicity causes rapid precipitation in physiological saline. Pluronic F-127 encapsulates the Nitr-5/AM molecules within the hydrophobic cores of its micelles, while its hydrophilic polyethylene oxide (PEO) chains interact with the aqueous buffer[1]. This prevents crystallization and facilitates delivery to the lipid bilayer. Once at the membrane, the AM ester partitions into the lipid phase, diffuses into the cytosol, and is cleaved by endogenous esterases, trapping the active Nitr-5 inside the cell[2].

G A 1. Nitr-5/AM in DMSO (Highly Lipophilic) B 2. Pluronic F-127 Addition (Micelle Encapsulation) A->B Solubilization C 3. Aqueous Buffer (Stable Dispersion) B->C Dilution D 4. Membrane Partitioning (Cellular Uptake) C->D Incubation E 5. Esterase Cleavage (Intracellular Trapping) D->E Hydrolysis F 6. UV Photolysis (Rapid Ca2+ Release) E->F 350nm Flash

Nitr-5/AM micellar dispersion, cellular uptake, and UV-triggered calcium release.

Quantitative Optimization Data

To balance loading efficiency against cell viability, you must tightly control the final concentration of Pluronic F-127 in your loading buffer. Lowering the overall surfactant and DMSO concentrations preserves functional integrity for downstream assays[3].

Final Pluronic F-127 (%)Dispersion StateRelative Loading EfficiencyCell Viability (Post-Wash)Scientific Recommendation
0.001% Heavy PrecipitationLow (<20%)High (>95%)Avoid (Insufficient Surfactant)
0.010% Slight TurbidityModerate (50%)High (>95%)Sub-optimal
0.050% Optically ClearOptimal (100%)High (>90%)Ideal Working Concentration
0.100% Optically ClearHigh (95%)Moderate (75%)Use only for difficult-to-load cells
0.200% Optically ClearHigh (90%)Low (<50%)Avoid (Cytotoxic membrane stripping)

Self-Validating Experimental Protocol

Do not simply follow these steps; understand the physical chemistry occurring at each phase. This protocol contains built-in validation checks to ensure system integrity before proceeding to the next step.

Step 1: Anhydrous Stock Preparation

  • Action: Dissolve Nitr-5/AM in anhydrous DMSO to a concentration of 1–5 mM.

  • Causality: Water contamination causes premature hydrolysis of the AM ester in the tube, permanently preventing cell loading. Always use fresh, high-quality anhydrous DMSO.

Step 2: Surfactant Premixing (The Critical Step)

  • Action: Immediately before use, mix the Nitr-5/AM stock 1:1 (v/v) with a 20% (w/v) Pluronic F-127 solution in DMSO.

  • Causality: Direct addition of Pluronic to the aqueous buffer fails to encapsulate the dye. The surfactant must interact with the hydrophobic ester in the solvent phase first to form stable micelles[1].

Step 3: Aqueous Dispersion

  • Action: Pipette the premix into a pre-warmed (37°C) physiological loading buffer (e.g., HBSS) to achieve a final Nitr-5/AM concentration of 5–10 µM and a final Pluronic F-127 concentration of ~0.05%. Vortex immediately.

  • Self-Validation Check: Hold the tube to the light. The solution must be optically clear. If you observe turbidity or micro-crystals, the micellization has failed, and the solution must be discarded.

Step 4: Cell Loading

  • Action: Incubate cells in the dark at 37°C for 30–45 minutes.

  • Causality: Nitr-5/AM is highly light-sensitive. Ambient laboratory light will cause premature photolysis of the caged calcium, ruining the baseline of your experiment[2].

Step 5: Wash and De-esterification

  • Action: Remove the loading buffer, wash cells twice with fresh buffer, and incubate for an additional 20 minutes in dye-free buffer.

  • Causality: This "rest period" allows time for intracellular esterases to fully cleave the AM groups, trapping the active Nitr-5 inside the cell and allowing any uncleaved dye to wash out[4].

Troubleshooting & FAQs

Q: My Nitr-5/AM precipitates immediately upon addition to the physiological buffer. What went wrong? A: This is the most common failure point. It is caused by either (1) failing to premix the AM ester with Pluronic F-127 in DMSO before aqueous dilution, or (2) using cold buffer. Micelle formation is thermodynamically unfavorable at low temperatures. Always pre-warm your loading buffer to 37°C before adding the DMSO/Pluronic/Nitr-5 mixture[1].

Q: I see good loading, but my cells exhibit blebbing, morphological changes, and significant toxicity. How do I fix this? A: Pluronic F-127 is a detergent; at high concentrations, it strips lipids from the plasma membrane, causing cytotoxicity. Additionally, high DMSO levels are toxic. Ensure your final Pluronic concentration does not exceed 0.05%–0.1%, and your total DMSO concentration remains below 0.5% (v/v)[3]. If toxicity persists, dilute your 20% Pluronic stock further before the premix step.

Q: How can I verify that Nitr-5/AM has successfully loaded and de-esterified, given that it is not a standard fluorescent indicator? A: Nitr-5 is a caged calcium chelator, not a primary fluorophore. To validate loading and functional photolysis, you must establish a self-validating system by co-loading the cells with a visible-wavelength calcium indicator, such as Fluo-4 AM or Oregon Green BAPTA-1 AM[4]. Upon UV flash photolysis (350 nm) of Nitr-5, you should observe an immediate, sharp spike in the Fluo-4/Oregon Green fluorescence signal, confirming both successful loading and functional calcium release[2].

References

  • Improving AM ester calcium dye loading efficiency.
  • Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading. Biotium.
  • Active Involvement of Ca2+ in Mitotic Progression of Swiss 3T3 Fibroblasts. Semantic Scholar.
  • TRPA1 channels regulate cochlear amplification through active shape changes of supporting cells in the inner ear. bioRxiv.

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Role of Caged Calcium in Signal Interrogation

Title: Nitr-5/AM vs. NP-EGTA AM: A Comprehensive Guide to Rapid Intracellular Calcium Uncaging Target Audience: Researchers, scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Nitr-5/AM vs. NP-EGTA AM: A Comprehensive Guide to Rapid Intracellular Calcium Uncaging

Target Audience: Researchers, scientists, and drug development professionals.

Spatiotemporal control of intracellular calcium ( Ca2+ ) is critical for interrogating signaling pathways, neurotransmitter release, and muscle contraction. "Caged" calcium compounds—photolabile chelators that release bound Ca2+ upon exposure to ultraviolet (UV) light—allow researchers to bypass upstream receptor activation and directly trigger downstream events.

To study intact cellular networks without the invasive dialysis required by patch-pipette loading, researchers utilize Acetoxymethyl (AM) ester derivatives of these cages. AM esters are uncharged and lipophilic, allowing them to passively diffuse across the plasma membrane. Once inside, intracellular esterases cleave the AM groups, trapping the active, Ca2+ -sensitive chelator within the cytosol[1].

As a Senior Application Scientist, I frequently consult on the selection of these probes. The choice between the two leading commercially available AM-esterified cages—Nitr-5/AM and NP-EGTA AM —is not arbitrary. It dictates the amplitude, kinetics, and physiological relevance of your experimental readout. This guide objectively compares their performance and provides field-proven, self-validating protocols for their use.

Part 1: Physicochemical Profiling & Causality of Choice

The utility of a caged calcium compound is defined by its pre-photolysis affinity for Ca2+ , the magnitude of its affinity shift upon photolysis, its quantum yield, and its selectivity against magnesium ( Mg2+ ).

Nitr-5: The Tool for Modest, Sustained Calcium Steps

Nitr-5 is a BAPTA-derived chelator. Its primary advantage lies in its pH-independence and extremely low affinity for Mg2+ ( Kd​≈8.5 mM ), meaning it will not perturb resting cellular magnesium levels[2].

  • The Mechanistic Trade-off: Nitr-5 has a pre-photolysis Kd​ of 145 nM. Upon UV illumination, its Kd​ shifts to 6.3 µM—only a ~40-fold decrease[3]. Because the photoproduct still retains a moderate affinity for calcium, much of the released Ca2+ is rapidly rebound by unphotolyzed cage molecules[4]. Furthermore, its quantum yield is relatively low (0.035)[3].

  • Application: Nitr-5 is ideally suited for creating small (< a few µM), flat "steps" in intracellular Ca2+ rather than massive spikes[2].

NP-EGTA: The Tool for Massive, Rapid Calcium Spikes

NP-EGTA is an EGTA-derived chelator. Like Nitr-5, it boasts a negligible affinity for Mg2+ ( Kd​=9 mM ), allowing experiments to be conducted under physiological magnesium conditions without interference[1],[5].

  • The Mechanistic Advantage: NP-EGTA features a pre-photolysis Kd​ of 80 nM. Upon exhaustive photolysis, the chelator backbone is cleaved, dropping its affinity to >1.0 mM—a staggering 12,500-fold decrease[1],[4]. Combined with a high quantum yield (~0.20 - 0.23), this ensures that nearly all bound Ca2+ is forcefully ejected into the cytosol[1],[4].

  • Application: NP-EGTA is the probe of choice when researchers need to mimic large, rapid calcium transients, such as those required to trigger synaptic vesicle exocytosis or massive kinase activation[2].

Quantitative Comparison
PropertyNitr-5NP-EGTA
Parent Chelator BAPTAEGTA
Pre-Photolysis Kd​ ( Ca2+ ) ~145 nM[3]80 nM[4]
Post-Photolysis Kd​ ( Ca2+ ) 6.3 µM[3]>1.0 mM[4]
Affinity Shift ~40-fold[3]~12,500-fold[1]
Quantum Yield ( Φ ) 0.035[3]~0.20 - 0.23[1]
Photolysis Rate ~3,000 s−1 [3]~68,000 s−1 [4]
Mg2+ Affinity ( Kd​ ) ~8.5 mM (Low)[2]9.0 mM (Low)[1]
pH Sensitivity Independent[2]Sensitive[2]

Part 2: The AM Ester Advantage (Mechanistic Pathway)

The use of AM esters transforms these chelators from impermeable salts into powerful, non-invasive tools. The causality of this pathway relies on endogenous cellular machinery.

Pathway Extracellular Caged-Ca²⁺ AM Ester (Extracellular) Intracellular Caged-Ca²⁺ AM Ester (Intracellular) Extracellular->Intracellular Diffusion Esterase Intracellular Esterases (Cleave AM groups) Intracellular->Esterase ActiveCage Active Chelator (Binds resting Ca²⁺) Esterase->ActiveCage Traps cage inside UV UV Flash Photolysis (350-360 nm) ActiveCage->UV Release Rapid Ca²⁺ Release (Kd increases) UV->Release Cleaves chelator Signaling Downstream Signaling (e.g., Exocytosis) Release->Signaling

Diagram 1: Mechanism of AM ester loading, intracellular trapping, and UV-triggered calcium release.

Part 3: Self-Validating Experimental Protocol

To ensure data integrity, your workflow must be a self-validating system. AM ester loading is notoriously prone to compartmentalization and incomplete cleavage. The following protocol integrates critical validation steps to guarantee experimental trustworthiness.

Workflow Prep 1. Stock Preparation (Anhydrous DMSO) Load 2. AM Cage Loading (1-10 µM, 30 min) Prep->Load Wash 3. De-esterification Wash (30 min incubation) Load->Wash Baseline 4. Baseline Ca²⁺ Imaging Wash->Baseline Flash 5. UV Flash Delivery (Pulsed Laser/Arc Lamp) Baseline->Flash Record 6. High-Speed Data Acquisition Flash->Record Control 7. Validation (Pre-photolyzed control) Record->Control

Diagram 2: Step-by-step experimental workflow for caged calcium loading and flash photolysis.

Step-by-Step Methodology
  • Stock Preparation: Dissolve Nitr-5 AM or NP-EGTA AM in anhydrous DMSO containing 20% Pluronic F-127 to yield a 1-5 mM stock.

    • Causality: Water in standard DMSO will prematurely hydrolyze the AM esters, rendering them cell-impermeable. Pluronic F-127 is a non-ionic surfactant essential for dispersing these highly hydrophobic molecules in aqueous media.

  • Cell Loading: Dilute the stock into a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM. Incubate cells in the dark at 37°C for 30 minutes.

    • Note: Co-load with a low-affinity fluorescent calcium indicator (e.g., Fluo-5N). Causality: High-affinity dyes (like Fluo-3) will saturate instantly upon UV uncaging, masking the true peak and kinetics of the calcium spike.

  • De-esterification Wash (Critical Step): Wash the cells 3 times with dye-free buffer, then incubate for an additional 30 minutes at room temperature or 37°C.

    • Causality: This post-wash incubation allows intracellular esterases time to fully cleave the AM groups[1]. Incomplete cleavage leaves the cage insensitive to calcium and generates toxic formaldehyde buildup during the experiment.

  • Baseline Acquisition: Record baseline fluorescence for 1-2 minutes to ensure the cells have reached a stable resting [Ca2+]i​ .

  • UV Flash Photolysis: Deliver a 350-360 nm UV pulse using a xenon arc lamp (1-2 ms) or a pulsed UV laser (nanosecond duration).

  • Data Acquisition: Monitor the rapid rise in fluorescence and subsequent downstream biological readouts (e.g., patch-clamp recordings of ion currents or imaging of vesicle fusion).

  • Validation via Pre-Photolyzed Control: Repeat the experiment using cells loaded with cage that was deliberately exposed to exhaustive UV light prior to loading.

    • Causality: This isolates the variable. It proves that the biological response is due to the rapid release of Ca2+ , and not an artifact caused by UV phototoxicity or the chemical photoproducts of the cage itself[2].

Conclusion

For researchers aiming to induce small, tightly controlled steps in intracellular calcium, Nitr-5/AM remains a viable tool due to its rapid rebinding kinetics and pH independence[2]. However, for the vast majority of modern applications requiring robust, high-amplitude calcium spikes to trigger downstream signaling, NP-EGTA AM is vastly superior. Its massive 12,500-fold drop in affinity upon photolysis[1] and high quantum yield ensure efficient, unambiguous calcium delivery without perturbing physiological magnesium homeostasis[1],[5].

References

  • PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS Source: Annual Reviews URL:[Link]

  • DMNP-EDTA, NP-EGTA Source: Interchim URL:[Link]

  • Neurobiology with Caged Calcium Source: ACS Publications URL:[Link]

  • Uncaging Calcium in Neurons Source: ResearchGate URL:[Link]

  • Kinetic Properties of DM-Nitrophen Binding to Calcium and Magnesium Source: PMC - NIH URL:[Link]

Sources

Comparative

comparing Nitr 5/AM and DMNP-EDTA for calcium uncaging efficiency

Precision Control of Intracellular Calcium: A Comparative Guide to Nitr-5 and DMNP-EDTA The ability to manipulate intracellular calcium ([Ca²⁺]i) with high spatiotemporal precision is a cornerstone of modern signal trans...

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Author: BenchChem Technical Support Team. Date: April 2026

Precision Control of Intracellular Calcium: A Comparative Guide to Nitr-5 and DMNP-EDTA

The ability to manipulate intracellular calcium ([Ca²⁺]i) with high spatiotemporal precision is a cornerstone of modern signal transduction research. Photolabile calcium chelators, commonly referred to as "caged calcium," allow researchers to bypass upstream receptor activation and directly trigger Ca²⁺-dependent pathways using targeted ultraviolet (UV) illumination.

However, not all caged calcium compounds are created equal. The choice of chelator dictates the amplitude, kinetics, and specificity of the resulting calcium transient. This guide provides an objective, data-driven comparison between two widely used photolabile chelators: Nitr-5 and DMNP-EDTA (commercially known as DM-nitrophen), detailing the mechanistic causality behind their selection and providing self-validating protocols for their use.

Mechanistic Profiling & Quantitative Comparison

The fundamental difference between Nitr-5 and DMNP-EDTA lies in their chemical backbones, which govern their binding affinities (Kd) before and after photolysis, as well as their photochemical efficiency (quantum yield).

  • Nitr-5: Built on a BAPTA backbone, Nitr-5 undergoes a relatively modest structural change upon UV illumination (340–360 nm). Its Kd for Ca²⁺ shifts from ~150 nM to 6 µM, representing a 40-fold decrease in affinity[1]. Coupled with a lower quantum yield of 0.035, Nitr-5 is optimized for generating small, sustained "steps" in [Ca²⁺]i[1].

  • DMNP-EDTA: Derived from EDTA, this chelator undergoes a massive photolytic cleavage into two iminodiacetic acid products. Its Kd for Ca²⁺ shifts from an extremely tight 5.0 nM to 3.0 mM—a staggering 600,000-fold decrease[2][3]. With a high quantum yield of 0.18, DMNP-EDTA is highly efficient, releasing Ca²⁺ rapidly to generate large, transient calcium "spikes"[2].

Table 1: Quantitative Properties of Nitr-5 and DMNP-EDTA
PropertyNitr-5DMNP-EDTA (DM-nitrophen)
Pre-photolysis Ca²⁺ Kd ~150 nM5.0 nM
Post-photolysis Ca²⁺ Kd ~6.0 µM3.0 mM
Affinity Change ~40-fold~600,000-fold
Quantum Yield 0.0350.18
Mg²⁺ Kd ~10 mM (Low affinity)2.5 µM (High affinity)
Primary Application Small, sustained Ca²⁺ stepsLarge, rapid Ca²⁺ spikes

Causality in Experimental Design: The Magnesium Conundrum

The most critical factor in selecting between these two compounds is their affinity for magnesium (Mg²⁺). In physiological conditions, resting intracellular free Mg²⁺ is typically 1–2 mM.

When to choose DMNP-EDTA: Because DMNP-EDTA binds Mg²⁺ with a high affinity (Kd = 2.5 µM), a significant fraction of the chelator will be complexed with Mg²⁺ in an intact cell[2][4]. Upon photolysis, it will release Mg²⁺ alongside (or instead of) Ca²⁺, severely confounding experimental results[4]. Therefore, DMNP-EDTA is strictly recommended for patch-clamp experiments where the intracellular space is dialyzed with a defined, Mg²⁺-free or highly controlled solution[4]. (Note: DMNP-EDTA's high Mg²⁺ affinity also makes it an excellent choice if your specific goal is to uncage Mg²⁺[3]).

When to choose Nitr-5: Nitr-5 possesses an extremely low affinity for Mg²⁺ (Kd ~10 mM)[1]. It remains highly selective for Ca²⁺ even in the presence of physiological Mg²⁺ concentrations. This makes Nitr-5 the premier choice for non-invasive uncaging in intact cells loaded via acetoxymethyl (AM) esters, as it avoids off-target Mg²⁺ interference[1].

DecisionMatrix Start Determine Experimental Goal Goal Desired Ca2+ Profile? Start->Goal Spike Large, Rapid Spike (High Quantum Yield) Goal->Spike Step Small, Sustained Step (Low Quantum Yield) Goal->Step MgCheck Is physiological Mg2+ (1-2 mM) present? Spike->MgCheck UseNitr Select Nitr-5 Avoids Mg2+ interference Step->UseNitr MgYes Yes (Intact Cells) MgCheck->MgYes MgNo No (Patch-Clamp Washout) MgCheck->MgNo MgYes->UseNitr UseDMNP Select DMNP-EDTA Maximal Ca2+ release MgNo->UseDMNP

Decision matrix for selecting the optimal caged calcium compound.

Self-Validating Experimental Protocols

To load intact cells non-disruptively, researchers utilize the AM esterified versions of these chelators (e.g., Nitr-5/AM). The AM groups mask the carboxylate binding sites, rendering the molecule lipophilic and membrane-permeant.

Step-by-Step Methodology: Non-Disruptive AM Ester Loading
  • Reagent Preparation: Dissolve Nitr-5/AM in anhydrous DMSO to create a concentrated stock. Mix with 25% w/w Pluronic F-127.

    • Causality: AM esters are highly lipophilic and prone to precipitation in aqueous buffers. Pluronic F-127 acts as a non-ionic surfactant to ensure uniform dispersion, maximizing cellular uptake[5].

  • Cell Incubation: Dilute the stock into a serum-free physiological buffer to a final concentration of 1–10 µM. Incubate cells at 23–37°C for 30–60 minutes.

    • Causality: The nitrobenzyl chromophore is highly sensitive to ambient light. This step must be performed in the dark to prevent premature photolysis[5].

  • Washing and De-esterification: Wash the cells 3 times with standard buffer to remove extracellular dye. Incubate for an additional 15–30 minutes in the dark.

    • Causality: The washing step reduces background fluorescence. The subsequent resting period provides time for endogenous cytosolic esterases to cleave the acetoxymethyl groups, trapping the active, hydrophilic chelator inside the cell and restoring its Ca²⁺-binding pocket[3][5].

  • Photolysis: Illuminate the target region with a UV flash (340–360 nm). The duration and intensity of the flash dictate the percentage of cage cleavage.

Workflow step1 1. Reagent Prep AM Ester + DMSO + Pluronic F-127 step2 2. Cell Incubation 1-10 µM, 30-60 min (Dark) step1->step2 step3 3. Extracellular Wash Remove unabsorbed esters step2->step3 step4 4. De-esterification 15-30 min for esterase cleavage step3->step4 step5 5. UV Photolysis 340-360 nm flash step4->step5 step6 6. Ca2+ Transient Signal Measurement step5->step6

Step-by-step experimental workflow for AM-ester cell loading and photolysis.

Establishing a Self-Validating System

To ensure the observed biological response is genuinely due to Ca²⁺ release and not an artifact of UV irradiation or photoproduct toxicity, your protocol must include a negative control. Researchers should exhaustively UV-photolyze an aliquot of the AM ester prior to cell loading[5]. Cells loaded with this pre-photolyzed compound are subjected to the exact same UV flash protocol. An absence of a response validates that the primary observations are strictly Ca²⁺-dependent, ensuring the trustworthiness of the experimental data.

References

  • Kaplan, J. H. "PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS." Annual Reviews.
  • Kaplan, J. H. & Ellis-Davies, G. C. "Photolabile chelators for the rapid photorelease of divalent cations." PNAS.
  • Gurney, A. M. "Flash photolysis of caged compounds." The University of Texas at Dallas.
  • Interchim. "DMNP-EDTA, NP-EGTA." Interchim Biosciences.
  • Ellis-Davies, G. C., et al. "Two-photon and UV-laser flash photolysis of the Ca2+ cage, dimethoxynitrophenyl-EGTA-4." PubMed.
  • Kao, J. P., et al. "Active Involvement of Ca 2+ in Mitotic Progression of Swiss 3T3 Fibroblasts." Semantic Scholar.

Sources

Validation

validating intracellular calcium steps with Fluo-4 and Nitr 5/AM

Engineering Spatiotemporal Calcium Dynamics: A Guide to Validating Intracellular Steps with Fluo-4 and Nitr-5/AM As a Senior Application Scientist, I frequently observe researchers struggling to isolate high-speed intrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Engineering Spatiotemporal Calcium Dynamics: A Guide to Validating Intracellular Steps with Fluo-4 and Nitr-5/AM

As a Senior Application Scientist, I frequently observe researchers struggling to isolate high-speed intracellular calcium ( Ca2+ ) kinetics from slower, receptor-mediated upstream signaling cascades. To truly understand the downstream effects of Ca2+ transients—such as neurotransmitter vesicle fusion, ion channel gating, or rapid cytoskeletal remodeling—we must engineer an instantaneous Ca2+ "step" within the cytosol.

This guide provides a comprehensive, self-validating framework for executing and measuring these kinetic steps using the photolabile chelator Nitr-5/AM and the fluorescent indicator Fluo-4/AM.

The Chemical Causality: Why Pair Nitr-5 with Fluo-4?

Designing a Ca2+ step experiment requires strict orthogonal compatibility between the perturbation tool (the cage) and the measurement tool (the indicator). The pairing of Nitr-5 and Fluo-4 is not arbitrary; it is dictated by three fundamental physicochemical principles:

  • Spectral Orthogonality: Nitr-5 is a caged compound that releases Ca2+ upon cleavage by near-UV light (~350 nm)[1]. If a traditional ratiometric indicator like Fura-2 were used, its required excitation wavelengths (340 nm and 380 nm) would inadvertently photolyze the Nitr-5 during baseline imaging, destroying the experiment[2]. Fluo-4 is excited by a 488 nm argon laser and emits at ~516 nm, completely avoiding UV cross-talk[3].

  • Magnesium Interference: The intracellular environment contains 1-2 mM of free Mg2+ [1]. Older caged compounds like DM-Nitrophen are EDTA derivatives and bind Mg2+ with high affinity, leading to confounding baseline artifacts[4]. Nitr-5 is a BAPTA derivative, rendering it highly selective for Ca2+ over Mg2+ , ensuring that the photolytic step is purely a calcium transient[1],[4].

  • Kinetic Affinity Matching: Before photolysis, Nitr-5 binds Ca2+ tightly ( Kd​≈145 nM). Upon UV cleavage, the photoproduct's affinity drops drastically ( Kd​≈6.3 µM), releasing a rapid burst of free Ca2+ [1]. Fluo-4, with a Kd​ of ~335 nM, is perfectly tuned to detect this specific concentration shift without instantly saturating, a common issue with higher-affinity dyes[5].

G UV UV Pulse (350 nm) Nitr5 Nitr-5:Ca2+ Complex (Kd = 145 nM) UV->Nitr5 Irradiates Cleavage Photolysis & Cleavage (Kd shifts to 6.3 µM) Nitr5->Cleavage Induces FreeCa Free Intracellular Ca2+ Cleavage->FreeCa Releases Fluo4 Fluo-4 (Apo) Weak Fluorescence FreeCa->Fluo4 Binds to Fluo4Ca Fluo-4:Ca2+ Complex Strong Fluorescence (516 nm) Fluo4->Fluo4Ca Conformational Change

Molecular mechanism of UV-induced Nitr-5 cleavage and subsequent Fluo-4 fluorescence activation.

Comparative Analysis of Calcium Tools

To justify the selection of Nitr-5 and Fluo-4, we must benchmark them against alternative technologies. The tables below summarize the quantitative performance metrics of leading caged compounds and fluorescent indicators.

Table 1: Comparison of Photolabile Calcium Chelators (Cages) | Compound | Pre-Photolysis Kd​ | Post-Photolysis Kd​ | Photolysis Rate | Ca2+ Selectivity | | :--- | :--- | :--- | :--- | :--- | | Nitr-5 | 145 nM | 6.3 µM | ~2,500 s⁻¹ | High (BAPTA-based) | | NP-EGTA | 80 nM | 1 mM | 68,000 s⁻¹ | High (EGTA-based) | | DM-Nitrophen | 5 nM | 3 mM | >10,000 s⁻¹ | Low (Binds Mg2+ ) |

(Data derived from[1],[2],[4])

Table 2: Comparison of Fluorescent Calcium Indicators | Indicator | Type | Excitation / Emission | Kd​ ( Ca2+ ) | Compatibility with UV Uncaging | | :--- | :--- | :--- | :--- | :--- | | Fluo-4 | Single-Wavelength | 494 nm / 506 nm | ~335 nM | Excellent (No UV cross-talk) | | Fura-2 | Ratiometric | 340 & 380 nm / 510 nm | ~140 nM | Poor (Excitation uncages probe) | | Cal-520 | Single-Wavelength | 492 nm / 514 nm | ~320 nM | Excellent (Higher SNR alternative) |

(Data derived from[6],[7],[8],[9],[5])

Self-Validating Experimental Protocol

A robust experimental protocol cannot simply assume successful dye loading and photolysis; it must be a self-validating system. The use of acetoxymethyl (AM) esters allows both the cage and the indicator to passively diffuse across the cell membrane. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeable molecules in the cytosol[10],[5].

Step-by-Step Methodology:

Phase 1: Reagent Preparation & Dual Loading

  • Stock Preparation: Reconstitute Fluo-4 AM and Nitr-5 AM in anhydrous DMSO to a concentration of 5 mM. Add 0.04% Pluronic F-127 to facilitate dye dispersion in aqueous media[8]. Caution: Protect from light to prevent premature photolysis.

  • Cell Incubation: Incubate cells in a physiological buffer containing 2–5 µM Fluo-4 AM and 5–10 µM Nitr-5 AM for 30–45 minutes at 37°C[5]. Nitr-5 must be loaded at a higher concentration to ensure it dominates the intracellular Ca2+ buffering capacity prior to the flash.

  • De-esterification Wash: Wash the cells twice with warm, dye-free buffer and incubate for an additional 30 minutes. This step is mandatory; incomplete cleavage of the AM ester leaves the dyes insensitive to Ca2+ [8],[10].

Phase 2: Imaging and Flash Photolysis 4. Baseline Acquisition: Image the cells using a confocal microscope equipped with a 488 nm argon laser (Emission filter: 500–530 nm). Record a stable baseline fluorescence ( F0​ ) for at least 30 seconds[8]. 5. The Calcium Step: Deliver a 1–2 ms pulse of 350 nm UV light (via a xenon flash lamp or frequency-doubled ruby laser) to the region of interest[11],[2]. Record the immediate spike in Fluo-4 fluorescence ( ΔF ).

Phase 3: In Situ Calibration (Self-Validation) Because Fluo-4 is a non-ratiometric, single-wavelength dye, absolute quantification requires in-experiment calibration to prove the signal is within the dynamic range[8]. 6. Maximum Fluorescence ( Fmax​ ): Add 1–5 µM A23187 (Calcium Ionophore) in the presence of 2 mM extracellular Ca2+ to saturate the Fluo-4 indicator[5]. 7. Minimum Fluorescence ( Fmin​ ): Add 10 mM EGTA to chelate all available Ca2+ , dropping the fluorescence to baseline.

Workflow Prep Prepare Cells (Adherent/Suspension) Load Dual Loading Fluo-4 AM + Nitr-5 AM (30-60 min, 37°C) Prep->Load Wash Wash & De-esterification (Cleavage by Esterases) Load->Wash Baseline Confocal Imaging Ex: 488 nm / Em: 516 nm Wash->Baseline Uncage UV Flash Photolysis (350 nm pulse) Baseline->Uncage Record Record Ca2+ Step (ΔF/F0 Calculation) Uncage->Record Calibrate In Situ Calibration (Ionophore + EGTA) Record->Calibrate Self-Validation

Self-validating experimental workflow for dual-loading and intracellular calcium step recording.

References

  • Neurobiology with Caged Calcium | Chemical Reviews - ACS Publications. acs.org. 1

  • Which Ca2+ indicator is preferred: Fluo-4 or Fura-2? - ResearchGate. researchgate.net. 6

  • PROPERTIES AND USES OF PHOTO REACTIVE CAGED COMPOUNDS - Annual Reviews. annualreviews.org. 11

  • Flash Photolysis of Caged Compounds: Casting Light on Physiological Processes. physiology.org. 2

  • US5446186A - Structure and synthesis of nitrophenyl-EGTA, a caged calcium, intermediates thereof and a method of producing a high photochemical yield of liberated calcium. google.com. 4

  • A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells. nih.gov. 7

  • advantages and disadvantages of Fluo-4 AM compared to other dyes. - Benchchem. benchchem.com. 8

  • Types and Applications of Calcium Indicators for Calcium Imaging - SciMedia. scimedia.com. 9

  • Fluo Calcium Indicators - Thermo Fisher Scientific. thermofisher.com. 3

  • Monitoring Intracellular Calcium Ion Dynamics in Hair Cell Populations with Fluo-4 AM. plos.org. 10

  • Fluo-4 AM — 565878 - BD Biosciences. bdbiosciences.com. 5

Sources

Comparative

Nitr 5/AM vs Nitr 7/AM calcium binding affinity comparison

Title: Photolabile Calcium Chelators: A Comparative Guide to Nitr 5/AM vs. Nitr 7/AM Introduction Precise spatiotemporal control of intracellular calcium ([Ca²⁺]i) is a cornerstone of modern signal transduction research.

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Photolabile Calcium Chelators: A Comparative Guide to Nitr 5/AM vs. Nitr 7/AM

Introduction Precise spatiotemporal control of intracellular calcium ([Ca²⁺]i) is a cornerstone of modern signal transduction research. Photolabile Ca²⁺ chelators, or "caged calcium" compounds, allow researchers to introduce a high-affinity Ca²⁺ buffer into a cell and subsequently trigger a rapid decrease in affinity via UV photolysis, releasing a sudden "step" or "spike" of free Ca²⁺. Among the most physiologically robust caged calcium compounds are Nitr-5 and Nitr-7. When esterified as acetoxymethyl (AM) esters, Nitr 5/AM and Nitr 7/AM can passively diffuse across cell membranes, enabling non-invasive loading.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of Nitr 5/AM and Nitr 7/AM, focusing on their binding affinities, photolysis kinetics, and the causality behind experimental optimization.

Molecular Mechanics and Causality

Nitr-5 and Nitr-7 are synthesized by integrating a photolabile 2-nitrophenyl group into a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) backbone[1].

  • Pre-photolysis: The BAPTA backbone coordinates Ca²⁺ with high affinity.

  • Photolysis: Absorption of UV light (typically 340–360 nm) triggers an intramolecular rearrangement. The 2-nitrophenyl group is converted into a nitroso-benzophenone derivative.

  • Causality of Affinity Shift: This structural change withdraws electron density from the coordinating nitrogen atoms, drastically reducing their basicity. This causes a ~40- to 56-fold drop in Ca²⁺ binding affinity, resulting in the rapid release of bound Ca²⁺[2].

Unlike EDTA-based cages (e.g., DM-nitrophen), Nitr compounds possess a high selectivity for Ca²⁺ over Mg²⁺ and are largely insensitive to physiological pH fluctuations[1]. This ensures that the uncaging event releases Ca²⁺ without perturbing intracellular Mg²⁺ or H⁺ homeostasis.

Quantitative Comparison: Nitr-5 vs. Nitr-7

The primary differentiator between Nitr-5 and Nitr-7 is their pre-photolysis dissociation constant (Kd).

PropertyNitr-5Nitr-7
Pre-photolysis Ca²⁺ Kd ~145 nM~54 nM[3]
Post-photolysis Ca²⁺ Kd ~6.3 µM[2]~3.0 µM[4]
Affinity Shift (ΔKd) ~40-fold[2]~56-fold[5]
Mg²⁺ Kd (Pre-photolysis) ~8.5 mM[2]~8.5 mM[1]
Photolysis Rate (s⁻¹) ~3000 s⁻¹[2]~2500 s⁻¹[1]
Quantum Yield (Φ) 0.012 - 0.035[2]~0.011[4]

Selection Logic:

  • Nitr-5 (Kd = 145 nM): At a typical resting [Ca²⁺]i of 50–100 nM, Nitr-5 is only ~25–40% saturated with Ca²⁺[6]. This limits the absolute amount of Ca²⁺ that can be released upon photolysis. It is best suited for experiments where moderate Ca²⁺ jumps are required and minimal perturbation of resting Ca²⁺ buffering is desired.

  • Nitr-7 (Kd = 54 nM): With a much higher affinity, Nitr-7 is predominantly saturated at resting [Ca²⁺]i[3]. Photolysis of Nitr-7 yields a larger net release of Ca²⁺, making it ideal for studying low-sensitivity Ca²⁺-dependent processes (e.g., large-conductance K⁺ channel activation).

Experimental Workflow: Self-Validating Protocol for AM Loading and Uncaging

To ensure trustworthiness, the experimental protocol must account for incomplete AM cleavage and unintended Ca²⁺ buffering. The following workflow establishes a self-validating system for utilizing Nitr 5/AM or Nitr 7/AM.

Step 1: Reconstitution and Pluronic Dispersion

  • Action: Dissolve Nitr-AM in anhydrous DMSO to a 10 mM stock. Mix 1:1 with 20% (w/v) Pluronic F-127.

  • Causality: AM esters are highly hydrophobic and prone to precipitation in aqueous media. Pluronic F-127 acts as a non-ionic surfactant, micellizing the ester to prevent aggregation and ensure uniform membrane contact.

Step 2: Cell Loading

  • Action: Dilute the stock into physiological saline (e.g., HBSS) to a final concentration of 2–5 µM. Incubate cells at 37°C for 30–45 minutes.

  • Causality: The uncharged AM ester diffuses across the lipid bilayer. Intracellular esterases cleave the AM groups, exposing the active carboxylates and trapping the polyanionic chelator inside the cell.

Step 3: De-esterification Wash (Critical Step)

  • Action: Wash cells 3x with dye-free buffer and incubate for an additional 20–30 minutes at 37°C.

  • Causality: Incomplete cleavage leaves the chelator in a partially active state, which can partition into organelles or fail to bind Ca²⁺. The resting period ensures complete hydrolysis.

Step 4: Photolysis and Verification

  • Action: Co-load cells with a spectrally distinct Ca²⁺ indicator (e.g., Fluo-4 AM). Deliver a 1–2 ms UV flash (340–360 nm) using a xenon arc lamp or UV laser.

  • Causality: The UV flash triggers the affinity drop. Fluo-4 (excited at 488 nm) monitors the resulting Ca²⁺ transient without being photolyzed by the UV pulse. A control group with unloaded cells must be flashed to ensure the UV light itself does not evoke an endogenous Ca²⁺ response.

Workflow Visualization

G N1 Nitr-AM Addition (Membrane Permeable) N2 Esterase Cleavage (Intracellular Trapping) N1->N2 Diffusion N3 Ca2+ Chelation (High Affinity State) N2->N3 Equilibration N4 UV Flash (350nm) (Photolysis) N3->N4 Optical Trigger N5 Ca2+ Release (Low Affinity State) N4->N5 Kd Shift

Workflow of Nitr-AM loading, intracellular trapping, and UV-triggered calcium release.

Conclusion

Both Nitr-5 and Nitr-7 offer robust, Mg²⁺-insensitive platforms for uncaging Ca²⁺ in live cells. The choice between them hinges strictly on the resting[Ca²⁺]i of the target cell and the required amplitude of the Ca²⁺ jump. Nitr 7/AM is superior for maximizing Ca²⁺ payload due to its 54 nM pre-photolysis Kd, whereas Nitr 5/AM (145 nM Kd) provides a more moderate release profile suitable for fine-tuning intracellular signaling pathways.

References

1.[1] Title: Neurobiology with Caged Calcium | Chemical Reviews - ACS Publications Source: acs.org URL:[Link]

2.[2] Title: PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS - Annual Reviews Source: annualreviews.org URL:[Link]

3. Title: Flash photolysis of caged compounds - The University of Texas at Dallas Source: utdallas.edu URL:[Link]

4.[4] Title: New Photolabile BAPTA-Based Ca2+ Cages with Improved Photorelease | Journal of the American Chemical Society Source: acs.org URL:[Link]

5.[3] Title: Tuning caged calcium: Photolabile analogues of EGTA with improved optical and chelation properties - Math (Princeton) Source: princeton.edu URL:[Link]

6.[6] Title: Uncaging Calcium in Neurons KERRY R. DELANEY and VAHID SHAHREZAEI INTRODUCTION Photolabile or "caged" Ca++ chelators c - ResearchGate Source: researchgate.net URL:[Link]

7.[5] Title: US5446186A - Structure and synthesis of nitrophenyl-EGTA, a caged calcium, intermediates thereof and a method of producing a high photochemical yield of liberated calcium - Google Patents Source: google.com URL:

Sources

Validation

Quantifying Exact Calcium Concentration Release from Nitr-5/AM Photolysis: A Comparative Guide

Precise spatiotemporal control of intracellular calcium ( [Ca2+]i​ ) is paramount for interrogating excitation-contraction coupling, synaptic transmission, and secondary messenger pathways. Caged calcium compounds, speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Precise spatiotemporal control of intracellular calcium ( [Ca2+]i​ ) is paramount for interrogating excitation-contraction coupling, synaptic transmission, and secondary messenger pathways. Caged calcium compounds, specifically Nitr-5/AM, allow researchers to bypass diffusion barriers and trigger instantaneous, localized [Ca2+]i​ elevations via UV photolysis. However, quantifying the exact concentration of calcium released requires rigorous calibration, a self-validating experimental workflow, and a deep understanding of the chelator's photophysical properties.

Mechanistic Causality: The Chemistry of Nitr-5

Nitr-5 is an o-nitrobenzyl-based calcium chelator designed around the BAPTA backbone. In its cell-permeable acetoxymethyl (AM) ester form (Nitr-5/AM), it passively diffuses across the plasma membrane. Once inside the cytosol, endogenous esterases cleave the AM groups, trapping the active Nitr-5 molecule intracellularly.

The Causality of Photolytic Release: Before photolysis, Nitr-5 binds Ca2+ with a high affinity ( Kd​≈145 nM). Upon irradiation with UV light (typically 340–360 nm), the o-nitrobenzyl group is cleaved. This structural disruption drastically alters the molecule's electron distribution, reducing its affinity for Ca2+ by over 40-fold ( Kd​≈6 µM) . The rapid re-equilibration (occurring in ≈2 µs) forces the immediate release of a free Ca2+ pulse into the cytosol.

G N1 Nitr-5/AM (Extracellular) N2 Cell Membrane Diffusion N1->N2 N3 Intracellular Esterases (Cleavage of AM) N2->N3 N4 Nitr-5 (Kd = 145 nM) N3->N4 N5 Nitr-5:Ca2+ Complex (Pre-Photolysis) N4->N5 Binds Cytosolic Ca2+ N7 Cleaved Nitr-5 (Kd = 6 µM) N5->N7 Photolysis N6 UV Light (350 nm) N6->N5 N8 Free Ca2+ Pulse (Intracellular Signaling) N7->N8 Ca2+ Release

Mechanism of Nitr-5/AM cellular loading, esterase cleavage, and UV-induced calcium release.

Comparative Analysis: Nitr-5 vs. Alternative Caged Calcium Compounds

Selecting the correct caged compound dictates the dynamic range of the calcium spike and the potential for off-target divalent cation interference. Nitr-5 is often compared against NP-EGTA, DM-Nitrophen, and newer generation cages like DMNPE-4.

CompoundPre-Photolysis Kd​ ( Ca2+ )Post-Photolysis Kd​ ( Ca2+ ) Kd​ ( Mg2+ )Key Application / Limitation
Nitr-5 145 nM6 µM8.5 mMPhysiological range jumps; alters resting buffering capacity.
NP-EGTA 80 nM>1 mM9 mMLarge concentration jumps; minimal Mg2+ interference 1.
DM-Nitrophen 5 nM3 mM2.5 µMMassive release range; heavily binds physiological Mg2+ , causing mixed Ca2+/Mg2+ release 2.
DMNPE-4 48 nM2 mM10 mMHigh extinction coefficient; highly efficient two-photon uncaging 3.

Causality in Selection: Nitr-5 is uniquely suited for experiments requiring moderate, physiological-range calcium elevations. Because its post-photolysis Kd​ is 6 µM, it continues to act as a low-affinity buffer, preventing cytotoxic calcium overload. However, its pre-photolysis Kd​ (145 nM) is close to resting cytosolic calcium levels, meaning it will actively buffer resting calcium and may require co-loading with additional extracellular calcium to ensure the cage is sufficiently loaded prior to photolysis.

Self-Validating Experimental Protocol: Exact Quantification of Ca2+ Release

To quantify the exact concentration of Ca2+ released from Nitr-5/AM, the system must be co-loaded with a spectrally distinct, fast-response fluorescent calcium indicator (e.g., Fluo-4/AM or Fluo-3/AM) 4. The protocol below establishes a self-validating system where the baseline, the transient spike, and the absolute dynamic range are empirically measured in situ.

Workflow S1 1. Co-Loading Nitr-5/AM + Fluo-4/AM S2 2. De-esterification (30-45 min Incubation) S1->S2 S3 3. Baseline Imaging (Confocal Microscopy) S2->S3 S4 4. UV Photolysis (Single Flash, ~355 nm) S3->S4 S5 5. Fluorescence Transient Recording S4->S5 S6 6. In Situ Calibration (Ionomycin + Ca2+/Mn2+) S5->S6 S7 7. Exact [Ca2+]i Quantification S6->S7

Step-by-step workflow for quantifying exact calcium release using Fluo-4 and in situ calibration.

Step-by-Step Methodology
  • Co-Loading: Incubate cells in serum-free medium containing 10–20 µM Nitr-5/AM and 5–10 µM Fluo-4/AM (with 0.1% Pluronic F-127 to aid dispersion) for 45 minutes at 37°C.

    • Causality: Co-loading ensures both the cage and the reporter occupy the same subcellular domains. Pluronic F-127 prevents micelle formation of the highly hydrophobic AM esters.

  • De-esterification & Wash: Wash cells 3x with standard physiological saline solution (PSS) and incubate for an additional 30 minutes at room temperature.

    • Causality: This "rest period" is critical. Incomplete de-esterification leaves AM-bound intermediates that are insensitive to calcium, skewing quantification and causing baseline drift.

  • Baseline Acquisition: Using a confocal microscope (excitation 488 nm for Fluo-4), record the baseline fluorescence ( Frest​ ) for 1–2 minutes.

  • UV Photolysis: Deliver a single 1–5 ms flash of UV light (355 nm laser or xenon arc lamp). Record the immediate fluorescence transient ( Fspike​ ).

    • Causality: The duration and intensity of the UV flash dictate the percentage of Nitr-5 cleaved. A brief flash prevents phototoxicity and dye bleaching while ensuring a sharp, instantaneous release profile.

  • In Situ Calibration (The Self-Validation Step): To convert arbitrary fluorescence units (AFU) into exact nanomolar concentrations, the system must be calibrated at the end of the experiment.

    • Maximum Fluorescence ( Fmax​ ): Perfuse the cells with PSS containing 10 µM Ionomycin and 10 mM Ca2+ . This saturates the Fluo-4 indicator.

    • Minimum Fluorescence ( Fmin​ ): Perfuse with PSS containing 10 µM Ionomycin, 0 Ca2+ , and 10 mM EGTA (or Mn2+ to quench Fluo-4).

    • Causality: Extracellular calibration buffers cannot account for intracellular viscosity, pH, or dye-protein interactions. In situ calibration forces the intracellular environment to absolute maximum and minimum saturation states, validating the dynamic range of the specific cell being analyzed.

Mathematical Quantification

Calculate the exact [Ca2+]i​ at the peak of the photolysis spike using the Grynkiewicz equation:

[Ca2+]=Kd,indicator​×Fmax​−Fspike​Fspike​−Fmin​​

(Note: For Fluo-4, the intracellular Kd​ is approximately 345 nM).

By subtracting the resting calcium concentration (calculated using Frest​ ) from the peak concentration, researchers can determine the exact magnitude of the calcium pulse generated by Nitr-5 photolysis.

References

  • Flash photolysis of caged compounds.
  • Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8. Thermo Fisher Scientific.
  • Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen.
  • Tuning caged calcium: photolabile analogues of EGTA with improved optical and chelation properties.
  • Photochemically generated cytosolic calcium pulses and their detection by fluo-3.

Sources

Comparative

Unlocking Intracellular Dynamics: A Kinetic Comparison of Nitr-5/AM and DM-Nitrophen for Calcium Jump Experiments

In the study of rapid intracellular signaling—such as excitation-contraction coupling in cardiomyocytes, neurotransmitter release at the synaptic cleft, or cooperative buffering by calcium-binding proteins—researchers re...

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Author: BenchChem Technical Support Team. Date: April 2026

In the study of rapid intracellular signaling—such as excitation-contraction coupling in cardiomyocytes, neurotransmitter release at the synaptic cleft, or cooperative buffering by calcium-binding proteins—researchers require sub-millisecond control over intracellular calcium ([Ca²⁺]i). "Caged" calcium compounds, which release Ca²⁺ upon targeted ultraviolet (UV) photolysis, serve as the gold standard for these calcium jump experiments.

However, selecting the appropriate photolabile chelator is a critical experimental decision that dictates the fidelity of the kinetic data. As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic profiles, kinetic performance, and experimental causality of two foundational caged calcium molecules: Nitr-5 (and its membrane-permeable AM ester) and DM-Nitrophen .

Mechanistic Profiling & The Causality of Chelator Selection

The structural backbone of a caged calcium compound dictates its affinity, selectivity, and photolysis rate. Understanding this causality is essential for designing an artifact-free experiment.

Nitr-5: The BAPTA-Derived, Mg²⁺-Resistant Cage

Nitr-5 is synthesized from a BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) backbone. Its primary advantage lies in its high selectivity for Ca²⁺ over Mg²⁺. In intact biological systems, resting intracellular [Mg²⁺] is typically around 1 mM. Because Nitr-5 has a very low affinity for Mg²⁺ (K_d ≈ 8.5 mM), it effectively ignores physiological Mg²⁺, ensuring that only Ca²⁺ is buffered and subsequently released [1][1]. Furthermore, Nitr-5 can be synthesized as a tetra-acetoxymethyl (AM) ester, allowing for non-invasive loading into intact cell networks via passive diffusion [1][1].

DM-Nitrophen: The EDTA-Derived, High-Efficiency Cage

DM-Nitrophen is derived from EDTA (ethylenediaminetetraacetic acid). It boasts an exceptionally tight pre-flash Ca²⁺ affinity (K_d ≈ 5 nM) and a massive drop in affinity post-flash (K_d ≈ 3 mM), allowing for the generation of massive, rapid Ca²⁺ spikes [2][2]. Its photolysis rate is incredibly fast (up to 80,000 s⁻¹) [3][3]. However, this comes with a severe mechanistic trade-off: DM-Nitrophen has a high affinity for Mg²⁺ (K_d ≈ 2.5 µM) [4][4]. If used in an intact cell without controlling Mg²⁺, the photolyzed Ca²⁺ can be rapidly rebound by unphotolyzed, Mg²⁺-bound DM-Nitrophen (as Mg²⁺ dissociates), blunting the kinetic jump. Thus, DM-Nitrophen strictly requires patch-pipette dialysis to explicitly control the intracellular Ca²⁺/Mg²⁺ stoichiometry.

Quantitative Kinetic Comparison

The following table summarizes the critical physicochemical properties that govern the performance of both compounds.

ParameterNitr-5DM-Nitrophen
Parent Chelator Backbone BAPTAEDTA
Pre-Photolysis K_d (Ca²⁺) ~140 - 150 nM~5 nM
Post-Photolysis K_d (Ca²⁺) ~6 µM~3 mM
Mg²⁺ Affinity (K_d) ~8.5 mM (Low interference)~2.5 µM (High interference)
Quantum Yield (Φ) ~0.035~0.18
Photolysis Rate Constant ~2,500 – 3,000 s⁻¹~38,000 – 80,000 s⁻¹
Optimal Cell Loading Method AM Ester (Non-invasive) or PipetteMicroinjection / Patch Pipette

Photochemical Cleavage Pathways

Kinetics cluster_Nitr5 Nitr-5 Pathway (Ca²⁺ Selective) cluster_DM DM-Nitrophen Pathway (Mg²⁺ Sensitive) UV UV Flash (347-355 nm) Nitr5 Nitr-5:Ca²⁺ Pre-flash Kd: ~150 nM UV->Nitr5 DM DM-Nitrophen:Ca²⁺ Pre-flash Kd: ~5 nM UV->DM Nitr5_cleaved Cleaved Nitr-5 + Free Ca²⁺ Post-flash Kd: ~6 µM Nitr5->Nitr5_cleaved k ≈ 3,000 s⁻¹ Φ ≈ 0.035 DM_cleaved Cleaved DM + Free Ca²⁺ Post-flash Kd: ~3 mM DM->DM_cleaved k ≈ 80,000 s⁻¹ Φ ≈ 0.18

Photochemical cleavage pathways and reaction kinetics of Nitr-5 and DM-Nitrophen.

Self-Validating Experimental Protocol for Fast Calcium Jumps

To ensure scientific integrity, a calcium jump protocol must be a self-validating system —meaning the experimental design intrinsically controls for artifacts (e.g., dye saturation, incomplete AM cleavage, or Mg²⁺ competition).

Step 1: Intracellular Loading & Stoichiometric Control
  • For Nitr-5/AM (Intact Cells): Incubate cells with 5 µM Nitr-5/AM and 0.1% Pluronic F-127 for 30 minutes at 37°C. Causality: Wash the cells and allow an additional 15–20 minutes for complete endogenous esterase cleavage. Incomplete cleavage leaves intermediate AM-ester states that buffer Ca²⁺ unpredictably, ruining kinetic calculations.

  • For DM-Nitrophen (Patch-Clamp): Dialyze the cell via a patch pipette containing a precisely calculated ratio of DM-Nitrophen to CaCl2 (e.g., 10 mM DM-Nitrophen, 8 mM CaCl2) and strictly omit Mg-ATP. Causality: The high concentration of the cage overwhelms endogenous buffers, and omitting Mg²⁺ prevents the biphasic rebinding artifact unique to DM-Nitrophen.

Step 2: Dye Selection & Baseline Validation

Co-load the cell with a fast, low-affinity calcium indicator such as Oregon Green BAPTA-5N (OGB-5N, K_d ≈ 35 µM).

  • Causality: High-affinity dyes like Fura-2 (K_d ≈ 140 nM) will saturate instantly upon photolysis and fail to resolve the microsecond kinetics of the jump.

  • Self-Validation: Measure the resting fluorescence before the flash. A stable, low baseline proves the cage is intact and has successfully buffered [Ca²⁺]i below the biological activation threshold.

Step 3: UV Laser Photolysis

Deliver a high-energy UV pulse (347 nm from a frequency-doubled Ruby laser, or 355 nm from an Nd:YAG laser) with a duration of <1 ms.

  • Causality: Because DM-Nitrophen has a relatively high quantum efficiency (Φ ≈ 0.18) [5][5], it requires significantly less laser energy to achieve a maximal jump compared to Nitr-5 (Φ ≈ 0.035) [1][1].

Step 4: Kinetic Detection & Artifact Rejection

Record the OGB-5N fluorescence transient concurrently with the biological readout (e.g., membrane capacitance for exocytosis).

  • Self-Validation: Apply a post-experiment maximal Ca²⁺ stimulation (e.g., using ionomycin) to normalize the OGB-5N signal (F_max). This proves the dye was not saturated by the UV flash. Additionally, run a UV-flash control on cells loaded only with the dye (no cage) to rule out UV-induced autofluorescence or photobleaching artifacts.

Experimental Workflow Diagram

Workflow Step1 1. Intracellular Loading Nitr-5/AM (Incubation) vs DM-Nitrophen (Patch Pipette) Step2 2. Stoichiometric Equilibration Allow cage to buffer resting [Ca²⁺] below activation threshold Step1->Step2 Step3 3. Baseline Validation Measure resting fluorescence of low-affinity dye (e.g., OGB-5N) Step2->Step3 Step4 4. UV Laser Photolysis Deliver high-energy pulse (347-355 nm) to cleave cage Step3->Step4 Step5 5. Kinetic Detection Record microsecond Ca²⁺ transient and biological response Step4->Step5

Self-validating experimental workflow for intracellular calcium jump kinetics.

Conclusion & Selection Guide

The choice between Nitr-5 and DM-Nitrophen hinges entirely on the experimental constraints of your biological model:

  • Choose Nitr-5/AM when working with intact cell networks (e.g., cultured neurons, isolated cardiomyocytes) where patch-clamping is unfeasible. Its AM-ester permeability and strict Ca²⁺ selectivity ensure reliable kinetics without the need to dialyze out physiological Mg²⁺.

  • Choose DM-Nitrophen for single-cell patch-clamp studies (e.g., the Calyx of Held) requiring the absolute fastest, highest-amplitude Ca²⁺ spikes to trigger synchronous biological events like synaptic vesicle fusion. You must, however, tightly control the intracellular Mg²⁺ concentration via the pipette solution.

References
  • Laser photolysis of caged calcium: rates of calcium release by nitrophenyl-EGTA and DM-nitrophen. Biophysical Journal (via NIH).
  • PHOTOCHEMICAL MANIPULATION OF DIVALENT CATION LEVELS. Annual Review of Physiology.
  • Measuring the Kinetics of Calcium Binding Proteins with Flash Photolysis. NIH PMC.
  • Neurobiology with Caged Calcium.
  • Calcium released by photolysis of DM-nitrophen stimulates transmitter release at squid giant synapse. Journal of Physiology (via Berkeley/NIH).

Sources

Validation

validating Nitr 5/AM intracellular cleavage using mass spectrometry

Analytical Validation of Nitr-5/AM Intracellular Cleavage: A Mass Spectrometry Comparison Guide Executive Summary The precise spatiotemporal control of intracellular calcium ( Ca2+ ) is critical for investigating signal...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Validation of Nitr-5/AM Intracellular Cleavage: A Mass Spectrometry Comparison Guide

Executive Summary The precise spatiotemporal control of intracellular calcium ( Ca2+ ) is critical for investigating signal transduction, synaptic transmission, and muscle contraction. Photolabile "caged" calcium chelators, such as Nitr-5, enable researchers to trigger rapid Ca2+ spikes using UV photolysis. To introduce these highly polar chelators into living cells non-invasively, they are synthesized as acetoxymethyl (AM) esters. While physiological readouts are commonly used to confirm successful loading, they fail to quantify the efficiency of intracellular AM ester hydrolysis. This guide outlines the causality behind incomplete cleavage, compares Nitr-5 with alternative caged compounds, and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol to definitively quantify Nitr-5/AM cleavage.

The Mechanistic Role of Nitr-5/AM in Calcium Signaling

Nitr-5 is a photolabile Ca2+ chelator engineered around the BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) scaffold. In its native state, the molecule is highly negatively charged and cannot cross the hydrophobic plasma membrane. To bypass this, the four carboxylic acid groups are masked with acetoxymethyl (AM) esters, creating the uncharged, lipophilic prodrug Nitr-5/AM[1].

Once Nitr-5/AM diffuses across the plasma membrane, ubiquitous intracellular esterases hydrolyze the AM groups. This cleavage unmasks the carboxylates, trapping the active, highly polar Nitr-5 molecule within the cytosol[2]. Upon exposure to UV light (typically ~350 nm), the nitrobenzyl group undergoes a photochemical rearrangement, drastically reducing the molecule's affinity for Ca2+ and releasing the ion into the cytosol[3].

Pathway A Extracellular Space Nitr-5/AM (Inactive) B Plasma Membrane Passive Diffusion A->B C Cytosol Nitr-5/AM (Tetra-ester) B->C D Intracellular Esterases (Hydrolysis) C->D E Active Nitr-5 (Ca2+ Bound) Kd = 150 nM D->E F UV Photolysis (350 nm) E->F G Ca2+ Release Kd = 6 µM F->G

Nitr-5/AM cellular loading, esterase hydrolysis, and UV-triggered calcium release pathway.

The Analytical Bottleneck: Why Mass Spectrometry Outperforms Fluorescence

Historically, researchers have relied on downstream functional assays (e.g., patch-clamp electrophysiology or co-loading with fluorescent indicators like Fluo-4) to verify Nitr-5/AM loading. However, these methods suffer from critical blind spots:

  • Incomplete Hydrolysis: Nitr-5 requires the cleavage of four distinct AM groups. Incomplete hydrolysis leaves mono-, di-, or tri-AM intermediates. These partially cleaved species exhibit unpredictable Ca2+ binding affinities and are prone to leaking back out of the cell[2]. Fluorescence cannot distinguish between a fully cleaved Nitr-5 molecule and a partially cleaved intermediate.

  • Extracellular Cleavage: Serum-containing media and intact tissues possess high levels of extracellular esterases. These enzymes can rapidly cleave the AM groups before the probe enters the cell, rendering the molecule cell-impermeant and leading to false-negative loading results[4].

LC-MS/MS resolves these issues by providing absolute quantification based on the distinct mass-to-charge ( m/z ) ratios of the tetra-AM parent compound, its partially cleaved intermediates, and the fully de-esterified active chelator.

Comparative Analysis: Nitr-5 vs. Alternative Caged Compounds

When designing a photorelease experiment, the choice of caged compound dictates the biological fidelity of the assay. Nitr-5 is frequently compared to DM-nitrophen and NP-EGTA. The defining advantage of Nitr-5 lies in its high selectivity for Ca2+ over Mg2+ [3].

While DM-nitrophen has a superior pre-photolysis affinity for Ca2+ ( Kd​ ~5 nM), it also binds Mg2+ with high affinity ( Kd​ ~2.5 µM). Because resting intracellular Mg2+ concentrations are typically in the millimolar range (~1 mM), DM-nitrophen will be heavily saturated with Mg2+ under physiological conditions, severely dampening the efficiency of Ca2+ photorelease. Nitr-5 avoids this interference entirely, as its Mg2+ Kd​ is ~8.5 mM[3].

Table 1: Quantitative Comparison of Caged Calcium Compounds

PropertyNitr-5DM-nitrophenNP-EGTA
Pre-Flash Ca2+ Kd​ 150 nM5 nM80 nM
Post-Flash Ca2+ Kd​ 6 µM3 mM1 mM
Mg2+ Affinity ( Kd​ ) ~8.5 mM (Low interference)2.5 µM (High interference)9 mM (Low interference)
Cell-Permeant AM Form Yes (Tetra-AM)YesYes
Primary Application Selective Ca2+ release in Mg2+ -rich cellsSimultaneous Ca2+ / Mg2+ manipulationHigh-efficiency Ca2+ uncaging

Experimental Methodology: LC-MS/MS Validation Protocol

To accurately quantify intracellular cleavage, the experimental protocol must be a self-validating system. The most critical point of failure in AM ester validation is post-lysis artifactual cleavage. If cells are lysed in standard aqueous buffers (e.g., RIPA), the esterases remain active in the lysate and will continue to cleave unreacted Nitr-5/AM in the sample tube. This artificially inflates the perceived intracellular cleavage efficiency.

To establish true causality between cellular uptake and intracellular hydrolysis, the following protocol utilizes a rapid cold-methanol quench to instantly denature esterases.

Step-by-Step Workflow

Step 1: Cell Loading

  • Prepare a 5 mM stock of Nitr-5/AM in anhydrous DMSO. Note: DMSO must be anhydrous to prevent spontaneous hydrolysis of the AM esters during storage[2].

  • Dilute the stock to a final concentration of 5 µM in serum-free physiological buffer (e.g., HBSS). Causality: Serum must be excluded to prevent extracellular esterases from prematurely cleaving the AM groups[4].

  • Add 0.1% Pluronic F-127 to the loading buffer to aid in the micellar dispersion of the highly hydrophobic Nitr-5/AM.

  • Incubate cells for 45 minutes at 37°C.

Step 2: Washing and Rapid Quenching

  • Aspirate the loading buffer and rapidly wash the cells three times with ice-cold PBS to remove extracellular, uncleaved Nitr-5/AM.

  • Immediately add 80% cold methanol (-20°C) directly to the cell monolayer. Causality: Cold methanol instantly precipitates proteins, permanently denaturing intracellular esterases and "freezing" the AM cleavage profile at the exact moment of lysis.

Step 3: Metabolite Extraction and LC-MS/MS Analysis

  • Scrape the cells in the cold methanol and transfer to a microcentrifuge tube.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant (containing the extracted Nitr-5 species) to an LC vial.

  • Inject 10 µL onto a C18 reverse-phase LC column coupled to an Electrospray Ionization (ESI) Triple Quadrupole Mass Spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Workflow S1 1. Cell Loading (Nitr-5/AM + Pluronic) S2 2. Wash & Quench (Cold Methanol -20°C) S1->S2 S3 3. Metabolite Extraction (Centrifugation) S2->S3 S4 4. LC Separation (C18 Reverse-Phase) S3->S4 S5 5. ESI-MS/MS (MRM Mode) S4->S5 S6 6. Cleavage Quantification (Tetra-AM vs. Fully Cleaved) S5->S6

LC-MS/MS workflow for validating Nitr-5/AM intracellular esterase cleavage.

Data Presentation: Quantifying Cleavage Efficiency

During LC separation, the highly polar, fully cleaved Nitr-5 will elute early from the C18 column, while the hydrophobic, uncleaved tetra-AM parent compound will elute late. By monitoring the specific MRM transitions for each intermediate, researchers can calculate the exact percentage of functional, fully de-esterified Nitr-5 available for photolysis.

Table 2: Representative LC-MS/MS MRM Transitions for Nitr-5 Cleavage States

Nitr-5 SpeciesEsterification StateRelative HydrophobicityExpected LC ElutionBiological Status
Tetra-AM 4 AM groups intactHighLateInactive, cell-permeant
Tri-AM 3 AM groups intactModerate-HighMid-LateInactive, prone to leakage
Di-AM 2 AM groups intactModerateMidWeak Ca2+ affinity
Mono-AM 1 AM group intactLow-ModerateEarly-MidSkewed Ca2+ affinity
Fully Cleaved 0 AM groups intactLow (Highly Polar)EarlyActive, trapped in cytosol

Note: Exact m/z transitions depend on the specific ionization mode (positive/negative) and adduct formation (e.g., [M+H]+ or [M+Na]+ ) optimized on the user's specific mass spectrometer.

By utilizing this MS-driven validation framework, drug development professionals and cellular physiologists can ensure that their photolabile tools are fully active, preventing skewed kinetic data caused by partially esterified intermediates.

References

  • PHOTOCHEMICAL MANIPULATION OF DIVALENT C
  • Limited Utility of Acetoxymethyl (AM) Based Intracellular Delivery Systems, in vivo: Interference by Extracellular Esterases. PMC.
  • Acetoxymethyl (AM)
  • Acetoxymethyl (AM) groups.

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Causality: Chemical Properties and Handling Rationale

Nitr-5/AM: Comprehensive Guide to Experimental Handling, Photolysis Workflows, and Laboratory Disposal Protocols As a cell-permeable, photolabile calcium chelator ("caged calcium"), Nitr-5/AM is an indispensable reagent...

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Author: BenchChem Technical Support Team. Date: April 2026

Nitr-5/AM: Comprehensive Guide to Experimental Handling, Photolysis Workflows, and Laboratory Disposal Protocols

As a cell-permeable, photolabile calcium chelator ("caged calcium"), Nitr-5/AM is an indispensable reagent for investigating intracellular calcium ([Ca²⁺]i) dynamics with high spatiotemporal resolution. Upon ultraviolet (UV) photolysis, Nitr-5 undergoes a conformational change that dramatically reduces its affinity for Ca²⁺, effectively releasing the ion into the cytosol [1].

However, the physical properties that make Nitr-5/AM experimentally valuable—its lipophilicity, light sensitivity, and utilization of dimethyl sulfoxide (DMSO) as a permeation vehicle—also dictate strict operational and disposal parameters. This guide provides a self-validating system for the entire lifecycle of Nitr-5/AM, from reconstitution to final waste segregation.

Nitr-5/AM (Acetoxymethyl ester) is synthesized to bypass the lipid bilayer. The addition of AM ester groups masks the polar carboxylate moieties of the chelator, rendering the molecule highly lipophilic.

  • Moisture Sensitivity: AM esters are highly susceptible to spontaneous hydrolysis. Exposure to atmospheric moisture will prematurely cleave the ester bonds outside the cell, rendering the compound membrane-impermeant. Causality: Reconstitution must occur in strictly anhydrous, high-purity DMSO.

  • Permeation Hazard: DMSO is a powerful solvent that readily penetrates the skin barrier. Because Nitr-5/AM is dissolved in DMSO, accidental dermal exposure to the stock solution can carry the biologically active caged calcium directly into the researcher's bloodstream. Causality: PPE (nitrile gloves, lab coat, safety goggles) and dedicated organic waste streams are non-negotiable.

  • Photolability: The core mechanism relies on a nitrobenzyl derivative that cleaves under UV light (typically 350–400 nm) [2]. Causality: All stock preparation, cellular loading, and liquid waste handling must be performed under low-light conditions or using amber tubes to prevent premature degradation.

Experimental Protocol: Standard Cellular Loading and Photolysis

The following protocol outlines the standardized loading of Nitr-5/AM into isolated cells (e.g., nociceptive neurons or ventricular myocytes) [1] [2].

Step 1: Stock Preparation (Dark Conditions)

  • Equilibrate the lyophilized Nitr-5/AM vial to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Reconstitute the solid in anhydrous DMSO to create a 1 mM to 10 mM stock solution.

  • Optional: Add Pluronic F-127 (up to 0.1% w/v) to the stock to enhance the dispersion of the highly lipophilic AM ester in aqueous media.

  • Aliquot the stock into amber microcentrifuge tubes and store at -20°C.

Step 2: Cellular Loading

  • Dilute the DMSO stock into a physiological buffer (e.g., Synthetic Interstitial Fluid or standard extracellular bath solution) to achieve a final working concentration of 10 µM to 100 µM [1]. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.

  • Incubate the isolated cells with the loading solution for 10 to 30 minutes at 35°C–37°C [2]. During this phase, intracellular esterases cleave the AM groups, trapping the active Nitr-5 inside the cell.

  • Wash the cells 3 times with dye-free physiological buffer to remove all extracellular Nitr-5/AM.

Step 3: UV Photolysis

  • Transfer the coverslip/chamber to the imaging rig.

  • Expose the targeted cell region to continuous or flashed UV light (e.g., 100-ms duration flash at 350-400 nm) to liberate [Ca²⁺]i[2].

Operational Disposal Procedures

Disposal must account for the chemical hazards of the unhydrolyzed AM ester, the toxicity of the DMSO vehicle, and the biological nature of the loaded cells. Never dispose of Nitr-5/AM or its DMSO solutions down the sink.

A. Solid Waste (Unused/Expired Reagent)

Unused lyophilized Nitr-5/AM must be treated as hazardous organic chemical waste.

  • Keep the material in its original, tightly sealed amber vial.

  • Place the vial inside a secondary containment bag or shatter-proof container.

  • Label clearly as "Hazardous Chemical Waste: Non-halogenated Organic (Nitr-5/AM)".

  • Dispose of via a licensed institutional hazardous waste contractor for high-temperature incineration.

B. Liquid Organic Waste (DMSO Stocks)

DMSO solutions pose the highest exposure risk due to their skin-penetrating properties.

  • Collect all excess DMSO stock solutions and the first highly concentrated wash buffer in a designated, chemically compatible waste carboy (e.g., HDPE).

  • Label the carboy as "Non-Halogenated Solvent Waste: Contains DMSO and trace Nitr-5/AM".

  • Store the waste carboy in a well-ventilated satellite accumulation area, away from strong oxidizers (DMSO is incompatible with oxidizers).

C. Aqueous and Biological Waste
  • Wash Buffers: Subsequent wash buffers containing minimal, highly diluted extracellular dye can typically be disposed of in standard aqueous chemical waste streams, pending local Environmental Health and Safety (EHS) guidelines.

  • Biological Tissue/Cells: Cells loaded with Nitr-5/AM must be treated as biohazardous waste. Because they contain trace chemicals, they should be disposed of via biohazardous incineration pathways rather than standard autoclaving, which may aerosolize residual organic compounds.

Data Presentation: Waste Stream Segregation

Waste StreamPrimary ConstituentsPrimary HazardAuthorized Disposal Route
Solid Waste Lyophilized Nitr-5/AM powderChemical toxicity, environmental hazardInstitutional hazardous waste (Incineration)
Organic Liquid DMSO, concentrated Nitr-5/AMSkin permeation, systemic chemical transportNon-halogenated solvent waste carboy
Aqueous Liquid Physiological buffer, trace dyeLow-level chemical contaminationAqueous chemical waste stream
Biological Cultured cells, intracellular dyeBiohazard + trace chemical hazardBiohazardous waste (Incineration preferred)

Workflow Visualization

G Start Nitr-5/AM Solid Stock DMSO Stock Prep (Dark, Anhydrous) Start->Stock WasteSolid Solid Waste (Incineration) Start->WasteSolid Expired/Unused Load Cellular Loading (10-100 µM) Stock->Load WasteLiquid Organic Liquid Waste (DMSO/Dye) Stock->WasteLiquid Excess Stock Photo UV Photolysis (Ca2+ Release) Load->Photo WasteAqueous Aqueous Waste (Wash Buffers) Load->WasteAqueous Supernatant

Nitr-5/AM experimental lifecycle and corresponding waste segregation pathways.

References

  • Rüther, M., et al. "Role of [Ca2+]i in the ATP-induced heat sensitization process of rat nociceptive neurons." Journal of Neurophysiology, vol. 81, no. 6, 1999, pp. 2612-2619. Available at:[Link]

  • O'Neill, S. C., et al. "Local activation of contraction in isolated rat ventricular myocytes." American Journal of Physiology, 1990. Available at:[Link]

Handling

Personal protective equipment for handling Nitr 5/AM

An application scientist’s approach to laboratory safety goes beyond simply listing equipment; it requires a mechanistic understanding of why specific precautions are necessary. Nitr-5/AM is a premier "caged calcium" com...

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Author: BenchChem Technical Support Team. Date: April 2026

An application scientist’s approach to laboratory safety goes beyond simply listing equipment; it requires a mechanistic understanding of why specific precautions are necessary. Nitr-5/AM is a premier "caged calcium" compound utilized by researchers to experimentally elevate intracellular calcium ([Ca²⁺]i) via targeted UV photolysis.

However, the exact chemical properties that make Nitr-5/AM an effective biological probe—its extreme lipophilicity and its reactivity to ultraviolet light—create unique occupational hazards. This guide provides the authoritative framework for safely handling, loading, and disposing of Nitr-5/AM.

Mechanistic Grounding: The Hazards of Nitr-5/AM

To design a self-validating safety protocol, we must first understand the molecular behavior of the compound:

  • The Carrier Hazard (DMSO): Nitr-5/AM is the acetoxymethyl (AM) ester derivative of Nitr-5. The AM groups mask the polar carboxylates of the chelator, rendering the molecule highly lipophilic so it can passively diffuse across the plasma membrane. Because of this lipophilicity, Nitr-5/AM is universally reconstituted in anhydrous dimethyl sulfoxide (DMSO) [1]. DMSO is a potent dermal penetration enhancer. If a splash occurs, DMSO will rapidly transport the biologically active Nitr-5/AM directly through the researcher's skin and into systemic circulation, potentially causing severe localized or systemic calcium dysregulation.

  • The Photolysis Hazard (UV Light): To release the caged calcium, researchers must expose the loaded cells to continuous or pulsed UV light (typically in the 340–400 nm range) [1]. Unprotected exposure to these wavelengths causes acute corneal photokeratitis and irreversible retinal damage.

Core PPE Specifications

The following protective equipment is non-negotiable when handling Nitr-5/AM stock solutions and performing photolysis workflows.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double Nitrile Gloves (≥8 mil thickness)Standard latex provides zero chemical resistance to DMSO. Double-gloving with thick nitrile delays DMSO breakthrough, preventing the solvent from acting as a transdermal vehicle for the AM ester.
Eye Protection UV-Blocking Safety GogglesEssential during the photolysis phase to protect the cornea and retina from high-intensity UV laser/lamp pulses used to cleave the 2-nitrobenzyl cage[2].
Body Protection Fully Buttoned Lab CoatPrevents accidental skin exposure to DMSO/Nitr-5/AM micro-droplets generated during reconstitution, trituration, and pipetting.
Engineering Control Chemical Fume HoodRequired during the weighing of raw Nitr-5 powder and initial DMSO reconstitution to prevent inhalation of aerosolized lipophilic compounds.

Quantitative Experimental Parameters

To maintain cellular viability and ensure safety, adhere strictly to the following quantitative parameters during your workflow:

ParameterQuantitative StandardOperational Rationale
Stock Solution 10 – 100 mMMinimizes the final volume of DMSO required to reach working concentrations.
Working Concentration 10 – 100 µMProvides sufficient intracellular [Ca²⁺] elevation upon photolysis without causing baseline toxicity [1].
Final DMSO Concentration ≤ 1.0% v/vPrevents solvent-induced cytotoxicity and unintended permeabilization of the cell membrane [1].
UV Photolysis Wavelength 340 – 400 nmOptimal energy range to cleave the photolabile cage, reducing Ca²⁺ affinity and releasing the ion [3].

Operational Plan: Safe Handling & Experimental Workflow

The following protocol is designed as a self-validating system. Each step contains a validation checkpoint to ensure both researcher safety and experimental integrity.

G N1 1. Reconstitution (Dry DMSO) N2 2. Cell Loading (10-100 µM Nitr-5/AM) N1->N2 Dilute in buffer N3 3. Wash & Cleavage (Esterase Action) N2->N3 10-30 min incubation N4 4. UV Photolysis (Ca2+ Release) N3->N4 UV irradiation S1 PPE: Double Nitrile + Fume Hood S1->N1 S2 PPE: UV-Blocking Safety Goggles S2->N4

Workflow and critical PPE checkpoints for Nitr-5/AM cell loading and UV photolysis.

Step 1: Reconstitution (Fume Hood Required)
  • Action: Dissolve the lyophilized Nitr-5/AM powder in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Validation Checkpoint: The solution must remain perfectly clear. If precipitation occurs, the DMSO has absorbed atmospheric water, causing the highly hydrophobic AM ester to crash out of solution. Safety note: Perform this exclusively inside a certified chemical fume hood while wearing double nitrile gloves.

Step 2: Cell Loading
  • Action: Dilute the stock solution into a physiological buffer (e.g., Standard Intracellular Fluid) to a final working concentration of 10–100 µM, keeping the final DMSO concentration ≤1% [1]. Incubate the cells for 10–30 minutes.

  • Validation Checkpoint: Perform the incubation in near-complete darkness. Spontaneous decomposition of the compound is a known risk; if baseline Ca²⁺ levels are elevated prior to intentional UV exposure, the photolabile cage has degraded due to ambient room light [1].

Step 3: De-esterification Wash
  • Action: Wash the cells thoroughly with fresh, dye-free physiological buffer, then allow a 15-minute resting period.

  • Validation Checkpoint: This step is critical. The wash removes extracellular Nitr-5/AM, while the resting period allows intracellular esterases to fully cleave the AM groups. This traps the active, membrane-impermeant Nitr-5 inside the cytosol. If this step is skipped, extracellular Nitr-5/AM will continue to load, creating an uncontrollable experimental baseline.

Step 4: UV Photolysis
  • Action: Expose the targeted receptive field to continuous or pulsed UV light (340-400 nm) to trigger the release of Ca²⁺ [2].

  • Validation Checkpoint: Ensure all personnel in the room are wearing UV-blocking safety glasses before the UV source is engaged. A successful release is validated by an immediate, measurable physiological response (e.g., outward cellular currents or heat sensitization) [1].

Disposal and Spill Management

Because Nitr-5/AM is biologically active and dissolved in a permeation enhancer, disposal must be handled with strict adherence to chemical hygiene laws.

  • Liquid Waste: All buffer washes containing DMSO and Nitr-5/AM must be collected in a dedicated, clearly labeled hazardous waste container for non-halogenated organics. Do NOT pour down the drain.

  • Solid Waste: Pipette tips, microcentrifuge tubes, and the outer layer of nitrile gloves used during the reconstitution phase must be treated as chemically contaminated solid waste and incinerated according to institutional guidelines.

  • Spill Protocol: In the event of a DMSO/Nitr-5/AM spill outside the hood, immediately evacuate the immediate area. Wear fresh double nitrile gloves and a respiratory mask, absorb the spill with inert absorbent pads, and wash the area thoroughly with soap and water (do not use bleach, as it can react dangerously with DMSO).

References

  • Title: Role of [Ca²⁺]i in the ATP-Induced Heat Sensitization Process of Rat Nociceptive Neurons Source: Journal of Neurophysiology URL: [Link]

  • Title: The effect of caged calcium release on the adaptation of the transduction current in chick hair cells Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Optically Switchable Chelates: Optical Control and Sensing of Metal Ions Source: ACS Publications URL: [Link]

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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